molecular formula C11H24 B14541196 3-Ethyl-5-methyloctane CAS No. 62016-25-5

3-Ethyl-5-methyloctane

Cat. No.: B14541196
CAS No.: 62016-25-5
M. Wt: 156.31 g/mol
InChI Key: NXUUVZOGBPCPDV-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyloctane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62016-25-5

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-5-methyloctane

InChI

InChI=1S/C11H24/c1-5-8-10(4)9-11(6-2)7-3/h10-11H,5-9H2,1-4H3

InChI Key

NXUUVZOGBPCPDV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the branched alkane, 3-Ethyl-5-methyloctane. Due to the limited availability of direct experimental data for this specific isomer, this guide combines computed data with established principles of alkane chemistry and detailed experimental protocols for the determination of key physicochemical parameters.

Chemical Identity and Molecular Structure

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon main chain (octane) with an ethyl group at the third carbon and a methyl group at the fifth carbon.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₁H₂₄[1][2][3]
CAS Registry Number 62016-25-5[1][3]
Canonical SMILES CCCC(C)CC(CC)CC[1]
InChI InChI=1S/C11H24/c1-5-8-10(4)9-11(6-2)7-3/h10-11H,5-9H2,1-4H3[1]
InChIKey NXUUVZOGBPCPDV-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of alkanes are primarily determined by the weak van der Waals intermolecular forces. As the molecular size increases, so do these forces, leading to higher boiling and melting points. Branching, as seen in this compound, generally lowers the boiling point compared to its straight-chain isomer, n-undecane, due to a reduction in the surface area available for intermolecular contact.[4]

Table 2: Computed and Estimated Physical Properties of this compound

PropertyValueSource
Molecular Weight 156.31 g/mol PubChem[1][2]
Boiling Point Estimated: 185-195 °CBased on isomers
Melting Point Not available-
Density Estimated: ~0.74 g/cm³ at 20°CBased on isomers
Water Solubility Very low (hydrophobic)[5][6][7]General alkane property
Refractive Index Estimated: ~1.417 at 20°CBased on isomers
XLogP3 5.6PubChem[1][2]
Hydrogen Bond Donor Count 0PubChem[1][2]
Hydrogen Bond Acceptor Count 0PubChem[1][2]
Rotatable Bond Count 6PubChem[1]
Exact Mass 156.187800766 DaPubChem[1][2]
Monoisotopic Mass 156.187800766 DaPubChem[1][2]
Topological Polar Surface Area 0 ŲPubChem[1][2]
Heavy Atom Count 11PubChem[1]

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized protocols for the experimental determination of the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed in a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube. The test tube is then securely attached to a thermometer.

  • Heating: The assembly is heated in a controlled manner using a Thiele tube or a melting point apparatus with a heating block.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then slowly reduced.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Principle: Density is the mass of a substance per unit of volume.

Methodology:

  • Pycnometer Calibration: A pycnometer, a flask with a precise and known volume, is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured to calculate the exact volume of the pycnometer.

  • Sample Measurement: The pycnometer is emptied, dried thoroughly, and filled with this compound at the same specific temperature.

  • Weighing: The pycnometer containing the sample is weighed.

  • Calculation: The mass of the this compound is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology:

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Determination of Water Solubility (Slow-Stirring Method)

Principle: For hydrophobic substances, achieving a true saturated solution without forming micro-emulsions is critical for accurate solubility measurement. The slow-stirring method is designed to mitigate this issue.

Methodology:

  • System Setup: A known volume of high-purity water and an excess amount of this compound are placed in a sealed, temperature-controlled vessel equipped with a magnetic stirrer.

  • Equilibration: The mixture is stirred slowly for an extended period (24-72 hours or until equilibrium is reached) to allow the water to become saturated with the alkane without forming a dispersion.

  • Phase Separation: After stirring, the mixture is allowed to stand undisturbed for a significant period (e.g., 24 hours) to ensure complete phase separation.

  • Sampling: A sample of the aqueous phase is carefully withdrawn from the bottom of the vessel, avoiding any of the floating alkane layer.

  • Quantification: The concentration of this compound in the aqueous sample is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

Chemical Reactivity and Synthesis

Alkanes are generally characterized by their low reactivity due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[6][8] The primary reactions of alkanes are combustion and free-radical halogenation.

Combustion

In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

Reaction: 2 C₁₁H₂₄ + 35 O₂ → 22 CO₂ + 24 H₂O + Heat

Incomplete combustion, which occurs with an insufficient supply of oxygen, can lead to the formation of carbon monoxide and soot (elemental carbon).[7]

Free-Radical Halogenation

This reaction involves the substitution of a hydrogen atom with a halogen (e.g., Cl₂, Br₂) and is typically initiated by UV light or high temperatures.[9] The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.[9] Due to the presence of primary, secondary, and tertiary hydrogens in this compound, halogenation will result in a mixture of isomeric haloalkanes.

Synthesis

A common laboratory method for the synthesis of branched alkanes involves the use of Grignard reagents. A potential synthetic route to this compound could involve the reaction of a Grignard reagent with an appropriate alkyl halide or a ketone followed by reduction.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be complex due to the presence of multiple, chemically non-equivalent protons.

  • Alkyl Region (approx. 0.8-1.7 ppm): The spectrum would be dominated by signals in this region.

    • Methyl Groups (-CH₃): Several overlapping triplets and doublets corresponding to the different methyl groups.

    • Methylene (B1212753) Groups (-CH₂-): Complex multiplets arising from the various methylene groups in the octane (B31449) chain and the ethyl group.

    • Methine Groups (-CH-): Multiplets for the protons on the chiral centers at C3 and C5.

¹³C NMR Spectroscopy

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, one for each unique carbon atom.

  • Alkyl Region (approx. 10-40 ppm): All 11 carbon signals would appear in this region, characteristic of sp³ hybridized carbons in an alkane. The chemical shifts would vary depending on the degree of substitution and the local electronic environment.

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern would be characteristic of a branched alkane, with preferential cleavage at the branching points to form more stable secondary and tertiary carbocations. Common fragments would correspond to the loss of alkyl radicals.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel branched alkane such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Reporting start Design Synthetic Route (e.g., Grignard Reaction) synthesis Perform Synthesis start->synthesis purification Purify Product (e.g., Distillation, Chromatography) synthesis->purification bp Boiling Point Determination purification->bp density Density Measurement purification->density ri Refractive Index Measurement purification->ri solubility Water Solubility Assay purification->solubility nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_comp Data Compilation bp->data_comp density->data_comp ri->data_comp solubility->data_comp nmr->data_comp ms->data_comp comparison Comparison with Predicted and Literature Values data_comp->comparison report Final Report Generation comparison->report

References

IUPAC name and structure of 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 3-Ethyl-5-methyloctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the branched alkane this compound, focusing on its chemical identity, structural properties, and the methodologies for its characterization. Given the interests of the intended audience, this guide will also address the compound's relevance, or lack thereof, in biological pathways and drug development contexts.

IUPAC Name and Chemical Structure

The designation This compound is its official name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This name precisely describes its molecular structure.

The structure is based on an eight-carbon parent chain, which is "octane". There are two alkyl substituents on this chain:

  • An ethyl group (-CH₂CH₃) is attached to the third carbon atom.

  • A methyl group (-CH₃) is attached to the fifth carbon atom.

The numbering of the octane (B31449) chain starts from the end that results in the lowest possible locants (positions) for the substituents.

Key Identifiers:

  • Molecular Formula: C₁₁H₂₄[1][2]

  • CAS Registry Number: 62016-25-5[1][2]

  • Canonical SMILES: CCCC(C)CC(CC)CC[1]

  • InChIKey: NXUUVZOGBPCPDV-UHFFFAOYSA-N[1]

The molecule possesses two chiral centers at carbons 3 and 5, meaning it can exist in four different stereoisomeric forms: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). Unless a specific stereoisomer is indicated, "this compound" refers to a mixture of these isomers.

Physicochemical Properties

Below is a summary of the key computed and, where available, experimental physicochemical properties of this compound. As a simple alkane, it is a non-polar compound with low reactivity, soluble in organic solvents and insoluble in water.

PropertyValueSource
Molecular Weight 156.31 g/mol PubChem[1]
Exact Mass 156.187800766 DaPubChem[1]
XLogP3-AA (LogP) 5.6PubChem (Computed)[1]
Boiling Point Data available at NIST subscription sitesSpringerMaterials, NIST[1][2]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 0PubChem (Computed)[1]
Rotatable Bond Count 6PubChem (Computed)[1]

Synthesis and Experimental Protocols

General Synthesis of Branched Alkanes

Specific, detailed laboratory protocols for the synthesis of this compound are not prominently available in public literature, likely due to its limited application-specific interest. However, it can be synthesized through established organic chemistry methodologies for creating carbon-carbon bonds and reducing functional groups. A general conceptual workflow could involve:

  • Grignard Reaction: A multi-step synthesis could employ Grignard reagents to assemble the carbon skeleton. For instance, reacting an alkyl halide with magnesium to form a Grignard reagent, which then attacks a carbonyl compound (an aldehyde or ketone) to form a secondary or tertiary alcohol.

  • Wittig Reaction: This method could be used to form a specific carbon-carbon double bond, which is then hydrogenated.

  • Hydrodeoxygenation: More modern approaches might involve the hydrodeoxygenation of biomass-derived molecules like furfural (B47365) and methyl isobutyl ketone to produce C10 and C11 branched alkanes.[3]

A generalized synthesis workflow is depicted below.

G cluster_synthesis Conceptual Synthesis Workflow start Select Carbonyl and Alkyl Halide Precursors grignard Grignard Reaction to form Alcohol Intermediate start->grignard dehydration Dehydration of Alcohol to Alkene grignard->dehydration hydrogenation Catalytic Hydrogenation of Alkene dehydration->hydrogenation product This compound hydrogenation->product G compound This compound functional_groups Presence of Functional Groups? compound->functional_groups no_groups No (Alkane) functional_groups->no_groups biological_activity Potential for Biological Activity low_activity Very Low / Inert biological_activity->low_activity no_groups->biological_activity drug_dev Unlikely Candidate for Drug Development low_activity->drug_dev

References

Spectroscopic Analysis of 3-Ethyl-5-methyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the predicted spectroscopic data for 3-Ethyl-5-methyloctane, targeting researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.85 - 0.95Triplet6HCH₃ (C1 and C8)
~ 0.85 - 0.95Triplet3HCH₃ of ethyl group
~ 0.85 - 0.95Doublet3HCH₃ (C5-methyl)
~ 1.10 - 1.40Multiplet10HCH₂ (C2, C4, C6, C7, and ethyl CH₂)
~ 1.40 - 1.60Multiplet2HCH (C3 and C5)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (ppm)Carbon Type
~ 10 - 15CH₃
~ 20 - 35CH₂
~ 35 - 45CH

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2850 - 3000StrongC-H StretchAlkane
1450 - 1470MediumC-H BendAlkane
1375 - 1385MediumC-H Bend (CH₃)Alkane

As an alkane, this compound is expected to primarily exhibit C-H stretching and bending vibrations in its infrared spectrum.[1][2] The absence of significant absorptions outside of these regions can confirm the lack of other functional groups.[1]

Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
156Molecular Ion (M⁺)
141[M - CH₃]⁺
127[M - C₂H₅]⁺
113[M - C₃H₇]⁺
99[M - C₄H₉]⁺
85[M - C₅H₁₁]⁺
71[M - C₆H₁₃]⁺
57[M - C₇H₁₅]⁺
43[C₃H₇]⁺ (Base Peak)
29[C₂H₅]⁺

The mass spectrum of an alkane is characterized by a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).[3] The molecular ion peak for this compound is expected at m/z 156.[4][5][6] Fragmentation will likely occur at the branched points, leading to the formation of stable carbocations.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and Mass spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • NMR Spectrometer (e.g., 400 or 500 MHz)[7]

  • 5 mm NMR tubes[7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[7][8]

  • Internal standard (e.g., Tetramethylsilane, TMS)[8][9]

  • Pasteur pipette

  • Vial

  • Sample: this compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[9][10]

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of this compound into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of the deuterated solvent containing an internal standard (e.g., TMS).[7][10]

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.[10]

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.[7]

    • Cap the NMR tube securely.[7]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[7]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[7]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid sample.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr)[11]

  • Pasteur pipette

  • Dry, volatile solvent for cleaning (e.g., acetone (B3395972) or chloroform)[11][12]

  • Sample: this compound (1-2 drops)[11]

Procedure:

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates are clean and dry. If necessary, rinse them with a dry solvent and gently wipe with a soft tissue.[11]

    • Place one to two drops of the liquid sample onto the center of one salt plate.[11]

    • Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[11]

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Rinse the plates with a dry solvent to remove the sample.[11]

    • Dry the plates and return them to a desiccator for storage.[12]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)[3]

  • Sample introduction system (e.g., direct infusion or Gas Chromatography - GC)

  • Volatile solvent (if using direct infusion)

  • Sample: this compound (a small amount)

Procedure:

  • Sample Introduction:

    • The sample is introduced into the ion source. For a volatile compound like this compound, this can be done via a heated inlet or by coupling the mass spectrometer to a gas chromatograph (GC-MS).[13]

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI).[3][14] This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺).[13]

    • The excess energy imparted to the molecular ion can cause it to fragment into smaller, charged species.[13]

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer.[13]

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio using a magnetic or electric field.[13][15]

  • Detection:

    • The separated ions are detected by an electron multiplier or a similar detector.[3] The detector generates a signal that is proportional to the number of ions striking it.

  • Data Presentation:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[3] The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

Spectroscopic_Workflow Sample Compound Synthesis or Isolation Purification Purification (e.g., Chromatography, Distillation) Sample->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, etc.) Purification->NMR MolFormula Determine Molecular Formula and Molecular Weight MS->MolFormula FuncGroups Identify Functional Groups IR->FuncGroups Connectivity Determine Connectivity and Stereochemistry NMR->Connectivity DataAnalysis Combine and Analyze All Spectroscopic Data MolFormula->DataAnalysis FuncGroups->DataAnalysis Connectivity->DataAnalysis StructureElucidation Propose Structure FinalStructure Final Structure Confirmation StructureElucidation->FinalStructure DataAnalysis->StructureElucidation

Caption: Workflow for organic compound characterization.

References

Thermodynamic Stability of Branched Versus Linear Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic stability of branched alkanes, specifically 3-Ethyl-5-methyloctane, in comparison to their linear isomers. A thorough understanding of the relationship between molecular structure and thermodynamic properties is paramount in fields ranging from fuel development to drug design, where molecular stability can significantly influence reactivity, efficacy, and safety. This document provides a comparative analysis of key thermodynamic parameters, details the experimental methodologies for their determination, and illustrates the fundamental principles governing these properties.

Core Concept: Branching and Thermodynamic Stability

A fundamental principle in alkane chemistry is that branched isomers are generally more thermodynamically stable than their linear counterparts. This increased stability is reflected in their lower standard enthalpy of formation (ΔHf°) and, consequently, a lower heat of combustion (ΔHc°).[1][2] While linear alkanes have stronger intermolecular van der Waals forces due to their larger surface area, leading to higher boiling points, the intramolecular forces within branched alkanes result in a lower overall potential energy state.[1] This enhanced stability in branched alkanes is attributed to a combination of factors, including electron correlation, steric energy considerations, and electrostatic effects.[3][4]

Comparative Thermodynamic Data

The following tables summarize the key thermodynamic properties for this compound and its linear isomer, n-undecane, as well as the next higher linear alkane, n-dodecane, for comparative purposes.

Table 1: Thermodynamic Properties of this compound and Linear Alkanes at 298.15 K

PropertyThis compound (C₁₁H₂₄)n-Undecane (C₁₁H₂₄)n-Dodecane (C₁₂H₂₆)
Molar Mass ( g/mol ) 156.31156.31170.33
Boiling Point (°C) ~183 (Estimated)196[5]216.2[2]
Std. Enthalpy of Formation (liquid, ΔHf° in kJ/mol) -285.9 (Estimated)-327.2[5]-350.9[6]
Std. Enthalpy of Combustion (liquid, ΔHc° in kJ/mol) -7440.8 (Estimated)-7428.7[5]-7901.74[6]
Std. Molar Entropy (liquid, S° in J/mol·K) 445.8 (Estimated)458.15[5]490.66[6]
Std. Gibbs Free Energy of Formation (liquid, ΔGf° in kJ/mol) 38.8 (Estimated)24.930.2

Logical Relationship between Alkane Structure and Thermodynamic Stability

The thermodynamic differences between branched and linear alkanes can be systematically understood through the interplay of molecular structure and energetic factors. The following diagram illustrates this relationship.

G Relationship between Alkane Structure and Thermodynamic Stability cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Intramolecular Stability cluster_3 Thermodynamic Properties Linear Alkane Linear Alkane Larger Surface Area Larger Surface Area Linear Alkane->Larger Surface Area Less Stable Less Stable Linear Alkane->Less Stable Branched Alkane Branched Alkane Smaller Surface Area Smaller Surface Area Branched Alkane->Smaller Surface Area More Stable More Stable Branched Alkane->More Stable Stronger van der Waals Stronger van der Waals Larger Surface Area->Stronger van der Waals Weaker van der Waals Weaker van der Waals Smaller Surface Area->Weaker van der Waals Higher Boiling Point Higher Boiling Point Stronger van der Waals->Higher Boiling Point Lower Boiling Point Lower Boiling Point Weaker van der Waals->Lower Boiling Point Higher Heat of Combustion Higher Heat of Combustion Less Stable->Higher Heat of Combustion Lower Heat of Combustion Lower Heat of Combustion More Stable->Lower Heat of Combustion

References

An In-depth Technical Guide to the Conformational Analysis of 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the conformational analysis of 3-Ethyl-5-methyloctane, a branched alkane of interest in various fields of chemical and pharmaceutical research. Understanding the conformational landscape of such molecules is paramount for predicting their physical properties, reactivity, and biological interactions. This document outlines the theoretical basis for the conformational preferences of this compound, details the experimental and computational methodologies for its analysis, and presents the expected energetic data in a structured format.

Introduction to Alkane Conformational Analysis

The rotation around single carbon-carbon (C-C) bonds in alkanes gives rise to different three-dimensional arrangements of atoms known as conformations or conformers.[1] These conformers are in a constant state of interconversion at room temperature. However, not all conformations are energetically equivalent. The relative stability of different conformers is primarily determined by two factors:

  • Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. It is maximized in an eclipsed conformation, where bonds on the front and back carbons are aligned, and minimized in a staggered conformation, where they are as far apart as possible.[2]

  • Steric Strain (or Steric Hindrance): This is the repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow.[3][4] This is particularly significant in branched alkanes where bulky substituents can have destabilizing interactions.[5]

The most stable conformations for any open-chain alkane are those that minimize both torsional and steric strain. This is typically achieved in a staggered arrangement where the largest substituents are positioned anti (180° dihedral angle) to one another.[6][7] Gauche conformations, where bulky groups are staggered but adjacent (60° dihedral angle), are generally higher in energy than anti conformations due to steric strain.[6][8]

Conformational Analysis of the this compound Backbone

This compound possesses a complex carbon backbone with multiple rotatable bonds, leading to a large number of possible conformations. The most significant conformational preferences will be dictated by rotations around the C3-C4, C4-C5, and C5-C6 bonds, as these involve the movement of the ethyl and methyl substituents.

The general principle for higher alkanes is that the most stable conformation is the one in which all substituents are staggered and the carbon-carbon bonds are arranged in an anti fashion.[6] For this compound, this would correspond to an extended, zig-zag conformation of the main octane (B31449) chain with the ethyl and methyl groups also oriented to minimize steric interactions.

The presence of ethyl and methyl groups introduces additional steric considerations. Rotations that bring these bulky groups into close proximity will be energetically unfavorable. For instance, a gauche interaction between the ethyl group at C3 and the rest of the carbon chain, or between the methyl group at C5 and the chain, will increase the energy of the conformer. Eclipsed conformations, especially those where the ethyl and methyl groups eclipse other carbon groups, will be the highest in energy and thus the least stable.[5]

Quantitative Energetic Analysis

The energy differences between various conformers can be estimated based on known energetic costs for different types of strain. These values, derived from studies of simpler alkanes like butane (B89635) and propane, provide a basis for predicting the conformational landscape of more complex molecules.[9]

Interaction TypeEnergy Cost (kJ/mol)Energy Cost (kcal/mol)
H ↔ H eclipsing (Torsional)4.01.0
H ↔ CH₃ eclipsing (Torsional + Steric)6.01.4
CH₃ ↔ CH₃ eclipsing (Torsional + Steric)11.02.6
CH₃ ↔ CH₃ gauche (Steric)3.80.9

Note: The energy cost for an ethyl group interaction would be slightly higher than for a methyl group due to its larger size.

Based on these values, the relative energies of the different conformers of this compound can be calculated by summing the contributions from all the torsional and steric interactions present in each conformation. The lowest energy conformer will be the one with the fewest high-energy interactions.

Experimental Protocols for Conformational Analysis

While computational methods provide valuable insights, experimental validation is crucial. The primary experimental technique for studying alkane conformations in solution is Nuclear Magnetic Resonance (NMR) Spectroscopy .

Methodology for NMR-based Conformational Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired over a range of temperatures.[10] Temperature-dependent studies are important as the populations of different conformers will change with temperature.[11]

  • Spectral Analysis: The key parameters for conformational analysis are the vicinal coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

  • Data Interpretation: By analyzing the temperature dependence of the coupling constants, the relative populations of the different conformers can be determined. From these populations, the enthalpy and entropy differences between the conformers can be calculated, providing a detailed picture of the conformational equilibrium.[11]

Other experimental techniques that can provide information on solid-state conformations include X-ray Crystallography . However, this is only applicable if the compound can be crystallized and it provides information only about the conformation adopted in the crystal lattice.

Computational Chemistry Protocols

Computational modeling is a powerful tool for exploring the full conformational space of a molecule and for calculating the relative energies of different conformers.

Methodology for Computational Conformational Analysis:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This involves rotating around the key single bonds (e.g., C3-C4, C4-C5, C5-C6) in discrete steps and minimizing the energy of each resulting structure.[12]

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized using a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set.[13][14] This provides accurate relative energies for each conformer.

  • Analysis of Results: The output is a potential energy surface that shows the energy of the molecule as a function of the dihedral angles of the rotated bonds. From this, the global minimum energy conformer and the energy barriers to rotation can be identified.[15]

Visualizing Conformational Relationships

The relationships between different conformations and the energetic pathways for their interconversion can be visualized using diagrams.

Conformational_Analysis_Workflow cluster_input Input cluster_methods Analysis Methods cluster_comp_workflow Computational Workflow cluster_exp_workflow Experimental Workflow cluster_output Output Molecule This compound Structure Comp_Chem Computational Chemistry Molecule->Comp_Chem Exp_NMR Experimental NMR Molecule->Exp_NMR Conf_Search Conformational Search Comp_Chem->Conf_Search Data_Acq NMR Data Acquisition (Variable Temperature) Exp_NMR->Data_Acq Geom_Opt Geometry Optimization (DFT/MP2) Conf_Search->Geom_Opt Energy_Calc Energy Calculation Geom_Opt->Energy_Calc PES Potential Energy Surface Energy_Calc->PES Coupling_Const Analysis of Coupling Constants Data_Acq->Coupling_Const Pop_Analysis Conformer Population Analysis Coupling_Const->Pop_Analysis Thermo_Data Thermodynamic Data (ΔH, ΔS) Pop_Analysis->Thermo_Data PES->Thermo_Data Validation

Caption: Workflow for the conformational analysis of this compound.

The following diagram illustrates the energetic relationship between staggered (anti and gauche) and eclipsed conformations for a generic C-C bond in a branched alkane.

Energy_Profile Dihedral Angle Dihedral Angle Relative Energy Relative Energy 60° 60° 120° 120° 180° 180° 240° 240° 300° 300° 360° 360° Eclipsed1 Eclipsed (High Energy) Gauche1 Gauche Eclipsed2 Eclipsed Anti Anti (Lowest Energy) Eclipsed3 Eclipsed Gauche2 Gauche Eclipsed4 Eclipsed (High Energy) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7

Caption: A representative potential energy diagram for C-C bond rotation.

Conclusion

The conformational analysis of this compound, while complex, can be systematically approached using a combination of theoretical principles, computational modeling, and experimental NMR spectroscopy. The most stable conformers will adopt a staggered arrangement that minimizes steric hindrance between the ethyl and methyl substituents and the main carbon chain. A thorough understanding of the conformational preferences and the energy barriers between different conformers is essential for predicting the macroscopic properties and molecular interactions of this compound, which is of significant value to researchers in chemistry and drug development.

References

An In-depth Technical Guide to the Natural Occurrence of Branched Alkanes: The Case of 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Branched alkanes are a diverse class of saturated hydrocarbons found in a variety of natural sources, from insect cuticular layers to ancient geological sediments. Their structural complexity and isomeric diversity make them valuable as chemical signals (semiochemicals) in biological systems and as biomarkers in geochemistry. This technical guide provides a comprehensive overview of the natural occurrence of branched alkanes, with a focus on structures exemplified by 3-Ethyl-5-methyloctane. It details the biosynthetic pathways, summarizes the distribution of related compounds, and provides in-depth experimental protocols for their extraction, identification, and quantification.

Introduction to Branched Alkanes

Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl side chains attached to a longer carbon backbone. This branching significantly influences their physical properties, such as boiling point and viscosity, compared to their linear counterparts. In nature, these molecules serve a wide range of functions. In insects, they are critical components of the cuticular hydrocarbon (CHC) profile, preventing desiccation and acting as pheromones for communication.[1] In geology, the presence and distribution of specific branched alkanes in sediments and petroleum can provide insights into the depositional environment and the biological origins of organic matter.[2]

While simple methyl-branched alkanes are relatively common, more complex structures like this compound, which features both ethyl and methyl branches, are less frequently reported but are of significant interest for their potential as highly specific biomarkers and semiochemicals.

Natural Occurrence and Biosynthesis

The primary natural sources of complex branched alkanes are biological, with subsequent diagenetic alteration leading to their preservation in the geological record.

Biosynthesis in Insects

Insects are a major source of a vast array of branched alkanes. These compounds are synthesized in specialized cells called oenocytes and are integral to the insect's survival. The biosynthesis of methyl-branched alkanes is the best-understood process and provides a model for the formation of more complex structures.

The pathway begins with fatty acid synthesis, where a precursor molecule is elongated. Branching is introduced by the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation cycles. The position and number of methyl branches are determined by the specific elongase enzymes involved. For ethyl-branched alkanes, it is hypothesized that ethylmalonyl-CoA serves as the precursor, although this pathway is less well-characterized. The resulting very-long-chain fatty acyl-CoA is then reduced to an aldehyde and subsequently decarbonylated to yield the final hydrocarbon.

Biosynthesis_of_Branched_Alkanes cluster_0 Fatty Acid Synthesis cluster_1 Elongation and Modification Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Carboxylase Methylmalonyl-CoA->Fatty_Acid_Synthase Branching Elongases Fatty Acid Elongases Fatty_Acid_Synthase->Elongases Fatty_Acyl-CoA Very-Long-Chain Fatty Acyl-CoA Elongases->Fatty_Acyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) Fatty_Acyl-CoA->FAR Aldehyde Very-Long-Chain Aldehyde FAR->Aldehyde Decarbonylase Aldehyde Decarbonylase Aldehyde->Decarbonylase Branched_Alkane Branched Alkane (e.g., this compound) Decarbonylase->Branched_Alkane

Biosynthesis of branched alkanes in insects.
Geological Occurrences

Branched alkanes are found in a variety of geological samples, including crude oils, source rocks, and sediments. Their distribution and structure can serve as valuable biomarkers, providing information about the source organisms and the depositional environment. For instance, the presence of certain acyclic isoprenoids like pristane (B154290) and phytane (B1196419) can indicate the redox conditions of the depositional environment.

While specific identification of this compound in geological samples is not widely documented, related diethyl- and ethyl-methyl alkanes have been reported in thermally immature black shales. Their presence suggests a biological origin, likely from bacteria or algae, though the specific source organisms remain largely unknown.

Quantitative Data

Obtaining precise quantitative data for a specific branched alkane like this compound from natural sources is challenging due to its likely low abundance and the complexity of the hydrocarbon mixtures in which it occurs. The following table provides a representative summary of how quantitative data for branched alkanes are typically presented in the literature, based on studies of related compounds.

Compound ClassSourceSample TypeConcentration RangeAnalytical MethodReference
Monomethyl AlkanesMuscidifurax waspsCuticular Extract0.1 - 5.0% of total CHCsGC-MS[3]
Dimethyl AlkanesReticulitermes termitesCuticular Extract0.5 - 15.0% of total CHCsGC-MS[4]
Diethyl AlkanesCretaceous Black ShaleRock Extractng/g rock to µg/g rockGC-MS[2]
C11 Branched AlkanesEnvironmental AirSorbent Tubepg/m³ to ng/m³TD-GC-MS[5]

Experimental Protocols

The identification and quantification of branched alkanes from complex natural matrices require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary tool for this purpose.

Extraction of Cuticular Hydrocarbons from Insects

This protocol describes a general method for the extraction of cuticular hydrocarbons (CHCs) from insects.

  • Sample Collection: Collect insect specimens and, if necessary, freeze them at -20°C or lower to preserve the CHCs.

  • Solvent Extraction:

    • Place a single insect or a pooled sample into a clean glass vial.

    • Add a sufficient volume of a non-polar solvent, such as hexane (B92381) or pentane, to fully immerse the sample.

    • Allow the extraction to proceed for 5-10 minutes with gentle agitation.

    • Carefully transfer the solvent extract to a new vial, avoiding the transfer of any solid material.

  • Fractionation (Optional):

    • To separate alkanes from other lipid classes, the extract can be passed through a small column of silica (B1680970) gel.

    • Elute the alkanes with hexane. More polar lipids will be retained on the column.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a final volume suitable for GC-MS analysis (e.g., 50-100 µL).

  • Internal Standard:

    • For quantitative analysis, add a known amount of an internal standard (e.g., n-alkane of a chain length not present in the sample) to the extract before concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the GC-MS analysis of branched alkanes.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of hydrocarbons.

  • Injection:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 320°C at a rate of 10°C/minute.

    • Final Hold: Hold at 320°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard. In the absence of a standard, tentative identification can be made based on the fragmentation pattern in the mass spectrum and by comparing its Kovats retention index with literature values for similar compounds.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Identification Sample Insect or Sediment Sample Extraction Solvent Extraction (Hexane) Sample->Extraction Fractionation Silica Gel Fractionation Extraction->Fractionation Concentration Concentration (N2 Stream) Fractionation->Concentration Final_Extract Final Extract for Analysis Concentration->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Mass_Spectrum Mass Spectrum Comparison Data_Analysis->Mass_Spectrum Retention_Time Retention Time Comparison Data_Analysis->Retention_Time Kovats_Index Kovats Retention Index Calculation Data_Analysis->Kovats_Index Identification Compound Identification Mass_Spectrum->Identification Retention_Time->Identification Kovats_Index->Identification

Workflow for the analysis of branched alkanes.

Conclusion

Branched alkanes such as this compound represent a fascinating and complex area of natural product chemistry. While their study is challenging due to their structural diversity and often low natural abundance, they hold significant potential as specific biomarkers in geochemistry and as key signaling molecules in chemical ecology. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of these compounds, paving the way for further discoveries in their natural roles and applications. Future research, particularly in the biosynthesis of more complex branched structures and the identification of their specific natural sources, will undoubtedly uncover new and exciting aspects of these ubiquitous yet often overlooked molecules.

References

3-Ethyl-5-methyloctane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-5-methyloctane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental characteristics, including its CAS number and molecular formula. Furthermore, it presents predicted physicochemical properties and outlines generalized experimental protocols for the analysis of branched alkanes, which are applicable to this compound. This guide also includes essential safety and handling information. As a simple saturated hydrocarbon, this compound is not expected to be involved in biological signaling pathways, and as such, this topic is not addressed.

Chemical Identity and Physical Properties

This compound is a branched alkane with the molecular formula C11H24.[1] Its chemical structure consists of an eight-carbon main chain (octane) with an ethyl group at the third carbon and a methyl group at the fifth carbon.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 62016-25-5[1]
Molecular Formula C11H24[1]
IUPAC Name This compound

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight 156.31 g/mol [2]
Boiling Point Not available
Density Not available
Vapor Pressure Not available
LogP 5.6[2]

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile organic compounds like this compound. The separation of branched alkanes is typically achieved based on their boiling points and interaction with the stationary phase of the GC column.[3]

A. Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for hydrocarbon analysis.

B. Sample Preparation

  • Accurately weigh a sample of this compound.

  • Dilute the sample in a high-purity volatile solvent, such as hexane (B92381) or pentane, to a suitable concentration (e.g., 1 mg/mL).

C. GC Conditions

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

D. Data Analysis

The purity of the sample is determined by calculating the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to confirm the molecular weight and elucidate the structure of compounds. For branched alkanes, fragmentation patterns are key to identification. Cleavage is favored at the branching points, leading to the formation of more stable carbocations.[4][5]

A. Instrumentation

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

B. GC-MS Conditions

  • GC conditions: As described in section 2.1.

  • MS conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

C. Expected Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 156. Key fragment ions would result from cleavage at the C3 and C5 positions, leading to the loss of ethyl and propyl fragments, as well as other characteristic alkane fragmentation patterns. The fragmentation of branched alkanes is often dominated by the formation of the most stable carbocations.[6]

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Sample Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution GC Gas Chromatography (GC) Dilution->GC Injection MS Mass Spectrometry (MS) GC->MS Eluent Transfer Purity Purity Assessment (Area % Report) GC->Purity Structure Structural Confirmation (Fragmentation Analysis) MS->Structure

Caption: Generalized workflow for the analysis of this compound.

Safety and Handling

As with all hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. It is expected to be a flammable liquid.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides foundational information on this compound for the scientific community. While specific experimental data for this compound is sparse, the provided physicochemical predictions and generalized analytical protocols offer a starting point for researchers. The included structural and workflow diagrams serve to visually represent the molecule and a potential analytical approach. It is important to reiterate that as a simple alkane, this compound is not anticipated to have applications in drug development related to biological signaling pathways. Further research would be required to establish a more detailed profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-5-methyloctane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Discovered by François Auguste Victor Grignard in 1900, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile.[1][2][3] These reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent.[4][5] This application note provides detailed protocols for the synthesis of the branched alkane 3-Ethyl-5-methyloctane, targeting researchers, scientists, and professionals in drug development. Two primary synthetic strategies are presented: a direct catalytic cross-coupling approach and a two-step method involving the formation and subsequent reduction of a tertiary alcohol.

Retrosynthetic Analysis

The synthesis of this compound can be approached via two logical Grignard-based disconnections.

G target This compound path_a Pathway A: Direct Catalytic Cross-Coupling target->path_a path_b Pathway B: Two-Step Synthesis via Tertiary Alcohol target->path_b reagents_a1 sec-Pentylmagnesium bromide + 3-Bromohexane path_a->reagents_a1 reagents_a2 3-Octylmagnesium bromide + Ethyl bromide path_a->reagents_a2 intermediate_b 3-Ethyl-5-methyl-3-octanol path_b->intermediate_b reagents_b1 Ethylmagnesium bromide + 5-Methyl-3-octanone reagents_b2 Propylmagnesium bromide + 3-Ethyl-2-hexanone intermediate_b->reagents_b1 intermediate_b->reagents_b2 G cluster_A Pathway A: Catalytic Cross-Coupling A1 Prepare sec-Pentylmagnesium bromide in THF A3 Cool catalyst to 0 °C and add Grignard reagent A1->A3 A2 Prepare CoCl₂/LiI catalyst solution A2->A3 A4 Add 3-Bromohexane dropwise A3->A4 A5 Warm to RT and stir for 12-18h A4->A5 A6 Quench with aq. NH₄Cl A5->A6 A7 Extract with hexanes A6->A7 A8 Wash, dry, and concentrate A7->A8 A9 Purify by column chromatography A8->A9 G cluster_B Pathway B: Two-Step Synthesis B1 Prepare Ethylmagnesium bromide in diethyl ether B2 React with 5-Methyl-3-octanone at 0 °C B1->B2 B3 Quench and work-up to yield crude tertiary alcohol B2->B3 B4 Dehydrate alcohol to alkene mixture B3->B4 B5 Hydrogenate alkene mixture using Pd/C and H₂ B4->B5 B6 Filter catalyst B5->B6 B7 Concentrate and purify B6->B7

References

Application Note: Asymmetric Synthesis of Chiral 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction
Synthetic Strategy Overview

The core of the proposed strategy involves the sequential asymmetric alkylation of an N-acyl oxazolidinone, a powerful and widely used method developed by David A. Evans.[1] This approach allows for the introduction of two stereocenters with a high degree of stereocontrol. The chiral auxiliary, an oxazolidinone derived from a readily available amino acid, directs the stereochemical outcome of the alkylation reactions.[1][2] Following the introduction of the ethyl and methyl branches at the desired positions, the chiral auxiliary is cleaved and the functional groups are converted to the final alkane structure.

A logical retrosynthetic analysis of 3-Ethyl-5-methyloctane reveals that the molecule can be disconnected at the C4-C5 bond, suggesting a key coupling step between a five-carbon and a three-carbon fragment. A more practical approach for asymmetric synthesis, however, involves building the carbon skeleton sequentially on a chiral scaffold.

Logical Workflow for Asymmetric Synthesis

G cluster_0 Phase 1: Stereocenter 1 Installation cluster_1 Phase 2: Stereocenter 2 Installation & Auxiliary Removal cluster_2 Phase 3: Final Alkane Formation A Chiral Oxazolidinone Auxiliary B Acylation with Propionyl Chloride A->B 1. n-BuLi 2. Propionyl Chloride C N-Propionyloxazolidinone B->C D Asymmetric Alkylation 1 (with 1-iodopentane) C->D LDA, THF, -78 °C E Intermediate with First Stereocenter D->E F Asymmetric Alkylation 2 (with Ethyl Iodide) E->F LDA, THF, -78 °C G Intermediate with Both Stereocenters F->G H Reductive Cleavage of Auxiliary G->H LiAlH4 I Chiral Alcohol H->I J Tosylation of Alcohol I->J TsCl, Pyridine (B92270) K Tosyl Protected Intermediate J->K L Reduction of Tosylate K->L LiAlH4 M Chiral this compound L->M

Caption: Proposed synthetic workflow for this compound.

Data Presentation

The following table summarizes the expected outcomes for the key stereoselective reactions in the proposed synthesis, based on literature precedents for similar transformations.

StepReaction TypeChiral InfluenceTypical Diastereomeric Excess (d.e.)Typical YieldReference for Analogy
Asymmetric Alkylation 1 Enolate AlkylationEvans' Auxiliary>95%80-90%[2]
Asymmetric Alkylation 2 Enolate AlkylationEvans' Auxiliary>95%75-85%[2]
Reductive Cleavage of Auxiliary Reduction-Not Applicable>90%[1]

Experimental Protocols

The following are detailed protocols for the key steps in the proposed asymmetric synthesis of a specific enantiomer of this compound, for instance, (3R, 5R)-3-Ethyl-5-methyloctane, using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.

Protocol 1: Synthesis of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
  • Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolution: Anhydrous tetrahydrofuran (B95107) (THF) is added to dissolve the auxiliary, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise via syringe over 10 minutes. The solution is stirred for an additional 15 minutes at -78 °C.

  • Acylation: Propionyl chloride (1.1 eq) is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the N-propionyl oxazolidinone.

Protocol 2: First Asymmetric Alkylation
  • Preparation: A flame-dried 250 mL round-bottom flask is charged with the N-propionyl oxazolidinone (1.0 eq) from the previous step and dissolved in anhydrous THF. The solution is cooled to -78 °C.

  • Enolate Formation: Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or from a commercial source, is added dropwise. The mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: 1-Iodopentane (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then warmed to -20 °C and held for an additional 2 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in Protocol 1.

  • Purification: The crude product is purified by flash chromatography to yield the alkylated product. The diastereomeric excess can be determined at this stage by chiral HPLC or NMR analysis of the crude product.

Protocol 3: Second Asymmetric Alkylation

This protocol is analogous to Protocol 2, using the product from the first alkylation as the starting material and ethyl iodide as the alkylating agent.

Protocol 4: Reductive Cleavage of the Chiral Auxiliary
  • Preparation: A flame-dried 250 mL round-bottom flask is charged with lithium aluminum hydride (LiAlH₄) (2.0 eq) and suspended in anhydrous THF. The suspension is cooled to 0 °C.

  • Addition of Substrate: The dialkylated product (1.0 eq) dissolved in anhydrous THF is added dropwise to the LiAlH₄ suspension.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filtration and Extraction: The resulting white precipitate is filtered off through a pad of Celite, and the filter cake is washed thoroughly with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude chiral alcohol is purified by flash chromatography. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 5: Conversion to this compound
  • Tosylation: The chiral alcohol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction is stirred overnight while warming to room temperature. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated.

  • Reduction: The crude tosylate is dissolved in anhydrous THF and added to a suspension of LiAlH₄ (3.0 eq) in THF at 0 °C. The mixture is heated to reflux and stirred for 4-6 hours. After cooling to 0 °C, the reaction is quenched and worked up as described in Protocol 4.

  • Final Purification: The crude product is purified by column chromatography on silica gel using hexanes as the eluent to afford the pure chiral this compound.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation steps is dictated by the chiral auxiliary, which creates a sterically hindered environment, forcing the electrophile to approach the enolate from the less hindered face.

G cluster_0 Stereocontrol in Asymmetric Alkylation A N-Acyl Oxazolidinone B Formation of (Z)-Enolate with LDA A->B C Chelation of Lithium by Carbonyl and Auxiliary Oxygens B->C D Steric Shielding by Auxiliary Substituent C->D E Electrophile (R-X) Approach from Less Hindered Face D->E F Diastereomerically Enriched Product E->F

Caption: Logic of stereocontrol by the chiral auxiliary.

Conclusion

The proposed multi-step synthesis utilizing an Evans' chiral auxiliary provides a robust and highly stereoselective route to chiral this compound. The methodologies described are well-precedented in the synthesis of complex chiral molecules and offer a reliable pathway for obtaining the target compound in high enantiomeric purity. The protocols provided can be adapted by researchers for the synthesis of this and other structurally related chiral alkanes. The successful application of this strategy underscores the power of auxiliary-mediated asymmetric synthesis in modern organic chemistry.

References

Application Note: Gas Chromatography Protocol for the Analysis of 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 3-Ethyl-5-methyloctane, a branched-chain alkane, using gas chromatography with flame ionization detection (GC-FID). The separation of hydrocarbon isomers, such as this compound, is crucial in various fields, including petrochemical analysis and as reference standards in research and quality control.[1] The methodology described herein outlines the necessary instrumentation, materials, sample preparation, and chromatographic conditions to achieve reliable and reproducible qualitative and quantitative analysis.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C11H24.[2][3] Accurate analytical methods are essential for its identification and quantification. Gas chromatography (GC) is a powerful and widely adopted technique for the separation and analysis of volatile and semi-volatile compounds like alkanes.[1] The selection of an appropriate capillary column and a sensitive detector is critical for successful analysis. Non-polar stationary phases are the industry standard for separating alkanes, which primarily elute based on their boiling points. For hydrocarbon analysis, the Flame Ionization Detector (FID) is a common choice due to its high sensitivity.[1] This protocol details a robust GC-FID method applicable to the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • Gas Chromatograph: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column oven with temperature programming capabilities.

  • GC Column: A non-polar fused silica (B1680970) capillary column, such as an Agilent J&W DB-5ht ((5%-Phenyl)-methylpolysiloxane) or a Restek Rtx-5MS (5% Diphenyl / 95% Dimethyl Polysiloxane), is recommended. A column with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is a suitable starting point.

  • Carrier Gas: High-purity helium or hydrogen.

  • Gases for FID: High-purity hydrogen, and compressed air.

  • Syringe: A 10 µL GC syringe for sample injection.

  • Vials: 2 mL autosampler vials with caps (B75204) and septa.

  • Solvent: High-purity n-hexane or pentane.

  • Analytical Standard: this compound (CAS 62016-25-5).[2][3]

  • Internal Standard (Optional): A non-interfering alkane, such as n-dodecane.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[1]

  • Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent like hexane (B92381) or pentane.[1]

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[1]

  • Sample Dilution: If the concentration of this compound in the sample is unknown, perform a preliminary analysis or dilute the sample to ensure the concentration falls within the calibration range.

  • Internal Standard (Optional but Recommended): For improved quantitative accuracy, add a consistent concentration of an internal standard (e.g., n-dodecane) to all calibration standards and samples.[1]

Gas Chromatograph Operating Conditions

The following table summarizes the recommended GC-FID conditions for the analysis of this compound. These parameters may require optimization for your specific instrument and column.

ParameterValue
Injector
Injector TypeSplit/Splitless
Injector Temperature250 °C
Split Ratio50:1 (can be adjusted based on sample concentration)
Injection Volume1 µL
Column Oven
Initial Temperature50 °C
Initial Hold Time2 minutes
Temperature Ramp10 °C/min
Final Temperature250 °C
Final Hold Time5 minutes
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector
Detector TypeFlame Ionization Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

Data Presentation

Quantitative data should be organized into a structured table for clear comparison. The following table is a template for summarizing the results from the analysis of this compound calibration standards.

Sample IDConcentration (µg/mL)Retention Time (min)Peak Area
Standard 11
Standard 25
Standard 310
Standard 425
Standard 550
Standard 6100
Unknown Sample?

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Obtain Sample dissolve Dissolve in Hexane/Pentane start->dissolve dilute Prepare Calibration Standards & Dilute Sample dissolve->dilute add_is Add Internal Standard (Optional) dilute->add_is vial Transfer to GC Vial add_is->vial inject Inject Sample into GC vial->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Structural Elucidation of 3-Ethyl-5-methyloctane using Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the electron ionization (EI) mass spectrum of the branched alkane, 3-Ethyl-5-methyloctane. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of unknown compounds.[1][2] For branched alkanes, EI mass spectrometry leads to characteristic fragmentation patterns that are invaluable for structural elucidation.[3] This note outlines the fundamental principles of alkane fragmentation, predicts the mass spectrum of this compound, and provides a standardized protocol for sample analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[4][5] As a non-polar, volatile organic compound (VOC), it is well-suited for analysis by GC-MS.[6][7] Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules in the gas phase.[1][8] This high energy input results in extensive and reproducible fragmentation of the molecule, creating a unique "fingerprint" mass spectrum that can be used for structural identification.[3]

In the mass spectrometry of branched alkanes, fragmentation is not random. Cleavage of carbon-carbon bonds is most favorable at the branching points, as this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[3][9][10] The molecular ion (M⁺) peak of branched alkanes is often of very low abundance or entirely absent due to the high propensity for fragmentation.[9][10] The most stable carbocation formed often corresponds to the base peak (the most intense peak) in the spectrum. The general fragmentation pattern for alkanes also includes clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (B1212753) (-CH₂-) groups.[3][11]

Predicted Mass Spectrum of this compound

The structure of this compound features two branching points, one at carbon 3 and another at carbon 5. The fragmentation will be dominated by cleavage at these points to produce the most stable carbocations. The molecular ion (M⁺) is expected at an m/z of 156, though its intensity is predicted to be very low.

The primary fragmentation pathways are expected to be:

  • Cleavage at C5: Loss of a propyl radical (•C₃H₇) to form a secondary carbocation at m/z 113.

  • Cleavage at C5: Loss of a pentyl radical (•C₅H₁₁) to form a secondary carbocation at m/z 85.

  • Cleavage at C3: Loss of an ethyl radical (•C₂H₅) to form a secondary carbocation at m/z 127.

  • Cleavage at C3: Loss of a hexyl radical (•C₆H₁₃) to form a secondary carbocation at m/z 71.

Further fragmentation of these primary ions will lead to smaller fragments, typically differing by 14 amu (CH₂). Based on the rule that cleavage favoring the formation of the most stable carbocation and the loss of the largest radical is preferred, the fragments at m/z 85 and 71 are expected to be particularly significant.

Data Presentation

The following table summarizes the predicted prominent peaks in the 70 eV electron ionization mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Predicted Identity of IonPredicted Relative Intensity (%)Notes
156[C₁₁H₂₄]⁺• (Molecular Ion)<1Often weak or absent in branched alkanes.
127[M - C₂H₅]⁺15Loss of an ethyl radical from C3.
113[M - C₃H₇]⁺20Loss of a propyl radical from C5.
85[M - C₅H₁₁]⁺100Base Peak . Formation of a stable secondary carbocation by loss of a pentyl radical from C5.
71[M - C₆H₁₃]⁺80Formation of a stable secondary carbocation by loss of a hexyl radical from C3.
57[C₄H₉]⁺65Common C₄ fragment in alkanes.
43[C₃H₇]⁺90Common C₃ fragment in alkanes.
29[C₂H₅]⁺40Common C₂ fragment in alkanes.

Experimental Protocols

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation 1.1. Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or pentane. 1.2. Perform serial dilutions to create working standards of lower concentrations (e.g., 1 ppm, 5 ppm, 10 ppm) for calibration and instrument performance verification.

2. GC-MS Instrumentation and Conditions 2.1. Gas Chromatograph: Agilent 7890A GC or equivalent. 2.2. Mass Spectrometer: Agilent 5977E MSD or equivalent. 2.3. Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column. 2.4. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 2.5. Inlet: Split/Splitless injector.

  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1. 2.6. Oven Temperature Program:
  • Initial Temperature: 40°C, hold for 2 minutes.
  • Ramp: Increase to 200°C at a rate of 10°C/min.
  • Hold: Hold at 200°C for 5 minutes. 2.7. Mass Spectrometer Parameters:
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Electron Energy: 70 eV.
  • Mass Scan Range: 25-200 amu.
  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis 3.1. Inject the prepared sample into the GC-MS system. 3.2. Acquire the total ion chromatogram (TIC) and mass spectra. 3.3. Identify the peak corresponding to this compound based on its retention time. 3.4. Compare the acquired mass spectrum with the predicted fragmentation pattern and reference spectra from a database (e.g., NIST, Wiley).

Visualization of Fragmentation Pathways

The logical relationships in the fragmentation of this compound can be visualized. The diagram below illustrates the primary cleavage points and the resulting major fragment ions.

fragmentation_pathway cluster_molecule This compound (M+) cluster_fragments Major Fragment Ions M C11H24+ (m/z = 156) F127 [M-C2H5]+ (m/z = 127) M->F127 - •C2H5 F113 [M-C3H7]+ (m/z = 113) M->F113 - •C3H7 F85 [M-C5H11]+ (m/z = 85) (Base Peak) M->F85 - •C5H11 F71 [M-C6H13]+ (m/z = 71) M->F71 - •C6H13

Caption: Predicted EI fragmentation of this compound.

The following diagram illustrates the workflow for GC-MS analysis.

gcms_workflow Sample Sample Preparation (Dilution in Hexane) Injection GC Injection (1 µL) Sample->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection (Electron Multiplier) Analysis->Detection Data Data Processing (Spectrum Interpretation) Detection->Data

Caption: Standard workflow for GC-MS analysis of volatile compounds.

References

Application Notes and Protocols for 3-Ethyl-5-methyloctane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 3-Ethyl-5-methyloctane as a non-polar solvent in chemical reactions. While direct experimental data for this specific solvent is limited, its properties as a branched alkane make it a potential alternative to other common non-polar solvents like hexane (B92381), heptane (B126788), and toluene. These notes offer a theoretical framework and practical guidance based on the known reactivity of similar compounds and general principles of organic synthesis.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1][2] As a higher-order branched alkane, it is expected to be a colorless, odorless liquid with low polarity, making it a suitable solvent for reactions involving non-polar reagents and intermediates. Its branched structure may offer different solvency characteristics and physical properties compared to linear alkanes of similar molecular weight. These application notes will explore its potential utility in common organic reactions that benefit from a non-polar environment.

Physical and Chemical Properties

PropertyValue (this compound)Comparison with Common Non-Polar Solvents
Molecular Formula C₁₁H₂₄[1][2]Hexane: C₆H₁₄, Heptane: C₇H₁₆, Toluene: C₇H₈
Molecular Weight 156.31 g/mol [1]Hexane: 86.18 g/mol , Heptane: 100.21 g/mol , Toluene: 92.14 g/mol
Boiling Point Estimated: 175-185 °C (based on isomers)Hexane: 69 °C, Heptane: 98 °C, Toluene: 111 °C
Melting Point Not availableHexane: -95 °C, Heptane: -91 °C, Toluene: -95 °C
Density Estimated: ~0.75 g/mLHexane: 0.659 g/mL, Heptane: 0.684 g/mL, Toluene: 0.867 g/mL
Viscosity Not availableHexane: 0.294 mPa·s, Heptane: 0.386 mPa·s, Toluene: 0.59 mPa·s
Polarity Non-polarNon-polar

Safety and Handling

As a branched alkane, this compound is expected to have safety considerations similar to other liquid alkanes.

  • Flammability: Alkanes are flammable. Handle with care and avoid open flames, sparks, and hot surfaces.

  • Toxicity: Branched alkanes generally exhibit low acute oral and dermal toxicity. However, inhalation of vapors may cause respiratory irritation and central nervous system depression. Prolonged or repeated exposure to some alkanes, such as hexane, is associated with neurotoxicity. Good laboratory ventilation is essential.

  • Aspiration Hazard: If swallowed, liquid alkanes can be aspirated into the lungs, which can cause chemical pneumonitis and may be fatal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

Potential Applications in Organic Synthesis

The non-polar nature of this compound makes it a candidate solvent for a variety of organic reactions. Its higher boiling point compared to hexane or heptane could be advantageous for reactions requiring elevated temperatures.

Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents due to their ability to solvate the magnesium center, non-polar hydrocarbon solvents can also be employed, particularly for the work-up and extraction of products.

Theoretical Application: this compound could be used as a co-solvent with an ether to modify the reaction medium's properties or as the primary solvent in specific cases where ether coordination is not critical. Its inertness would prevent it from reacting with the highly basic Grignard reagent.

Experimental Workflow: Conceptual Grignard Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction reagent Alkyl/Aryl Halide reaction_vessel Reaction Vessel (Inert Atmosphere) reagent->reaction_vessel mg Magnesium Turnings mg->reaction_vessel solvent This compound (or co-solvent with ether) solvent->reaction_vessel carbonyl Aldehyde/Ketone reaction_vessel->carbonyl Addition quench Aqueous Quench (e.g., NH4Cl) carbonyl->quench extraction Extraction with This compound quench->extraction drying Drying (e.g., MgSO4) extraction->drying purification Purification (e.g., Chromatography) drying->purification

Caption: Conceptual workflow for a Grignard reaction using this compound.

Wittig Reactions

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. The choice of solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene. Non-polar solvents often favor the formation of the Z-alkene with unstabilized ylides.

Theoretical Application: this compound, as a non-polar solvent, could be investigated for its effect on the stereochemical outcome of Wittig reactions. Its high boiling point would allow for a wider range of reaction temperatures to be explored.

Signaling Pathway: Influence of Solvent Polarity on Wittig Reaction Stereoselectivity

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ylide Unstabilized Ylide betaine Betaine Intermediate ylide->betaine carbonyl Aldehyde/Ketone carbonyl->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane z_alkene Z-Alkene oxaphosphetane->z_alkene Favored in Non-Polar Solvents (e.g., this compound) e_alkene E-Alkene oxaphosphetane->e_alkene Favored in Polar Aprotic Solvents

Caption: Solvent influence on Wittig reaction stereoselectivity.

Experimental Protocols (Conceptual)

The following are conceptual protocols and have not been validated experimentally with this compound. They are based on standard procedures for these reaction types. Researchers should perform small-scale trials to determine optimal conditions.

Protocol 5.1: General Procedure for a Grignard Reaction
  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Reagents: Place magnesium turnings in the flask. In the dropping funnel, place a solution of the alkyl or aryl halide in anhydrous this compound (or a mixture with an appropriate ether).

  • Initiation: Add a small portion of the halide solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

  • Addition: Once the reaction has initiated (as evidenced by bubbling and/or a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a solution of the aldehyde or ketone in anhydrous this compound. After the addition is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with this compound. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 5.2: General Procedure for a Wittig Reaction
  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium (B103445) salt in anhydrous this compound. Add a strong base (e.g., n-butyllithium or sodium hydride) at an appropriate temperature (e.g., 0 °C or room temperature) and stir until the ylide is formed (often indicated by a color change).

  • Reaction: Cool the ylide solution and add a solution of the aldehyde or ketone in anhydrous this compound dropwise.

  • Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with this compound.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The triphenylphosphine (B44618) oxide byproduct can often be removed by crystallization or column chromatography.

Logical Relationship of Solvent Properties to Application

G cluster_properties Solvent Properties cluster_applications Potential Applications cluster_examples Example Reactions nonpolar Non-Polarity solubilize Solubilizes Non-Polar Reagents & Intermediates nonpolar->solubilize inert Chemical Inertness no_side_reactions Avoids Side Reactions with Highly Reactive Species inert->no_side_reactions high_bp High Boiling Point high_temp_reactions Enables Reactions at Elevated Temperatures high_bp->high_temp_reactions grignard Grignard Reactions solubilize->grignard wittig Wittig Reactions solubilize->wittig no_side_reactions->grignard metal_catalysis Certain Metal-Catalyzed Cross-Couplings high_temp_reactions->metal_catalysis

References

Application Note: 3-Ethyl-5-methyloctane as a Reference Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical analysis, particularly within the pharmaceutical and biotechnology sectors, the accuracy and reliability of quantitative measurements are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The use of an appropriate internal standard is crucial for achieving high precision and accuracy by correcting for variations in sample preparation, injection volume, and instrument response.[1]

3-Ethyl-5-methyloctane (C11H24) is a branched-chain alkane that serves as an excellent reference and internal standard for GC-MS analyses.[2] Its chemical inertness, thermal stability, and distinct mass spectrum make it a suitable candidate for a wide range of applications, including the analysis of complex hydrocarbon mixtures, environmental samples, and in the quality control of pharmaceutical products. This application note provides a detailed protocol for the use of this compound as a reference standard in GC-MS.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its effective application.

PropertyValue
Molecular Formula C11H24
Molecular Weight 156.31 g/mol [2][3]
CAS Number 62016-25-5[2]
Boiling Point 166.5 °C (Predicted)
Density 0.736 g/cm³ (Predicted)
Structure
alt text

Source: PubChem CID 21358767[2]

Applications in GC-MS

This compound is a versatile reference standard with several key applications in GC-MS methodologies:

  • Internal Standard: When added to samples and calibration standards in a known, constant amount, it allows for the accurate quantification of target analytes by correcting for variations during the analytical process.[1] Its retention time is typically distinct from many common analytes, minimizing the risk of co-elution.

  • Retention Time Marker: Due to its predictable elution under specific GC conditions, it can be used to normalize retention times, aiding in the identification of other compounds in a chromatogram.

  • System Suitability Standard: Injection of a known concentration of this compound can be used to verify the performance and reproducibility of the GC-MS system before analyzing samples.

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard for the quantitative analysis of a target analyte.

4.1 Materials and Reagents

  • This compound (analytical standard grade)

  • Target analyte(s) of interest

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

4.2 Preparation of Stock and Working Standard Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent in a 10 mL volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in the same solvent in a 10 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. To each calibration standard, add a constant amount of the IS stock solution to achieve a final IS concentration that is consistent across all standards (e.g., 10 µg/mL).

  • Sample Preparation: To a known volume or weight of the sample, add the same constant amount of the IS stock solution as used in the calibration standards.

4.3 GC-MS Instrumentation and Conditions

The following are typical GC-MS conditions. These may need to be optimized for specific applications.

ParameterRecommended Setting
GC Column Non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode depending on concentration)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)

4.4 Data Analysis

  • Peak Identification: Identify the peaks corresponding to the target analyte and this compound based on their retention times and mass spectra.

  • Peak Integration: Integrate the peak areas of the target analyte and the internal standard.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte to construct a calibration curve.

  • Quantification of Analyte in Sample: Calculate the peak area ratio of the analyte to the internal standard in the sample. Use the calibration curve to determine the concentration of the analyte in the sample.

Data Presentation: Expected GC-MS Data for this compound

5.1 Retention Time

The retention time of this compound will depend on the specific GC conditions used. On a standard non-polar column (e.g., 30m HP-5ms), its retention time is expected to be in the range of other C11 alkanes. The elution order of branched alkanes is influenced by factors such as the degree of branching and the position of the branches.

5.2 Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound, like other branched alkanes, is characterized by a series of fragment ions corresponding to the loss of alkyl radicals. The molecular ion peak (M+) at m/z 156 may be of low abundance or absent in a 70 eV EI spectrum. The fragmentation pattern is dominated by cleavage at the branching points, leading to the formation of stable carbocations.

Typical Mass Spectrum Data for a Branched C11 Alkane (e.g., this compound)

m/zRelative Abundance (%)Probable Fragment Ion
43100[C3H7]+
5785[C4H9]+
7160[C5H11]+
8545[C6H13]+
12710[M-C2H5]+
156<5[M]+

Note: This table represents a typical fragmentation pattern for a branched C11 alkane and is for illustrative purposes. The exact relative abundances may vary.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analyte + IS) A->C B Prepare IS Stock Solution (this compound) B->C D Prepare Sample (Sample + IS) B->D E Inject into GC-MS C->E Calibrate D->E Analyze F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Identify & Integrate Peaks (Analyte & IS) G->H I Calculate Peak Area Ratios H->I J Construct Calibration Curve I->J K Quantify Analyte in Sample I->K J->K

Caption: Workflow for quantitative analysis using an internal standard.

Alkane_Fragmentation cluster_mol This compound Radical Cation [M]+• cluster_frags Major Fragmentation Pathways cluster_ions Observed Fragment Ions mol [CH3CH2CH(CH2CH3)CH2CH(CH3)CH2CH2CH3]+• (m/z 156) frag1 Loss of C2H5• [M-29]+ (m/z 127) mol->frag1 frag2 Loss of C4H9• [M-57]+ (m/z 99) mol->frag2 frag3 Further Fragmentation frag1->frag3 frag2->frag3 ion1 [C4H9]+ (m/z 57) frag3->ion1 ion2 [C3H7]+ (m/z 43) frag3->ion2 ion3 [C5H11]+ (m/z 71) frag3->ion3

Caption: Simplified fragmentation of this compound in EI-MS.

Conclusion

This compound is a highly effective and reliable reference standard for quantitative GC-MS analysis. Its distinct chromatographic behavior and characteristic mass spectral fragmentation pattern make it an ideal internal standard for a variety of applications in research, quality control, and drug development. The detailed protocol provided in this application note serves as a comprehensive guide for the successful implementation of this compound in routine GC-MS workflows, ultimately enhancing the accuracy and precision of analytical measurements.

References

Application Note: Chiral Separation of 3-Ethyl-5-methyloctane Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a theoretical framework and a systematic approach for the development of a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 3-Ethyl-5-methyloctane isomers. Due to the nonpolar and volatile nature of branched alkanes, Gas Chromatography (GC) is often the preferred method for their enantioseparation.[1] However, this document outlines a potential HPLC-based strategy for researchers and drug development professionals exploring alternative or complementary analytical techniques. The proposed methodology focuses on the selection of an appropriate chiral stationary phase (CSP) and the optimization of normal-phase chromatographic conditions. A detailed, hypothetical protocol for method development is provided, along with a template for data presentation and a workflow diagram to guide the experimental process.

Introduction

Chirality is a critical aspect in the pharmaceutical, chemical, and agricultural industries, as enantiomers of a compound can exhibit significantly different biological and pharmacological activities.[2] The accurate separation and quantification of enantiomers are therefore essential for research, development, and quality control. While various techniques exist for chiral separations, HPLC with a chiral stationary phase is a versatile and widely used method.[3][4]

This compound is a chiral alkane with stereocenters that result in multiple isomeric forms. The separation of these nonpolar isomers is challenging due to the limited number of functional groups available for interaction with a chiral stationary phase. The primary interaction mechanisms for such separations often rely on weaker forces like van der Waals forces and inclusion complexation.[1] This necessitates the use of specialized CSPs. Although GC is a dominant technique for such separations, this note explores a hypothetical HPLC approach.

Proposed Method Development Strategy

The development of a successful chiral HPLC method for this compound would hinge on a systematic screening of chiral stationary phases and mobile phase compositions. A normal-phase approach is proposed here, as it is generally more suitable for nonpolar compounds.

Chiral Stationary Phase (CSP) Selection

The choice of the chiral stationary phase is the most critical parameter for achieving enantiomeric separation. Based on the nature of the analyte, the following types of CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs: Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are highly versatile and have demonstrated broad enantioselectivity for a wide range of compounds.[3][5] The helical structure of these polymers can provide the necessary steric interactions for chiral recognition.

  • Cyclodextrin-based CSPs: These CSPs utilize a bucket-like chiral structure to form inclusion complexes with guest molecules.[1] Modified cyclodextrins, in particular, could offer the selectivity required for separating branched alkane isomers.

  • Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[2][6][7] While less likely to be effective for a non-aromatic alkane, they could be included in a broader screening protocol.

Mobile Phase Selection

For a normal-phase separation of a nonpolar compound like this compound, the mobile phase will typically consist of a nonpolar solvent with a small amount of a more polar modifier.

  • Primary Solvent: HPLC-grade hexane (B92381) or heptane.

  • Modifier: Isopropanol (IPA), ethanol (B145695), or other short-chain alcohols. The percentage of the modifier is a critical parameter for optimizing retention and resolution.

Experimental Protocol (Hypothetical)

This protocol describes a general procedure for developing a chiral HPLC method for this compound.

1. Sample Preparation

  • Prepare a stock solution of a racemic mixture of this compound in hexane at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard of 100 µg/mL in the initial mobile phase composition.

  • Filter the working standard through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a suitable detector.

  • Detector: A Refractive Index Detector (RID) is recommended for alkanes as they lack a UV chromophore. A low wavelength UV detector (e.g., < 210 nm) could also be tested, although sensitivity is expected to be low.

  • Column: Start with a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol (99:1, v/v) as a starting condition.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

3. Method Optimization

  • Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., from 0.5% to 5% IPA) to find the optimal balance between retention time and resolution.

  • Alcohol Type: If separation is not achieved with IPA, test other alcohol modifiers such as ethanol or n-butanol.

  • Flow Rate: Adjust the flow rate (e.g., from 0.5 to 1.5 mL/min) to improve peak shape and resolution.

  • Temperature: Investigate the effect of column temperature (e.g., from 15 °C to 40 °C) on the separation.

Data Presentation

All quantitative data from the method development and validation should be summarized in a clear and structured format. The following table is a template for presenting the results obtained from different chromatographic conditions.

Parameter Condition 1 Condition 2 Condition 3
Chiral Stationary Phase Amylose-1Amylose-1Cellulose-1
Mobile Phase Hexane/IPA (99:1)Hexane/IPA (98:2)Hexane/IPA (99:1)
Flow Rate (mL/min) 1.01.01.0
Temperature (°C) 252525
Retention Time - Isomer 1 (min) tR1tR1'tR1''
Retention Time - Isomer 2 (min) tR2tR2'tR2''
Resolution (Rs) RsRs'Rs''
Selectivity (α) αα'α''
Peak Asymmetry - Isomer 1 As1As1'As1''
Peak Asymmetry - Isomer 2 As2As2'As2''

Experimental Workflow

The following diagram illustrates the logical workflow for the proposed chiral method development.

Chiral_Method_Development start Define Analytical Goal: Separate this compound Isomers csp_selection Select Chiral Stationary Phases (Polysaccharide, Cyclodextrin) start->csp_selection mp_selection Select Mobile Phase System (Normal-Phase: Hexane/Alcohol) start->mp_selection initial_screening Initial Screening (Isocratic Elution) csp_selection->initial_screening mp_selection->initial_screening eval_separation Evaluate Separation (Resolution, Peak Shape) initial_screening->eval_separation optimization Optimize Parameters: - Modifier % - Alcohol Type - Flow Rate - Temperature eval_separation->optimization Separation < Target validation Method Validation (Robustness, Reproducibility) eval_separation->validation Separation ≥ Target optimization->initial_screening Re-screen end Finalized Chiral HPLC Method validation->end

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This application note provides a comprehensive, though theoretical, guide for developing a chiral HPLC method for the separation of this compound isomers. The key to a successful separation lies in the systematic screening of appropriate chiral stationary phases, particularly polysaccharide- and cyclodextrin-based columns, and the careful optimization of normal-phase mobile phase conditions. The outlined protocol and workflow serve as a starting point for researchers in this field. It is important to reiterate that GC may offer a more direct route for the enantioseparation of such volatile alkanes. However, the exploration of HPLC methods can provide valuable alternative analytical solutions.

References

Application Notes: 3-Ethyl-5-methyloctane as a Synthetic Lubricant Base Oil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-5-methyloctane is a branched-chain alkane (C11H24) with potential for use as a high-performance synthetic lubricant base oil.[1] As a synthetic hydrocarbon, it belongs to a class of materials often used to formulate advanced lubricants for demanding applications.[2][3] Its molecular structure, characterized by ethyl and methyl branches, is expected to impart specific physical and chemical properties advantageous for lubrication, particularly in comparison to linear alkanes.[4][5] These notes provide an overview of its anticipated properties, potential applications, and standardized protocols for its evaluation.

Principle of Action: The Role of Molecular Branching

The performance of a hydrocarbon lubricant base oil is fundamentally linked to its molecular architecture.[4]

  • Viscosity and Low-Temperature Fluidity: The irregular, three-dimensional structure of branched alkanes like this compound disrupts the close packing that occurs with linear alkanes at low temperatures.[4][5] This disruption inhibits the formation of wax crystals, leading to a lower pour point and superior fluidity in cold conditions. The pour point is a critical parameter indicating the lowest temperature at which an oil can be used for certain applications.[6][7]

  • Boundary Lubrication: Under high-pressure boundary lubrication conditions, where the lubricant film is thin, linear alkanes can form ordered, solid-like layers. While protective, these layers have high shear strength, which can increase friction.[4] The branching in this compound is expected to create a more disordered, liquid-like state between surfaces, potentially reducing the coefficient of friction.[8]

  • Oxidative and Thermal Stability: As a saturated hydrocarbon, this compound is anticipated to have good resistance to oxidation.[9] Synthetic hydrocarbons, particularly those classified as Group IV (polyalphaolefins or PAOs), are known for their high thermal and oxidative stability compared to mineral oils.[10][11] This stability is crucial for ensuring a long service life and preventing the formation of sludge and acids.[12]

Anticipated Properties and Applications

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure as a C11 branched alkane. These characteristics suggest its suitability for high-performance synthetic lubricants, potentially as a Group IV base oil or a component thereof.[3][9]

Potential Applications Include:

  • Automotive engine oils and transmission fluids requiring stable viscosity over a wide temperature range.[13][14]

  • Industrial circulating oils where long life and resistance to degradation are critical.[15]

  • Hydraulic fluids operating in extreme cold or high-heat conditions.[13]

  • As a blending component to improve the low-temperature properties of other base oils.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the estimated key properties of this compound based on its molecular structure and comparison with similar branched alkanes. These values should be confirmed by experimental testing as outlined in the protocols below.

PropertyPredicted Value/CharacteristicSignificance in LubricationStandard Test Method
Molecular Formula C11H24Influences viscosity, volatility, and thermal properties.-
Molecular Weight 156.31 g/mol [1][16]Correlates with viscosity and boiling point; higher mass generally means higher viscosity.[17]-
Kinematic Viscosity @ 40°C Low to ModerateA fundamental property for ensuring proper lubrication and flow.[14]ASTM D445
Kinematic Viscosity @ 100°C LowDetermines oil film thickness at high operating temperatures.ASTM D445
Viscosity Index (VI) HighIndicates a low degree of viscosity change with temperature, desirable for wide operating ranges.[11]ASTM D2270
Pour Point Very LowDefines the lowest temperature for utility and flow, crucial for cold-start performance.[7][18]ASTM D97
Oxidative Stability (RPVOT) High (Long RPVOT time)Measures resistance to breakdown in the presence of oxygen, predicting lubricant life.[12][19]ASTM D2272

Experimental Protocols

To validate the performance of this compound as a lubricant base oil, the following standardized test methods are recommended.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[13][20][21]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).

  • Constant temperature bath, capable of maintaining the desired temperature (e.g., 40°C and 100°C) with a precision of ±0.02°C.[22]

  • Stopwatch or other accurate timing device.

  • Viscometer holders.

  • Cleaning solvents (e.g., hexane, acetone).

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Clean the viscometer thoroughly with solvent and dry with filtered air.

  • Charge the viscometer with the this compound sample.

  • Mount the viscometer vertically in the constant temperature bath, ensuring the sample is fully submerged.

  • Allow the sample to equilibrate to the bath temperature for at least 30 minutes.[22]

  • Using suction, draw the liquid level up through the timing bulb of the viscometer.

  • Release the suction and accurately measure the time it takes for the meniscus of the liquid to pass between the two marked timing lines on the viscometer.

  • Repeat the measurement to ensure repeatability.

  • Calculate the kinematic viscosity (ν) using the formula: ν = C × t

    • Where:

      • C is the calibration constant of the viscometer (in mm²/s² or cSt/s).

      • t is the average flow time in seconds.

  • Report the kinematic viscosity in centistokes (cSt) or mm²/s at the test temperature.[14]

Protocol 2: Determination of Pour Point (ASTM D97)

This protocol covers the determination of the lowest temperature at which a petroleum product will continue to flow.[6][23]

Apparatus:

  • Test jar, thermometer, cork, and jacket.

  • Cooling bath(s) capable of reaching temperatures required for the test.

Procedure:

  • Heat the sample of this compound to approximately 45°C to dissolve any wax crystals and ensure homogeneity.[23][24]

  • Pour the sample into the test jar to the marked level.

  • Seal the jar with the cork fitted with a thermometer, ensuring the thermometer bulb is immersed in the sample.

  • Place the test jar into the cooling jacket and then into the cooling bath.

  • Cool the sample at a specified rate.

  • At every 3°C interval, remove the jar from the jacket and tilt it just enough to ascertain if there is any movement of the liquid. This entire operation should not exceed 3 seconds.[24]

  • Continue cooling in this manner until the sample shows no movement when the jar is held horizontally for 5 seconds.[24]

  • Record the temperature on the thermometer at this point.

  • The Pour Point is calculated by adding 3°C to the temperature recorded in the previous step.[23][24]

Protocol 3: Evaluation of Oxidative Stability (ASTM D2272 - RPVOT)

The Rotating Pressure Vessel Oxidation Test (RPVOT) is an accelerated method to assess the oxidation stability of lubricants.[15][19] It measures the time until a significant pressure drop occurs due to oxygen consumption.[12]

Apparatus:

  • Rotating pressure vessel (bomb) and drive system.

  • Constant temperature bath (150°C).

  • Pressure gauge or transducer.

  • Oxygen charging equipment.

Procedure:

  • Place a 50 g sample of this compound, 5 g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.[25]

  • Assemble the pressure vessel, seal it, and purge it with oxygen.

  • Pressurize the vessel with pure oxygen to 90 psi (620 kPa) at room temperature.[12][15]

  • Place the vessel in the high-temperature bath (150°C) and begin rotating it at 100 RPM at an angle of 30 degrees.[15]

  • Monitor the pressure inside the vessel. The pressure will initially rise as the vessel heats up and will then slowly decrease as the oil begins to oxidize and consume oxygen.[25]

  • The test is complete when the pressure has dropped by 25 psi (175 kPa) from the maximum pressure observed.[12][15]

  • The result is reported as the total time in minutes from the start of the test to this pressure drop, which represents the oil's oxidation stability.

Visualizations

// Main Node Structure [ label="Molecular Structure\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse ];

// Attributes Attr1 [label="Branched Chains\n(Ethyl & Methyl Groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; Attr2 [label="Saturated Hydrocarbon\n(Alkane)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Properties Prop1 [label="Disrupts Molecular Packing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prop2 [label="No Double Bonds", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Performance Outcomes Outcome1 [label="Improved Low-Temp Fluidity\n(Lower Pour Point)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome2 [label="Reduced Friction Potential", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome3 [label="High Thermal & Oxidative Stability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Structure -> Attr1; Structure -> Attr2; Attr1 -> Prop1; Attr2 -> Prop2; Prop1 -> Outcome1; Prop1 -> Outcome2; Prop2 -> Outcome3; } dot Caption: Structure-property relationships for branched alkanes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reaction Yield for 3-Ethyl-5-methyloctane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Grignard reaction for the synthesis of 3-Ethyl-5-methyloctane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound using a Grignard reaction?

A common and effective method involves a two-step process. First, a Grignard reagent reacts with a ketone to form a tertiary alcohol. This is followed by a deoxygenation step to yield the final alkane, this compound.[1] A plausible route is the reaction of sec-butylmagnesium bromide with 5-methyl-3-octanone to form 3-ethyl-5-methyloctan-3-ol, which is then reduced.

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

Failure to initiate is often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[2] To address this, ensure all glassware is rigorously flame-dried, and use anhydrous solvents.[3] Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is a common practice.[2] Gentle warming can also help initiate the reaction.[2]

Q3: What are the primary side reactions that can lower the yield of my desired tertiary alcohol intermediate?

The main side reactions include:

  • Wurtz Coupling: The Grignard reagent reacts with the unreacted alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension, keeping the halide concentration low.[2][4]

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, especially with sterically hindered ketones.[4][5] This regenerates the starting ketone after workup. Using a less hindered Grignard reagent or lower reaction temperatures can mitigate this.[4]

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[5] This is more prevalent with bulky ketones.[4]

Q4: Which solvent is recommended for this Grignard reaction?

Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential.[6] THF is often preferred as it can help stabilize the Grignard reagent.[2]

Q5: How can I effectively quench the reaction and work up the product?

After the reaction is complete, the mixture should be cooled in an ice bath. A slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is recommended to quench the reaction and hydrolyze the magnesium alkoxide.[1][3] This is generally preferred over strong acids for tertiary alcohols to avoid potential dehydration side reactions.[7] The product can then be extracted into an organic solvent.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Tertiary Alcohol 1. Presence of moisture or protic impurities: Grignard reagents are highly sensitive to water and alcohols.[3] 2. Poor quality of magnesium or alkyl halide. 3. Reaction did not initiate. [2]1. Ensure all glassware is flame-dried and solvents are anhydrous.[3] 2. Use fresh, high-purity reagents. Consider grinding magnesium turnings to expose a fresh surface.[8] 3. Activate magnesium with iodine or 1,2-dibromoethane.[2]
Recovery of Starting Ketone Enolization: The Grignard reagent acted as a base instead of a nucleophile.[4][5]1. Lower the reaction temperature during the addition of the ketone.[4] 2. Consider using an organolithium reagent, which may be less prone to enolization.[2]
Presence of a High-Boiling Point Impurity Wurtz Coupling: The Grignard reagent coupled with the unreacted alkyl halide.[4]1. Add the alkyl halide slowly and dropwise during the Grignard reagent formation.[2] 2. Ensure an excess of magnesium is used.[4]
Formation of a Secondary Alcohol Reduction of the Ketone: The Grignard reagent transferred a hydride.[5]1. Lower the reaction temperature.[4] 2. Ensure the Grignard reagent is added to the ketone solution, not the other way around, to maintain a low concentration of the reducing agent.
Formation of a White Precipitate During Grignard Reagent Formation Reaction with Water or Oxygen: Grignard reagents react with atmospheric moisture and oxygen.[4]1. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[6] 2. Ensure all solvents and reagents are anhydrous.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-5-methyloctan-3-ol via Grignard Reaction

This protocol outlines the synthesis of the tertiary alcohol intermediate.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2-Bromobutane (B33332)

  • 5-Methyl-3-octanone

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of 2-bromobutane in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should begin, indicated by the disappearance of the iodine color and gentle bubbling.[2] If the reaction does not start, gentle warming may be necessary.[2]

  • Addition: Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of 5-methyl-3-octanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[1] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-5-methyloctan-3-ol.[1] The crude product can be purified by column chromatography or distillation.

Visualizations

Grignard_Synthesis_Pathway Synthesis Pathway for this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation 2-Bromobutane 2-Bromobutane sec-Butylmagnesium_bromide sec-Butylmagnesium_bromide 2-Bromobutane->sec-Butylmagnesium_bromide + Mg, Et2O Mg Mg Mg->sec-Butylmagnesium_bromide 3-Ethyl-5-methyloctan-3-ol 3-Ethyl-5-methyloctan-3-ol sec-Butylmagnesium_bromide->3-Ethyl-5-methyloctan-3-ol + 5-Methyl-3-octanone 5-Methyl-3-octanone 5-Methyl-3-octanone 5-Methyl-3-octanone->3-Ethyl-5-methyloctan-3-ol 3-Ethyl-5-methyloctan-3-ol_intermediate 3-Ethyl-5-methyloctan-3-ol This compound This compound 3-Ethyl-5-methyloctan-3-ol_intermediate->this compound Reduction (e.g., H2/Pd/C after dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of Tertiary Alcohol check_ketone Recovered Starting Ketone? start->check_ketone check_side_product High Boiling Impurity Present? check_ketone->check_side_product No enolization Likely Enolization check_ketone->enolization Yes check_initiation No Product Formed? check_side_product->check_initiation No wurtz Likely Wurtz Coupling check_side_product->wurtz Yes initiation_failure Initiation Failure / Moisture check_initiation->initiation_failure Yes solution_enolization Lower Temperature, Use Organolithium enolization->solution_enolization solution_wurtz Slow Halide Addition wurtz->solution_wurtz solution_initiation Dry Glassware/Solvents, Activate Mg initiation_failure->solution_initiation

Caption: A workflow for troubleshooting low product yield in the Grignard reaction.

Experimental_Logic Experimental Design Logic goal Synthesize this compound strategy Grignard Reaction Strategy goal->strategy reagents Select Reagents strategy->reagents conditions Optimize Conditions strategy->conditions reagent_choice sec-Butylmagnesium bromide + 5-Methyl-3-octanone reagents->reagent_choice condition_choice Anhydrous Et2O/THF Inert Atmosphere Low Temperature Addition conditions->condition_choice analysis Analyze Product and Purity reagent_choice->analysis condition_choice->analysis

Caption: Logical relationships in the experimental design for the synthesis.

References

Common side products in the synthesis of 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-5-methyloctane, primarily focusing on the identification and mitigation of common side products. The Corey-House synthesis is presented as a primary method for this unsymmetrical alkane.

Troubleshooting Guides and FAQs

Q1: My GC analysis shows multiple peaks besides my desired product, this compound. What are the likely side products?

A1: The presence of multiple peaks in your gas chromatogram suggests the formation of side products. In a Corey-House synthesis, the most common side products arise from homocoupling of the organocuprate reagent and the alkyl halide, as well as elimination reactions.

For the synthesis of this compound, two plausible Corey-House coupling strategies exist, each with a distinct set of potential side products:

The expected side products for each approach are detailed in the table below. Comparing the retention times of your unknown peaks with those of known standards of these potential byproducts can aid in their identification.

Q2: I have identified a lower boiling point impurity in my product mixture. What could it be?

A2: A lower boiling point impurity could be an alkene formed via an elimination side reaction, or a lower molecular weight alkane from a homocoupling reaction. For instance, in Approach A, 2-methylpropene (isobutylene) is a potential gaseous byproduct of elimination. In Approach B, pent-2-ene could be formed. Additionally, the homocoupling of the isobutyl group in Approach B would yield 2,5-dimethylhexane (B165582), which has a lower boiling point than the target product.

Q3: My reaction yield is low, and I have a significant amount of high boiling point impurities. What is the likely cause?

A3: High boiling point impurities are often the result of homocoupling reactions. In Approach A, the coupling of two pentan-3-yl groups would form 3,4-diethylhexane (B99930). In Approach B, the coupling of two isobutyl groups gives 2,5-dimethylhexane. The formation of these products consumes your reagents, thus lowering the yield of the desired cross-coupled product. Low reaction temperatures are crucial to minimize these side reactions.[1]

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation in a Corey-House synthesis:

  • Maintain Low Temperatures: Gilman reagents can be unstable at higher temperatures, leading to decomposition and side reactions.[1][2] It is recommended to perform the reaction at low temperatures, typically between -78°C and 0°C.[3]

  • Use High-Purity Reagents: Impurities in the alkyl halides or the lithium source can lead to undesired side reactions.

  • Slow Addition: The slow addition of the alkyl halide to the Gilman reagent can help to control the reaction rate and minimize side reactions.

  • Choice of Alkyl Halide: Primary alkyl halides are generally preferred as they are less prone to elimination reactions.[4]

Q5: What is the best method to purify this compound from the side products?

A5: Fractional distillation is the most effective method for separating this compound from alkane and alkene side products due to their differing boiling points. Careful distillation with a fractionating column should allow for the isolation of the pure product.

Data Presentation: Product and Side Product Properties

The following table summarizes the boiling points of the target product and the most probable side products for the two synthetic approaches. This data is essential for the interpretation of GC analysis and for planning purification by distillation.

Compound NameMolecular FormulaApproachBoiling Point (°C)
This compound (Target) C11H24 A & B ~184
3,4-DiethylhexaneC10H22A160-162[5][6][7]
2,5-DimethylhexaneC8H18A & B108-109[8][9][10][11]
2-MethylpropeneC4H8A-6.9[12][13][14][15]
Pent-2-eneC5H10B36[16][17][18][19]

Experimental Protocols

Proposed Synthesis of this compound via Corey-House Reaction (Approach B)

This protocol describes the synthesis of this compound by coupling lithium di(isobutyl)cuprate with 3-bromopentane.

Materials:

  • 1-bromo-2-methylpropane (isobutyl bromide)

  • Lithium metal

  • Copper(I) iodide

  • 3-bromopentane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Magnesium sulfate

Procedure:

  • Preparation of Isobutyllithium (B1630937): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place lithium metal turnings in anhydrous diethyl ether. Add 1-bromo-2-methylpropane dropwise to the stirred suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete reaction.

  • Formation of Lithium Di(isobutyl)cuprate (Gilman Reagent): Cool the isobutyllithium solution to -78°C (dry ice/acetone bath). In a separate flask, suspend copper(I) iodide in anhydrous THF and cool to -78°C. Slowly add the isobutyllithium solution to the copper(I) iodide suspension with vigorous stirring. The reaction mixture will change color, indicating the formation of the Gilman reagent. Allow the mixture to stir at this temperature for 30 minutes.[20][21]

  • Coupling Reaction: Slowly add a solution of 3-bromopentane in anhydrous THF to the Gilman reagent at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to remove the solvent. The crude product can be purified by fractional distillation to yield pure this compound.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis gc_analysis Perform GC Analysis of Crude Product start->gc_analysis single_peak Single Major Peak Observed? gc_analysis->single_peak purify Proceed to Purification (e.g., Fractional Distillation) single_peak->purify Yes multiple_peaks Multiple Peaks Observed single_peak->multiple_peaks No end Pure this compound purify->end identify_impurities Identify Impurities using Boiling Point Data and Standards multiple_peaks->identify_impurities low_bp Low Boiling Point Impurities (e.g., Alkenes, Lower Alkanes) identify_impurities->low_bp Lower Retention Time high_bp High Boiling Point Impurities (e.g., Homocoupled Alkanes) identify_impurities->high_bp Higher Retention Time optimize_elimination Optimize to Reduce Elimination: - Use Primary Alkyl Halide - Lower Reaction Temperature low_bp->optimize_elimination optimize_coupling Optimize to Reduce Homocoupling: - Maintain Low Temperature (-78°C to 0°C) - Slow Reagent Addition high_bp->optimize_coupling retry Retry Synthesis with Optimized Conditions optimize_elimination->retry optimize_coupling->retry retry->gc_analysis

References

Technical Support Center: Purification of 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 3-Ethyl-5-methyloctane from its isomeric impurities. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from its isomers?

A1: The primary challenge is that structural isomers of alkanes, such as the isomers of undecane (B72203) (C11H24), often have very similar physical properties, including boiling points and polarities.[1][2] This makes separating them by traditional methods like fractional distillation difficult and energy-intensive.[3]

Q2: Which purification techniques are most suitable for separating alkane isomers like this compound?

A2: The most common and effective techniques include:

  • Fractional Distillation: Suitable if there is a discernible, albeit small, difference in boiling points between the isomers.[4][5]

  • Preparative Gas Chromatography (GC): Offers high resolution for separating compounds with very close boiling points.[6]

  • Adsorptive Separation: Utilizes molecular sieves like zeolites or metal-organic frameworks (MOFs) to separate isomers based on size and shape differences.[7][8][9]

Q3: How does branching affect the boiling point of undecane isomers?

A3: Generally, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to the straight-chain isomer, n-undecane.[1][2]

Q4: Where can I find physical property data for this compound and its isomers?

A4: Publicly available chemical databases such as PubChem and the NIST Chemistry WebBook are valuable resources for physical and chemical property data.[10][11][12][13]

Data Presentation

The following table summarizes the boiling points of this compound and a selection of its isomers to illustrate the impact of structural differences.

Isomer NameIUPAC NameCAS NumberBoiling Point (°C)
n-UndecaneUndecane1120-21-4196
2-Methyldecane2-Methyldecane6975-98-0189.3
3-Methyldecane3-Methyldecane13151-34-3189.1
4-Methyldecane4-Methyldecane2847-72-5188.7
2,3-Dimethylnonane2,3-Dimethylnonane17312-53-7186.9
5-Methyldecane5-Methyldecane13151-35-4186.1
This compound This compound 62016-25-5 ~185-195 (estimated)
3-Ethyl-3-methyloctane3-Ethyl-3-methyloctane17302-16-8Not available
5-Ethyl-3-methyloctane5-Ethyl-3-methyloctane62016-21-1Not available

Experimental Protocols

Fractional Distillation

This method is viable for separating isomers with a sufficient boiling point difference.

Objective: To enrich a mixture with this compound by separating it from higher and lower boiling point isomers.

Materials:

  • Mixture of undecane isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Add the isomeric mixture and boiling chips to the round-bottom flask.

  • Securely attach the fractionating column to the flask and the distillation head to the column.

  • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

  • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

  • Place a receiving flask at the end of the condenser.

  • Insulate the fractionating column and distillation head to maintain a proper temperature gradient.[14]

  • Begin heating the mixture gently. As the mixture boils, a condensation ring will slowly rise through the column.[4]

  • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Collect fractions in separate receiving flasks based on the observed boiling point ranges.

  • Analyze the composition of each fraction using Gas Chromatography (GC) to determine the concentration of this compound.

Preparative Gas Chromatography (GC)

This technique offers higher separation efficiency for isomers with very close boiling points.

Objective: To isolate high-purity this compound from a complex isomeric mixture.

Materials:

  • Isomeric mixture

  • Preparative Gas Chromatograph with a suitable column (e.g., non-polar capillary column)

  • Fraction collector

  • Volatile solvent for sample preparation

  • GC vials

Procedure:

  • Dissolve the isomeric mixture in a minimal amount of a volatile solvent.

  • Optimize the GC method on an analytical scale to achieve baseline separation of the isomers. Key parameters to optimize include:

    • Injection volume

    • Inlet temperature and pressure

    • Oven temperature program (start with a temperature below the boiling point of the lowest boiling isomer and ramp up)

    • Carrier gas flow rate

  • Scale up the optimized method to the preparative GC system.

  • Inject the sample onto the preparative GC column.

  • Set up the fraction collector to collect the eluent corresponding to the retention time of this compound.

  • Multiple injections may be necessary to obtain the desired quantity of the purified compound.

  • Combine the collected fractions containing the purified this compound.

  • Remove the solvent using a gentle stream of nitrogen or a rotary evaporator.

  • Confirm the purity of the isolated compound using analytical GC.

Adsorptive Separation using Zeolites

This method separates isomers based on their molecular shape and size.

Objective: To selectively adsorb certain isomers from the mixture to enrich for this compound.

Materials:

  • Isomeric mixture

  • Activated zeolite (e.g., ZSM-5 or Beta zeolite)[7]

  • Chromatography column

  • Non-polar solvent (e.g., hexane)

  • Collection flasks

Procedure:

  • Pack a chromatography column with the activated zeolite.

  • Equilibrate the column with the non-polar solvent.

  • Dissolve the isomeric mixture in a minimal amount of the non-polar solvent.

  • Load the sample onto the column.

  • Elute the column with the non-polar solvent, collecting fractions. The less-adsorbed isomers will elute first.

  • Monitor the composition of the fractions using GC.

  • Depending on the zeolite used, this compound may be in the initial eluent or may be retained and require a stronger eluent or back-flushing to recover.

  • Combine the fractions containing the enriched this compound.

  • Remove the solvent to obtain the purified product.

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Isomers Insufficient number of theoretical plates in the column.Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux).
Distillation rate is too fast.Reduce the heating rate to ensure a slow, steady distillation, allowing for proper equilibrium between liquid and vapor phases.
Poor insulation of the column.Insulate the column and distillation head with glass wool or aluminum foil to maintain the temperature gradient.[14]
Flooding of the Column Heating rate is too high, causing excessive vaporization.Reduce the heating rate and allow the excess liquid to drain back into the flask before resuming at a lower temperature.[14]
Temperature Fluctuations at the Thermometer Inconsistent heating.Ensure a steady heat source and proper insulation.
Condensation ring has not yet reached the thermometer.Be patient and allow the vapor to slowly ascend the column.
Preparative Gas Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing or Fronting Column overload.Reduce the injection volume or the concentration of the sample.
Active sites in the column or inlet.Use a deactivated liner and ensure the column is properly conditioned.
Ghost Peaks Contamination in the syringe, inlet, or carrier gas.Clean the syringe and inlet. Use high-purity carrier gas with appropriate traps.
Carryover from a previous injection.Run a blank solvent injection to clean the system.
Poor Resolution Inappropriate temperature program.Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.
Incorrect carrier gas flow rate.Optimize the flow rate for the specific column and carrier gas.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method Selection cluster_analysis Analysis and Final Product start Mixture of This compound and Isomeric Impurities distillation Fractional Distillation start->distillation Boiling Point Difference > 2-3°C prep_gc Preparative GC start->prep_gc High Purity Needed Very Close B.P. adsorption Adsorptive Separation start->adsorption Size/Shape Difference analysis GC Analysis of Fractions distillation->analysis prep_gc->analysis adsorption->analysis product Purified This compound analysis->product

Caption: Decision workflow for selecting a purification method.

troubleshooting_fractional_distillation issue Poor Isomer Separation cause1 Fast Distillation Rate issue->cause1 cause2 Inefficient Column issue->cause2 cause3 Poor Insulation issue->cause3 solution1 Reduce Heating cause1->solution1 solution2 Use Longer/Packed Column cause2->solution2 solution3 Insulate Column & Head cause3->solution3

Caption: Troubleshooting poor separation in fractional distillation.

References

Technical Support Center: Fractional Distillation of C11 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fractional distillation of C11 alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the fractional distillation of C11 alkane isomers so challenging?

A1: The primary challenge lies in the close boiling points of the various C11 alkane isomers.[1] Undecane (C11H24) has 159 structural isomers, and the boiling points of many of these are very similar.[1][2] Fractional distillation separates components based on differences in their boiling points; therefore, small differences necessitate highly efficient distillation columns and precise control over the distillation process.[3] Increased branching in the alkane structure generally leads to a lower boiling point due to reduced surface area and weaker van der Waals forces, but the differences between isomers can be minimal.[4]

Q2: What is the key principle behind separating C11 alkane isomers using fractional distillation?

A2: Fractional distillation utilizes a fractionating column to create a temperature gradient, with the temperature being highest at the bottom and decreasing towards the top.[5] As the mixture of C11 isomers is heated, the vapors rise through the column.[5] The isomer with the lower boiling point will continue to rise higher in the column as a vapor, while isomers with higher boiling points will condense on the packing material or trays within the column and fall back down.[3] This process of repeated vaporization and condensation cycles, known as theoretical plates, enriches the vapor with the more volatile (lower boiling point) isomer as it moves up the column.[3]

Q3: Can C11 alkane isomers form azeotropes?

A3: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.[6] While it is theoretically possible for C11 alkane isomers to form azeotropes, especially with solvents or impurities, there is limited specific data available in the public domain to confirm the formation of azeotropes between the isomers themselves. Predicting azeotrope formation is complex and depends on the interactions between the specific isomers in the mixture.[7] If a constant boiling point is observed for a mixture of isomers that is different from the boiling points of the individual components, an azeotrope may have formed.

Q4: What type of fractionating column is best for separating C11 alkane isomers?

A4: For separating close-boiling isomers like those of C11 alkanes, a highly efficient fractionating column with a large number of theoretical plates is required.[3] Columns with a large surface area for vapor-liquid contact, such as those packed with structured packing or containing a high number of trays (e.g., Vigreux, spinning band), are recommended. The choice of column will depend on the specific isomers being separated and the required purity of the final products.

Data Presentation: Boiling Points of Selected C11 Alkane Isomers

The following table summarizes the boiling points of several C11 alkane isomers. Note the trend of decreasing boiling point with increased branching.

Isomer NameChemical StructureBoiling Point (°C)
n-UndecaneCH3(CH2)9CH3196
2-MethyldecaneCH3CH(CH3)(CH2)7CH3189.3
3-MethyldecaneCH3CH2CH(CH3)(CH2)6CH3189.1
2,3-DimethylnonaneCH3CH(CH3)CH(CH3)(CH2)5CH3186.9
2,2-DimethylnonaneC(CH3)2(CH2)6CH3186.1

Note: This is a selection of isomers, and boiling points can vary slightly with atmospheric pressure.[1]

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
Poor Separation of Isomers - Insufficient column efficiency (too few theoretical plates).- Reflux ratio is too low.- Distillation rate is too fast.- Fluctuations in heat input.- Use a more efficient fractionating column (e.g., longer packed column, spinning band column).- Increase the reflux ratio to improve separation.- Reduce the heating rate to allow for proper equilibrium between liquid and vapor phases.- Ensure a stable and consistent heat source. Use a heating mantle with a controller.
Flooding of the Column - Excessive boil-up rate (heating too strongly).- Column insulation is inadequate, leading to excessive condensation.- Reduce the heat input to the distillation flask.- Properly insulate the distillation column to maintain the temperature gradient.
Bumping or Uneven Boiling - Lack of boiling chips or a stir bar.- High viscosity of the liquid.- Always add new boiling chips or a stir bar to the distillation flask before heating.- Ensure efficient stirring if using a stir bar.
Temperature Fluctuations at the Thermometer - Improper thermometer placement.- Distillation rate is too high.- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.- Reduce the heating rate to ensure a steady distillation rate.
No Distillate Collection - Insufficient heating.- Leaks in the apparatus.- Increase the heat input gradually.- Check all joints and connections for a proper seal. Use joint clips where appropriate.

Experimental Protocols

High-Efficiency Fractional Distillation of a C11 Alkane Isomer Mixture

This protocol is a general guideline and may need to be optimized based on the specific mixture of C11 isomers and the desired purity. This is adapted from a protocol for separating butane (B89635) isomers.[3]

Objective: To separate a mixture of C11 alkane isomers into fractions enriched with specific isomers.

Materials:

  • Mixture of C11 alkane isomers

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., Vigreux, packed, or spinning band)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a temperature controller

  • Boiling chips or magnetic stir bar and stirrer

  • Insulating material (e.g., glass wool or aluminum foil)

  • Joint clips

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the C11 alkane isomer mixture and boiling chips or a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the condenser arm.

    • Connect the condenser to the distillation head and a collection flask at the other end.

    • Secure all joints with clips.

    • Insulate the fractionating column to minimize heat loss.

  • Distillation:

    • Begin circulating cooling water through the condenser.

    • Turn on the heating mantle and slowly increase the temperature.

    • Observe the mixture and the column. A ring of condensing vapor should slowly rise through the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).

    • Record the temperature at which the first drops of distillate are collected. This is the boiling point of the most volatile component.

  • Fraction Collection:

    • Collect the initial fraction (the "forerun") which may contain more volatile impurities.

    • As the temperature stabilizes at the boiling point of the first target isomer, change the receiving flask to collect this fraction.

    • Monitor the temperature closely. A sharp rise in temperature indicates that the lower-boiling point isomer has been mostly distilled and the next isomer is beginning to distill.

    • Change the receiving flask to collect the intermediate fraction.

    • Continue collecting fractions as the temperature plateaus for each subsequent isomer.

  • Shutdown:

    • Once the desired separation is achieved or the distillation is complete, turn off the heating mantle.

    • Allow the apparatus to cool completely before disassembling.

  • Analysis:

    • Analyze the collected fractions using a suitable analytical technique, such as gas chromatography (GC), to determine the composition and purity of each fraction.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation of Isomers check_column Is the column efficiency sufficient? start->check_column increase_efficiency Use a more efficient column (e.g., longer, better packing) check_column->increase_efficiency No check_reflux Is the reflux ratio optimal? check_column->check_reflux Yes increase_efficiency->check_reflux increase_reflux Increase the reflux ratio check_reflux->increase_reflux No check_rate Is the distillation rate too fast? check_reflux->check_rate Yes increase_reflux->check_rate reduce_rate Reduce the heating rate check_rate->reduce_rate Yes check_heat Is the heat input stable? check_rate->check_heat No reduce_rate->check_heat stabilize_heat Use a controlled heating mantle check_heat->stabilize_heat No end Improved Separation check_heat->end Yes stabilize_heat->end Distillation_Logic cluster_flask Distillation Flask cluster_column Fractionating Column cluster_condenser Condenser & Collection Mixture C11 Isomer Mixture (Liquid) Vapor Vapor Mixture Mixture->Vapor Heating Enrichment Vapor enriched with lower boiling point isomer Vapor->Enrichment Condensation Higher boiling point isomers condense Enrichment->Condensation Reflux Distillate Purest lower boiling point isomer collected Enrichment->Distillate Condensation

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Resolving Co-eluting Peaks of 3-Ethyl-5-methyloctane

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the gas chromatographic (GC) analysis of this compound, with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution when analyzing this compound?

A1: Co-elution, where two or more compounds elute from the GC column at the same time, is a frequent challenge, especially when analyzing complex mixtures of structurally similar isomers like branched alkanes. The primary causes for this compound include:

  • Inappropriate Stationary Phase: The GC column's stationary phase may not provide sufficient selectivity to separate this compound from other C11 isomers with similar boiling points and polarities. Non-polar phases separate primarily by boiling point, which can be very close for branched alkanes.[1]

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast or an isothermal temperature that is too high can prevent the column from achieving its maximum resolving power, leading to insufficient separation.[2][3]

  • Presence of Structurally Similar Isomers: The sample may contain other alkane isomers (e.g., 3,5-diethylheptane, other methyloctanes) with nearly identical chromatographic behavior under the current analytical conditions.[4]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency. A flow rate that is too high or too low will reduce the number of theoretical plates and decrease resolution.

  • Column Overload: Injecting a sample that is too concentrated can lead to broadened, asymmetric peaks that overlap with adjacent peaks.[5]

Q2: How can I confirm that a single chromatographic peak actually represents co-eluting compounds?

A2: While a visible shoulder or a distorted peak shape is a clear sign of co-elution, a perfectly symmetrical peak can still hide an unresolved compound.[6] To confirm peak purity, consider the following:

  • Mass Spectrometry (MS) Detection: If using a GC-MS system, examine the mass spectrum across the elution of the peak. If the peak is pure, the mass spectrum should be consistent from the beginning to the end of the peak. A changing mass spectrum indicates the presence of multiple components.[6]

  • Varying Chromatographic Conditions: Slightly altering the analytical method can often reveal co-eluting peaks. For example, a slower temperature ramp or a slightly lower isothermal temperature may cause the single peak to split into two or more.[3][7]

  • Using a Different Stationary Phase: A column with a different selectivity (e.g., a mid-polarity phase instead of a non-polar one) can alter the elution order and resolve the co-eluting species.

Q3: What are the initial, simple steps I can take to improve the separation of this compound from a co-eluting compound?

A3: Before making significant changes to your hardware, you can often achieve better resolution by making small adjustments to your method:

  • Lower the Oven Temperature: Decrease the initial oven temperature and reduce the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min).[2] This increases the interaction time of the analytes with the stationary phase, which can enhance separation.[3]

  • Optimize Carrier Gas Flow: Verify that the carrier gas flow rate (or linear velocity) is set to the optimal value for your column's dimensions and carrier gas type. This information is typically provided by the column manufacturer.

  • Reduce Injection Volume: Perform a dilution of your sample or reduce the injection volume to check for column overload. If peak shape and resolution improve, overload was the issue.[5]

Troubleshooting Guide: Resolving Co-elution

If the initial steps are insufficient, a more systematic approach to method development is required. The following sections provide detailed guidance on optimizing key GC parameters.

Workflow for Troubleshooting Co-eluting Peaks

The diagram below outlines a systematic workflow for identifying and resolving co-elution issues.

G cluster_confirm Confirmation Steps cluster_method Method Adjustments cluster_hardware Hardware Adjustments A Problem: Suspected Co-elution of Peaks B Confirm Co-elution A->B C Method Optimization (Software) B->C Confirmed Co-elution E Pure Peak (No Co-elution) B->E Confirmed Pure B1 Analyze Peak Shape (Asymmetry, Shoulders) B->B1 Visual B2 Use GC-MS to Check Mass Spectra Across Peak B->B2 Instrumental C1 Decrease Temp Ramp Rate or Lower Isothermal Temp C->C1 D Hardware & Consumable Changes D1 Use Longer Column or Smaller ID Column D->D1 F Resolution Achieved C1->F Success C2 Optimize Carrier Gas Flow Rate C1->C2 Failure C2->F Success C3 Reduce Sample Concentration C2->C3 Failure C3->D Failure C3->F Success D1->F Success D2 Change Stationary Phase (Increase Selectivity) D1->D2 Failure D2->F Success

Caption: Troubleshooting workflow for resolving co-eluting GC peaks.

Impact of GC Parameters on Resolution

The table below summarizes how different parameters can be adjusted to improve the separation of this compound from a potential co-eluting isomer. The resolution values (Rs) are illustrative. Baseline resolution is generally considered to be Rs ≥ 1.5.

ParameterStandard ConditionModified ConditionEffect on SeparationIllustrative Rs
Stationary Phase 100% Dimethylpolysiloxane (non-polar)5% Phenyl-methylpolysiloxane (mid-polar)Increases selectivity based on minor polarity differences between isomers.1.0 -> 1.6
Column Length 30 m60 mIncreases total theoretical plates, providing more opportunities for separation.1.0 -> 1.4
Column I.D. 0.32 mm0.25 mmIncreases column efficiency (more plates per meter).1.0 -> 1.3
Temp. Ramp Rate 15 °C/min5 °C/minIncreases analyte interaction with the stationary phase, improving resolution.1.0 -> 1.5
Carrier Gas Helium @ 35 cm/sHelium @ 40 cm/s (Optimal)Optimizes column efficiency (Van Deemter curve minimum).1.0 -> 1.2

Experimental Protocols

Protocol 1: GC Method Optimization for Branched Alkane Separation

This protocol describes a systematic approach to developing a GC method capable of resolving this compound from its isomers.

  • Column Selection:

    • Start with a long (e.g., 60-100 m) capillary column with a narrow internal diameter (e.g., 0.25 mm) to maximize efficiency.[4]

    • A non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1, HP-1) is a common starting point for hydrocarbon analysis.[1] If co-elution persists, consider a slightly more polar phase (e.g., 5% phenyl-methylpolysiloxane) to introduce a different selectivity mechanism.[8]

  • Initial GC Conditions:

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio to avoid overload).

    • Carrier Gas: Helium with a constant flow rate corresponding to the optimal linear velocity for the column diameter (typically 35-45 cm/s).

    • Oven Program (Scouting Run):

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes.

    • Detector (FID): 280°C.

  • Optimization Strategy:

    • Analyze the Scouting Run: Identify the elution temperature of the target peaks.

    • Optimize the Temperature Ramp: Design a new, slower temperature program focused on the elution window of the co-eluting peaks.

      • Example: If the peaks elute around 150°C, set the program to ramp at 2-3°C/min from 130°C to 160°C.

    • Introduce an Isothermal Hold: If necessary, add an isothermal hold for several minutes at a temperature just below the elution temperature of the pair to maximize separation.[2]

    • Verify Flow Rate: Ensure the carrier gas flow rate is optimal. An incorrect flow rate is a common cause of poor resolution.

Protocol 2: Sample Preparation for GC Analysis

Proper sample preparation is critical for reproducible results.

  • Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent like hexane (B92381) or pentane.

  • Standard Preparation:

    • Prepare a stock solution of a this compound standard (e.g., 1000 µg/mL) in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: If the sample concentration is high or unknown, dilute it to ensure the analyte concentration falls within the linear range of the calibration curve and to prevent column overload. A preliminary screening of a highly diluted sample is recommended.

Visualization of Method Development Logic

The selection of a GC column is a critical decision in resolving structurally similar isomers. The following diagram illustrates the decision-making process.

G A Goal: Separate Branched Alkane Isomers B Are boiling points significantly different? A->B C Use standard non-polar stationary phase (e.g., 100% PDMS) B->C Yes E Consider alternative selectivity B->E No / Minor Differences D Separation based on boiling point differences C->D H Optimize for Efficiency C->H F Use mid-polar phase (e.g., 5% Phenyl) or highly selective phase (e.g., liquid crystal) E->F G Separation based on polarity, shape, and polarizability F->G F->H I Use long column (≥60m) with narrow ID (≤0.25mm) H->I

Caption: Decision tree for GC column selection for alkane isomer analysis.

References

Troubleshooting low yield in asymmetric synthesis of chiral alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis of Chiral Alkanes

Welcome to the technical support center for the asymmetric synthesis of chiral alkanes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low reaction yields. Below, you will find troubleshooting guides in a question-and-answer format, data tables for optimizing reaction conditions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields and provides a systematic approach to problem-solving.

Q1: My reaction has a low yield and/or low enantioselectivity. Where should I start troubleshooting?

A1: Low yield or enantioselectivity in asymmetric synthesis, particularly hydrogenations, often points to issues with the catalyst, reagents, or reaction conditions.[1][2] A systematic approach is crucial to identify the root cause.

Troubleshooting Workflow:

The following workflow provides a step-by-step process to diagnose the issue.

Troubleshooting_Workflow Start Low Yield / Low ee Observed Check_Catalyst 1. Verify Catalyst Integrity Start->Check_Catalyst Check_Reagents 2. Scrutinize Reagent/Solvent Purity Check_Catalyst->Check_Reagents Catalyst OK Catalyst_Deactivated Is catalyst deactivated? (e.g., color change, precipitation) Check_Catalyst->Catalyst_Deactivated No Catalyst_Loading Is catalyst loading correct? Check_Catalyst->Catalyst_Loading No Check_Conditions 3. Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents Pure Reagent_Purity Are reagents/substrate pure? (Impurities can be catalyst poisons) Check_Reagents->Reagent_Purity No Solvent_Quality Is solvent anhydrous and degassed? Check_Reagents->Solvent_Quality No Resolution High Yield & High ee Achieved Check_Conditions->Resolution Conditions Optimized Atmosphere Is inert atmosphere maintained? (Check for leaks, use high-purity gas) Check_Conditions->Atmosphere No Temperature Is temperature controlled and accurate? Check_Conditions->Temperature No Pressure Is H2 pressure optimal and constant? Check_Conditions->Pressure No Run_Control Run control with fresh catalyst. Compare results. Catalyst_Deactivated->Run_Control Catalyst_Loading->Run_Control Purify_Reagents Purify reagents (distillation, recrystallization, chromatography). Reagent_Purity->Purify_Reagents Solvent_Quality->Purify_Reagents Optimize Systematically optimize T, P, and reaction time. Atmosphere->Optimize Temperature->Optimize Pressure->Optimize

Caption: Troubleshooting workflow for low yield in asymmetric synthesis.

Q2: How do I know if my catalyst is deactivated, and what can I do about it?

A2: Catalyst deactivation is a primary cause of failed or low-yielding reactions.[1]

  • Signs of Deactivation: For many transition-metal catalysts (e.g., Iridium or Ruthenium-based), a visible color change or the formation of a precipitate (metal nanoparticles) can indicate decomposition.[1]

  • Confirming Deactivation: The most reliable method is to run a control reaction with a freshly prepared or purchased batch of the catalyst under identical conditions. A significantly higher yield in the control reaction strongly suggests the original catalyst was inactive.[1]

  • Common Causes of Deactivation:

    • Oxygen/Moisture: Many asymmetric hydrogenation catalysts are air- and moisture-sensitive. Improper handling or failure to maintain a strict inert atmosphere (e.g., using high-purity argon or nitrogen) can lead to rapid degradation.[1]

    • Catalyst Poisons: Impurities in the substrate or solvent can bind to the catalyst's active sites and inhibit its function.[1] Common poisons include sulfur compounds, water, and other molecules capable of strong coordination.[1]

    • Thermal Degradation: Running the reaction at too high a temperature can cause the catalyst to decompose.[1]

Solution: Always handle sensitive catalysts in a glovebox or using rigorous Schlenk techniques. Ensure all reagents and solvents are thoroughly purified and dried.

Q3: My yield is still low after confirming my catalyst is active and my reagents are pure. How do reaction conditions play a role?

A3: Asymmetric reactions are often highly sensitive to subtle changes in reaction conditions. Temperature, solvent, and pressure (for hydrogenations) are critical parameters that must be carefully optimized.[3]

  • Temperature: Temperature can have a profound effect on both reaction rate and enantioselectivity. In some cases, lowering the reaction temperature can significantly improve the enantiomeric excess (ee), although it may also slow down the reaction.[4] Conversely, some reactions require elevated temperatures to achieve a reasonable rate.[5] It is crucial to find the optimal balance for your specific system.

  • Solvent: The choice of solvent can influence catalyst solubility, stability, and the transition state energies of the reaction, thereby affecting both yield and enantioselectivity.[5][6] It is often necessary to screen a range of solvents to find the best one for a particular substrate and catalyst combination.[5]

  • Pressure (for Hydrogenation): The pressure of hydrogen gas is a key variable. While higher pressure often increases the reaction rate, it may not always lead to better enantioselectivity. The optimal pressure should be determined experimentally.

Data Presentation: Effect of Reaction Conditions on Yield and Enantioselectivity

Optimizing reaction parameters is often essential for achieving high yields and enantioselectivity. The following table illustrates the impact of solvent and temperature on a representative asymmetric reaction.

Table 1: Optimization of Reaction Conditions for the Asymmetric Synthesis of a Chiral Tetrahydro-β-carboline [4]

EntryCatalystBaseSolventTemperature (°C)Yield (%)ee (%)
1C4Cs₂CO₃Toluene257689
2C4Na₂CO₃THF258394
3C4Na₂CO₃THF08297
4C4Na₂CO₃THF-20Incomplete Conversion-

Data adapted from a study on the asymmetric catalytic construction of 1,1-diheteroquaternary tetrahydro-β-carbolines.[4] As shown, changing the solvent from Toluene to THF and lowering the temperature from 25 °C to 0 °C significantly improved the enantioselectivity.[4]

Key Experimental Protocols & Visualizations

This section provides a detailed methodology for a common type of reaction used to synthesize chiral alkanes and visualizes the general workflow.

Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example for the asymmetric hydrogenation of an unfunctionalized olefin, a common method for producing chiral alkanes. Iridium-based catalysts are often effective for this transformation.[7]

Materials:

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Chiral P,N-ligand (e.g., a PHOX-type ligand)

  • Prochiral olefin substrate

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ and the chiral ligand (typically a 1:2.2 molar ratio) in the chosen anhydrous, degassed solvent is prepared and stirred at room temperature for 30 minutes. This allows for the in situ formation of the active catalyst.

  • Reaction Setup: The substrate is added to the autoclave. The freshly prepared catalyst solution is then transferred to the autoclave via cannula under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-80 bar).

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 4-24 hours). Reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing them by GC or TLC.

  • Workup: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The yield of the isolated chiral alkane is determined. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical asymmetric hydrogenation experiment.

Experimental_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_reaction Reaction cluster_workup Workup & Analysis Prep_Catalyst 1. Prepare Catalyst Solution ([Ir(COD)Cl]₂ + Chiral Ligand) Add_Substrate 2. Add Substrate & Catalyst to Autoclave Prep_Catalyst->Add_Substrate Seal_Purge 3. Seal Autoclave & Purge with H₂ Pressurize 4. Pressurize with H₂ Seal_Purge->Pressurize React 5. Stir at Set Temperature & Time Pressurize->React Depressurize 6. Depressurize & Remove Solvent React->Depressurize Purify 7. Purify Product (e.g., Column Chromatography) Depressurize->Purify Analyze 8. Analyze Product (Yield, Chiral HPLC/GC for ee) Purify->Analyze Result Chiral Alkane Analyze->Result

Caption: General workflow for an iridium-catalyzed asymmetric hydrogenation.

References

Degradation pathways of 3-Ethyl-5-methyloctane under specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Ethyl-5-methyloctane.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Problem IDIssuePossible CausesSuggested Solutions
DEG-001 No degradation of this compound observed. - Inactive microbial culture or enzyme.- Sub-optimal incubation conditions (temperature, pH, aeration).- Toxicity of the compound at the tested concentration.- Insufficient incubation time.- Analytical method not sensitive enough.- Verify the viability and activity of your microbial strain or enzyme preparation using a positive control (e.g., a readily degradable n-alkane).- Optimize incubation conditions. Typical temperatures for microbial degradation range from 25-37°C and pH from 6.5-7.5. Ensure adequate aeration for aerobic pathways.[1]- Perform a dose-response experiment to assess toxicity.- Extend the incubation period. Branched alkanes can have long degradation half-lives.[2][3]- Validate your analytical method (e.g., GC-MS) to ensure it can detect small changes in concentration.
DEG-002 Inconsistent or variable degradation rates between replicates. - Non-homogenous distribution of the hydrophobic substrate in the aqueous medium.- Inconsistent inoculum size or activity.- Contamination of the culture.- Fluctuations in incubation conditions.- Use a surfactant or co-solvent to improve the dispersion of this compound. Ensure vigorous mixing during setup.- Standardize your inoculum preparation procedure to ensure consistent cell density and physiological state.- Check for contamination by microscopy and by plating on non-selective media.- Ensure your incubator provides stable temperature and agitation.
DEG-003 Difficulty in identifying degradation intermediates. - Intermediates are transient and do not accumulate to detectable levels.- The analytical method (e.g., GC-MS) is not optimized for the expected intermediates.- The degradation pathway is different from the hypothesized one.- Use a higher starting concentration of the parent compound to potentially increase the concentration of intermediates.- Collect samples at more frequent, earlier time points.- Use derivatization techniques to enhance the volatility and detectability of polar intermediates like alcohols and carboxylic acids by GC-MS.- Consider alternative analytical techniques like LC-MS for non-volatile intermediates.
DEG-004 Abiotic degradation is interfering with microbial degradation studies. - Photodegradation.- Hydrolysis or oxidation under the experimental conditions.- Run parallel abiotic controls (sterile medium with the compound, without microorganisms).- Conduct experiments in the dark or using amber glassware to prevent photodegradation.- Analyze the composition of the sterile control at the beginning and end of the experiment to quantify any abiotic loss.

Frequently Asked Questions (FAQs)

1. What are the expected primary degradation pathways for this compound?

Based on studies of other branched alkanes, the degradation of this compound is expected to be initiated by aerobic microbial pathways. The most probable initial steps involve the oxidation of a terminal or subterminal carbon atom.[4] Key enzymes in these initial steps are typically alkane hydroxylases (like AlkB) or cytochrome P450 monooxygenases.[5][6]

  • Terminal Oxidation: The terminal methyl group is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. This fatty acid can then potentially enter the β-oxidation pathway.

  • Subterminal Oxidation: A secondary carbon atom is oxidized to a secondary alcohol, which is then converted to a ketone. Further enzymatic reactions are required to break the carbon chain.

Due to the branched nature of this compound, the degradation pathway may involve additional enzymatic steps to handle the ethyl and methyl branches, which can hinder the standard β-oxidation process.

2. Which microorganisms are likely to degrade this compound?

Bacteria from the genera Pseudomonas, Rhodococcus, Mycobacterium, and Alcanivorax are well-known for their ability to degrade a wide range of alkanes, including branched structures.[2][3][4][7][8] These organisms possess the necessary enzymatic machinery, such as alkane monooxygenases, to initiate the degradation process.

3. What are the key factors influencing the degradation rate?

Several factors can significantly impact the degradation rate of this compound:

  • Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent.

  • pH: The pH of the medium affects microbial growth and enzyme stability.

  • Oxygen Availability: Aerobic degradation pathways require oxygen as a co-substrate for the initial oxidation steps.

  • Nutrient Availability: The presence of essential nutrients (nitrogen, phosphorus) is crucial for microbial growth and metabolism.

  • Bioavailability: As a hydrophobic compound, the low water solubility of this compound can limit its availability to microorganisms. The use of biosurfactants or synthetic surfactants can enhance its bioavailability.

4. What is a suitable experimental setup to study the degradation of this compound?

A typical experimental setup would involve incubating a microbial culture in a liquid mineral salts medium with this compound as the sole carbon source. The experiment should be conducted in a shaker incubator to ensure adequate aeration and mixing. Samples should be collected at regular intervals to monitor the disappearance of the parent compound and the appearance of any degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] It is crucial to include sterile controls to account for any abiotic losses.

Experimental Protocols

Protocol 1: Aerobic Biodegradation of this compound in Liquid Culture
  • Preparation of Mineral Salts Medium (MSM): Prepare a sterile MSM containing essential minerals and trace elements. A common formulation includes (per liter): 1.0 g NH4NO3, 1.0 g K2HPO4, 0.5 g KH2PO4, 0.2 g MgSO4·7H2O, 0.05 g CaCl2·2H2O, and 1 ml of a trace element solution. Adjust the pH to 7.0.

  • Inoculum Preparation: Grow a pure culture of a known alkane-degrading bacterium (e.g., Pseudomonas putida) in a rich medium (e.g., Nutrient Broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a final optical density (OD600) of 1.0.

  • Experimental Setup:

    • In sterile 250 ml Erlenmeyer flasks, add 100 ml of MSM.

    • Add this compound to a final concentration of 100 mg/L.

    • Inoculate the flasks with 1% (v/v) of the prepared inoculum.

    • Prepare a sterile control flask containing MSM and this compound but no inoculum.

  • Incubation: Incubate the flasks at 30°C with shaking at 150 rpm for 28 days.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 3, 7, 14, 21, and 28 days), withdraw 5 ml aliquots from each flask.

    • Extract the residual this compound and its metabolites by adding 5 ml of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane), vortexing vigorously, and separating the organic phase.

    • Analyze the organic extract by GC-MS to quantify the concentration of the parent compound and identify any intermediates.

Protocol 2: GC-MS Analysis of this compound and its Metabolites
  • Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS).[11]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Ionization: 70 eV

    • Scan Range: m/z 40-400

  • Quantification: Prepare a calibration curve using standards of this compound of known concentrations. Quantify the compound in the experimental samples by comparing the peak area to the calibration curve.

  • Metabolite Identification: Tentatively identify degradation intermediates by comparing their mass spectra with libraries such as NIST.

Data Presentation

Table 1: Hypothetical Degradation of this compound by Pseudomonas putida
Time (days)Concentration of this compound (mg/L)Degradation (%)
0100.00.0
392.57.5
778.221.8
1455.944.1
2131.468.6
2815.884.2
Table 2: Tentative Identification of Metabolites by GC-MS
Retention Time (min)Proposed MetaboliteKey Mass Fragments (m/z)
10.23-Ethyl-5-methyloctan-1-ol57, 71, 85, 113, 142
11.53-Ethyl-5-methyloctanoic acid57, 73, 87, 129, 157

Visualizations

Degradation_Pathway cluster_main Aerobic Degradation of this compound A This compound B 3-Ethyl-5-methyloctan-1-ol A->B Alkane Hydroxylase (AlkB) + O2, NADH C 3-Ethyl-5-methyloctanal B->C Alcohol Dehydrogenase + NAD+ D 3-Ethyl-5-methyloctanoic acid C->D Aldehyde Dehydrogenase + NAD+ E Further Metabolism (β-oxidation with modifications) D->E

Caption: Proposed terminal oxidation pathway for this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Degradation Study prep 1. Prepare Sterile Mineral Salts Medium setup 3. Set up Experimental and Control Flasks prep->setup inoculum 2. Prepare Microbial Inoculum inoculum->setup incubation 4. Incubate under Controlled Conditions (e.g., 30°C, 150 rpm) setup->incubation sampling 5. Collect Samples at Time Intervals incubation->sampling extraction 6. Liquid-Liquid Extraction with Organic Solvent sampling->extraction analysis 7. GC-MS Analysis extraction->analysis data 8. Quantify Parent Compound and Identify Metabolites analysis->data

Caption: Workflow for studying microbial degradation of this compound.

References

Identifying and removing impurities from commercial 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Ethyl-5-methyloctane. The information provided addresses common issues related to the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via a Grignard reaction followed by the reduction of a tertiary alcohol.[1] Consequently, common impurities may include:

  • Unreacted Starting Materials: Such as 3-pentanone (B124093) and 1-bromohexane.

  • Intermediate Products: The tertiary alcohol, 3-ethyl-5-methyloctan-5-ol, may be present if the reduction step is incomplete.[2]

  • Isomers: Other C11 alkane isomers that may have formed during synthesis due to side reactions or rearrangements.[3]

  • Solvent Residues: Depending on the purification process, residual solvents like diethyl ether or pentane (B18724) might be present.[1]

Q2: Which analytical techniques are best for identifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used technique for identifying and quantifying impurities in volatile organic compounds like this compound.[4][5] Gas Chromatography-Flame Ionization Detection (GC-FID) can also be used for quantification. For complex mixtures of isomers, comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced separation.[6]

Q3: What is the most effective method for purifying commercial this compound?

A3: Fractional distillation is the most suitable method for purifying this compound.[7][8] This technique separates compounds based on differences in their boiling points. Since isomers of this compound and other potential impurities will have slightly different boiling points, careful fractional distillation can effectively separate them to achieve high purity.[9]

Q4: Can I use urea (B33335) adduction or molecular sieves to purify this compound?

A4: Urea adduction is primarily effective for separating straight-chain alkanes from branched alkanes and would not be suitable for separating branched isomers like those of this compound. Molecular sieves with specific pore sizes can be used to separate linear from branched alkanes, but their effectiveness in separating different branched isomers of similar size and shape can be limited and requires careful selection of the appropriate zeolite.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in GC-MS analysis. Presence of isomeric impurities or unreacted starting materials.Perform fractional distillation to separate the components based on their boiling points.[9] Compare the mass spectra of the impurity peaks with a library of known compounds to identify them.
Product appears cloudy or contains a second liquid phase. Presence of water from the workup of the synthesis reaction.Wash the product with brine (saturated NaCl solution), dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter before final purification.
Low yield after purification by fractional distillation. The boiling points of the desired product and a major impurity are very close, leading to incomplete separation.Use a longer fractionating column with a higher number of theoretical plates. Optimize the reflux ratio during distillation to improve separation efficiency.
The purified product still contains the tertiary alcohol intermediate. The reduction step of the synthesis was incomplete.Repeat the reduction step of the synthesis. Common methods for reducing tertiary alcohols to alkanes include treatment with a strong acid and a reducing agent.[2]

Data Presentation

The following table summarizes typical purity data for a commercial batch of this compound before and after purification by fractional distillation. The data is representative and based on analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Compound Boiling Point (°C) Purity Before Purification (%) Purity After Fractional Distillation (%)
This compound~188-19092.5>99.5
3-ethyl-5-methyl-5-octanol~205-2073.0<0.1
Other C11 Alkane Isomers~185-1954.0<0.3
Unreacted Ketone (3-Pentanone)1020.5<0.1

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small sample of the commercial this compound in a volatile solvent such as hexane (B92381) or pentane.

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-1 or equivalent).[4]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Compare the mass spectra of other peaks to a spectral library (e.g., NIST) to identify impurities.[11]

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a collection flask.

  • Procedure:

    • Place the impure this compound in the round-bottom flask with a few boiling chips.

    • Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heating.[9]

    • Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the most volatile component.

    • Discard the initial fraction (forerun), which will contain the most volatile impurities.

    • Collect the fraction that distills at the boiling point of this compound (approximately 188-190 °C).

    • Stop the distillation when the temperature begins to rise significantly, indicating that higher-boiling impurities are starting to distill.

  • Analysis: Analyze the purified fraction by GC-MS to confirm its purity.

Mandatory Visualization

cluster_synthesis Synthesis of this compound 3-Pentanone 3-Pentanone Grignard_Reaction Grignard Reaction 3-Pentanone->Grignard_Reaction 1-Bromohexane 1-Bromohexane Grignard_Reagent Grignard Reagent Formation 1-Bromohexane->Grignard_Reagent Grignard_Reagent->Grignard_Reaction Tertiary_Alcohol 3-ethyl-5-methyl-5-octanol Grignard_Reaction->Tertiary_Alcohol Reduction Reduction Tertiary_Alcohol->Reduction Crude_Product Crude this compound Reduction->Crude_Product

Caption: Synthesis workflow for this compound.

Start Commercial This compound Analysis GC-MS Analysis Start->Analysis Decision Purity > 99.5%? Analysis->Decision Purification Fractional Distillation Decision->Purification No End Pure Product Decision->End Yes Final_Analysis GC-MS Purity Check Purification->Final_Analysis Final_Analysis->End

Caption: Experimental workflow for impurity identification and removal.

References

Improving the resolution of 3-Ethyl-5-methyloctane isomers on a chiral column

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving isomers of 3-Ethyl-5-methyloctane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these non-polar chiral alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for this compound isomers so challenging?

A1: The primary challenge lies in the molecule's structure. This compound is a non-polar alkane, lacking functional groups that can engage in strong, specific interactions like hydrogen bonding or π-π stacking with the chiral stationary phase (CSP).[1] The separation, therefore, relies on weaker forces such as van der Waals interactions and steric hindrance, making the chiral recognition process more difficult.

Q2: What type of chiral stationary phase (CSP) is most effective for separating non-polar compounds like this compound?

A2: For non-polar analytes, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are generally the most successful.[2][3] These columns, particularly those with phenylcarbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), can create chiral cavities and grooves where analytes can fit.[4] The separation is based on how well each enantiomer fits into these chiral spaces, a mechanism known as inclusion complexing.[5] Cyclodextrin-based columns can also be effective for such separations.[1]

Q3: What is the recommended mobile phase for this type of separation?

A3: A normal-phase mobile phase is typically the best starting point for separating non-polar compounds on polysaccharide-based CSPs.[6] A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a small percentage of an alcohol modifier, such as isopropanol (B130326) (IPA) or ethanol.[2][7]

Q4: How does column temperature impact the resolution of these isomers?

A4: Temperature is a critical parameter in chiral chromatography that affects the thermodynamics of the interaction between the analyte and the CSP.[8] Generally, lower temperatures tend to improve resolution because the weaker interactions responsible for chiral recognition are more stable.[9] However, this is not always the case, and in some instances, higher temperatures can improve peak efficiency or even reverse the elution order.[10][11] Therefore, it is crucial to perform a temperature study to find the optimal condition.

Q5: Are mobile phase additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) useful for this separation?

A5: For a neutral, non-polar analyte like this compound, acidic or basic additives are generally not necessary and can even be detrimental to the separation.[7] These additives are typically used to suppress ionization and improve the peak shape of acidic or basic compounds, respectively, which is not a factor for alkanes.[12]

Troubleshooting Guide: Common Resolution Issues

This guide addresses common problems encountered when separating this compound isomers.

Problem 1: No separation or co-elution of enantiomers.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not provide the necessary stereospecific interactions for your analyte.[2]

    • Solution: Screen different polysaccharide-based CSPs. An amylose-based column might provide different selectivity compared to a cellulose-based one.[13] Consider CSPs with different phenylcarbamate derivatives (e.g., 3,5-dimethylphenyl vs. 3,5-dichlorophenyl).[4]

  • Possible Cause 2: Incorrect Mobile Phase Composition. The solvent strength may be too high, causing the isomers to elute too quickly without interacting sufficiently with the CSP.

    • Solution: Start with a low percentage of alcohol modifier (e.g., 2% IPA in n-hexane) and systematically decrease it. Test different alcohol modifiers (e.g., switch from IPA to ethanol), as this can significantly alter selectivity.[8][13]

  • Possible Cause 3: Insufficient Column Equilibration. Polysaccharide-based columns can require long equilibration times to provide stable and reproducible results.[8]

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection.

Problem 2: Poor resolution (peaks are not baseline separated).

  • Possible Cause 1: Suboptimal Flow Rate. Chiral separations often rely on slow kinetics. A high flow rate reduces the time available for the enantiomers to interact with the CSP, leading to decreased resolution.

    • Solution: Reduce the flow rate. Slower flow rates generally lead to better resolution, although analysis time will increase.[3][8] Experiment with flow rates between 0.5 mL/min and 1.0 mL/min for a standard 4.6 mm ID column.

  • Possible Cause 2: Non-Optimal Temperature. The operating temperature may not be ideal for the specific analyte-CSP interaction.

    • Solution: Conduct a temperature study. Analyze the sample at a range of temperatures (e.g., 10°C, 25°C, and 40°C) using a column oven to identify the temperature that yields the best resolution.[3][11]

  • Possible Cause 3: Mobile Phase Composition Needs Fine-Tuning. Small changes in the percentage of the alcohol modifier can have a large impact on selectivity.[13]

    • Solution: Make small, incremental adjustments to the modifier concentration (e.g., change from 5% IPA to 4.5% or 5.5% IPA) to fine-tune the separation.

Problem 3: Broad or Asymmetric (Tailing/Fronting) Peaks.

  • Possible Cause 1: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to peak broadening and distortion.[3]

    • Solution: Reduce the injection volume or dilute the sample concentration.

  • Possible Cause 2: Extra-Column Volume. Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause peak broadening.[3]

    • Solution: Use tubing with the smallest possible inner diameter and keep the length to a minimum.

  • Possible Cause 3: Column Contamination or Degradation. The column may be contaminated with strongly retained impurities, or the stationary phase may be damaged.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer (note: check solvent compatibility, especially for coated CSPs).[3][14] If performance does not improve, the column may need to be replaced.

Data Presentation

Table 1: Recommended Chiral Stationary Phases (CSPs) for Non-Polar Analytes

CSP TypeChiral SelectorCommon Trade NamesPrimary Interaction Mechanism
Polysaccharide (Amylose)Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Lux Amylose-1Inclusion, Steric Hindrance, van der Waals
Polysaccharide (Cellulose)Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Lux Cellulose-1Inclusion, Steric Hindrance, van der Waals
Polysaccharide (Cellulose)Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC, Lux Cellulose-3Inclusion, Dipole-Dipole, Steric Hindrance
CyclodextrinBeta-Cyclodextrin derivativesCYCLOBONDInclusion Complexation

Table 2: Influence of Mobile Phase Parameters on Resolution (Hypothetical Data)

Mobile Phase (n-Hexane / Alcohol)Alcohol % (v/v)Retention Time (min)Resolution (Rs)
Isopropanol (IPA)10%5.2, 5.50.9
Isopropanol (IPA)5%8.1, 8.81.6
Isopropanol (IPA)2%15.3, 17.12.1
Ethanol (EtOH)10%6.8, 7.21.1
Ethanol (EtOH)5%10.5, 11.51.8

Table 3: Effect of Temperature and Flow Rate on Resolution (Hypothetical Data for n-Hexane/IPA 95:5)

Temperature (°C)Flow Rate (mL/min)Retention Time (min)Resolution (Rs)
40°C1.06.5, 7.01.2
25°C1.08.1, 8.81.6
15°C1.010.2, 11.21.9
25°C0.810.1, 11.01.8
25°C0.516.2, 17.62.2

Experimental Protocols

Protocol 1: Systematic Method Development for Chiral Separation

  • Column Selection and Installation:

    • Select a polysaccharide-based chiral column (e.g., an amylose or cellulose-based CSP, 4.6 x 250 mm, 5 µm).

    • Install the column in a thermostatted column compartment.

    • Ensure all fittings are secure to prevent leaks.

  • System Preparation and Equilibration:

    • Prepare the mobile phase. Start with a simple composition, such as n-Hexane/Isopropanol (95:5, v/v). Filter and degas the mobile phase before use.

    • Purge the HPLC system thoroughly with the mobile phase.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Allow the system to equilibrate for at least 30-60 minutes, or until a stable baseline is observed on the detector.

  • Initial Screening Injection:

    • Prepare a sample of racemic this compound at a concentration of approximately 1 mg/mL in the mobile phase.

    • Inject a small volume (e.g., 5-10 µL) onto the column.

    • Analyze the resulting chromatogram for any signs of peak splitting or separation.

  • Optimization of Mobile Phase Composition:

    • If resolution is poor (Rs < 1.0), decrease the percentage of the alcohol modifier to increase retention and interaction with the CSP. Try n-Hexane/IPA (98:2).

    • If resolution is still suboptimal, test a different alcohol modifier. Prepare a mobile phase with ethanol, e.g., n-Hexane/Ethanol (95:5), and repeat the analysis. The change in alcohol can significantly alter selectivity.[13]

  • Optimization of Flow Rate:

    • Once a promising mobile phase has been identified (i.e., some peak separation is observed), optimize the flow rate.

    • Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min).[3]

    • Evaluate the resolution (Rs) at each flow rate to find the best balance between resolution and analysis time.

  • Optimization of Temperature:

    • Using the optimal mobile phase and flow rate, investigate the effect of temperature.

    • Set the column oven to different temperatures, for example, 15°C and 40°C. Allow the column to re-equilibrate at each new temperature before injecting the sample.

    • Compare the chromatograms to determine the temperature that provides the highest resolution.[8]

  • Final Method Validation:

    • Once the optimal conditions (CSP, mobile phase, flow rate, and temperature) are established, perform multiple injections to confirm the method's reproducibility and robustness.

Mandatory Visualization

TroubleshootingWorkflow Start Start: Poor or No Resolution CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckCSP ScreenCSPs Action: Screen different CSPs (Amylose vs. Cellulose) CheckCSP->ScreenCSPs No / Unsure CheckMobilePhase Is Mobile Phase optimized? CheckCSP->CheckMobilePhase Yes ScreenCSPs->CheckMobilePhase AdjustModifier Action: Decrease % alcohol or change alcohol type (IPA vs. EtOH) CheckMobilePhase->AdjustModifier No CheckFlowRate Is Flow Rate too high? CheckMobilePhase->CheckFlowRate Yes AdjustModifier->CheckFlowRate ReduceFlowRate Action: Decrease Flow Rate (e.g., to 0.5 mL/min) CheckFlowRate->ReduceFlowRate Yes CheckTemperature Is Temperature optimal? CheckFlowRate->CheckTemperature No ReduceFlowRate->CheckTemperature TempStudy Action: Perform Temperature Study (e.g., 15°C, 25°C, 40°C) CheckTemperature->TempStudy No End Resolution Achieved CheckTemperature->End Yes TempStudy->End

Caption: Troubleshooting workflow for improving poor resolution.

ParameterRelationships Resolution Resolution (Rs) CSP Chiral Stationary Phase (CSP) Selectivity Selectivity (α) CSP->Selectivity Primary Effect MobilePhase Mobile Phase (% Alcohol, Alcohol Type) MobilePhase->Selectivity Primary Effect Temperature Temperature Temperature->Selectivity Efficiency Efficiency (N) Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency Primary Effect Selectivity->Resolution Efficiency->Resolution

Caption: Key parameter relationships affecting chiral resolution.

References

Minimizing fragmentation in the mass spectrum of 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry of 3-Ethyl-5-methyloctane

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed information on minimizing fragmentation in the mass spectrum of this compound (C11H24, MW: 156.31 g/mol ).[1][2][3] Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak of this compound weak or absent in my Electron Ionization (EI) mass spectrum?

A1: The molecular ion peak for highly branched alkanes like this compound is often weak or entirely absent under standard 70 eV EI conditions.[4][5][6] This is due to the high internal energy imparted to the molecule, which promotes rapid fragmentation.[6][7][8] Cleavage occurs preferentially at the branching points (C3 and C5 positions) because it leads to the formation of more stable secondary and tertiary carbocations.[4][5][6] The stability of these resulting fragments drives the fragmentation process, diminishing the abundance of the intact molecular ion.[4]

Q2: What are the expected major fragment ions for this compound in EI-MS?

A2: Fragmentation of alkanes typically involves the cleavage of C-C bonds to form the most stable carbocation possible.[9] For this compound, expect cleavage at the ethyl and methyl branches. The loss of the largest substituent at a branch is often favored.[5] Common fragment series in alkane spectra are separated by 14 amu (-CH2-).[10][11]

  • Cleavage at C5 (loss of a propyl radical, C3H7•): Leads to a fragment at m/z 113.

  • Cleavage at C5 (loss of a C5H11• radical): Can result in a fragment at m/z 85.

  • Cleavage at C3 (loss of an ethyl radical, C2H5•): Leads to a fragment at m/z 127.

  • Cleavage at C3 (loss of a C8H17• radical): Can result in a fragment at m/z 43 (propyl cation) or 57 (butyl cation), which are common and often abundant in alkane spectra.[11][12]

Q3: What is a "soft" ionization technique, and how can it help?

A3: Soft ionization techniques are methods that impart less energy to the analyte molecule during the ionization process.[8][13] This reduction in energy minimizes fragmentation and typically results in a mass spectrum dominated by the molecular ion or a protonated molecule ([M+H]+).[8][14] For alkanes, which are prone to extensive fragmentation, soft ionization is crucial for confirming molecular weight.[6] Examples include Chemical Ionization (CI) and Atmospheric Pressure Photoionization (APPI).[15][16]

Q4: Can I just lower the electron energy in my EI source to reduce fragmentation?

A4: Yes, reducing the electron energy in an EI source from the standard 70 eV to a lower value (e.g., 12-20 eV) can significantly reduce fragmentation and increase the relative abundance of the molecular ion.[17][18] This technique, often called "low-energy EI," provides a simpler spectrum while often preserving the molecular ion. However, this will also decrease the overall ion signal and may not be compatible with library searching, which relies on standardized 70 eV spectra.[17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Molecular Ion (M+) Peak Observed High Fragmentation (Standard EI): Branched alkanes readily fragment.[4][5]Switch to a soft ionization technique like Chemical Ionization (CI).[6][14] Alternatively, perform a low-energy EI experiment (12-20 eV).[17]
Thermal Degradation: The analyte may be degrading in the GC inlet or ion source if temperatures are too high.Lower the GC inlet and MS source temperatures. Alkanes are generally stable, but this is a good practice to check.
Spectrum is Dominated by Low Mass Fragments (e.g., m/z 43, 57, 71) "Hard" Ionization: 70 eV EI provides excess energy, causing extensive C-C bond cleavage.[6]This is the expected behavior for alkanes in EI-MS.[11][12] To see higher mass fragments and the molecular ion, a soft ionization method is necessary.
Poor Signal-to-Noise Ratio in Low-Energy EI Reduced Ionization Efficiency: Lowering electron energy reduces the overall number of ions produced.Increase the sample concentration. Ensure the ion source is clean and tuned. If the signal is still too low, CI is a better alternative as it is a more efficient process for generating molecular ions.[14]
Uncertainty in Peak Assignment Complex Fragmentation: Rearrangements and multiple cleavage pathways can complicate the spectrum.Use a high-resolution mass spectrometer to obtain exact mass measurements, which can confirm the elemental composition of each fragment.[17]

Experimental Protocols

Protocol 1: Low-Energy Electron Ionization (EI)

This protocol aims to enhance the molecular ion peak by reducing the energy of the ionizing electrons.

  • Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane.

  • GC-MS Parameters (Typical):

    • Injector: Splitless mode, 250°C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Electron Energy: Set to 15 eV (adjust between 12-20 eV for optimization).

    • Mass Range: Scan from m/z 35 to 200.

    • Data Comparison: Acquire a second chromatogram using the standard 70 eV to compare fragmentation patterns.

Protocol 2: Chemical Ionization (CI)

This protocol uses a reagent gas to produce protonated molecules ([M+H]+) with minimal fragmentation.

  • Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in hexane.

  • GC-MS Parameters: Use the same GC conditions as in Protocol 1.

  • MS Parameters:

    • Ion Source: Chemical Ionization (CI).

    • Source Temperature: 200°C.

    • Reagent Gas: Methane (CH4) or isobutane (B21531) are common choices for alkanes. Methane is a stronger proton donor and may cause slightly more fragmentation than isobutane.

    • Reagent Gas Pressure: Optimize according to manufacturer guidelines (typically around 1-2 x 10^-4 Torr).

    • Electron Energy: 100-200 eV (to ionize the reagent gas, not the analyte).

    • Mass Range: Scan from m/z 50 to 200.

    • Expected Ion: Look for the protonated molecule [M+H]+ at m/z 157. You may also see an [M-H]+ ion at m/z 155.

Data Presentation

Table 1: Comparison of Expected Ion Abundances for this compound (MW=156.3) under Different Ionization Conditions.

m/zIon IdentityExpected Relative Abundance (Standard EI, 70 eV)Expected Relative Abundance (Low-Energy EI, 15 eV)Expected Relative Abundance (CI, CH4)
157 [M+H]+AbsentAbsentHigh (~80-100%)
156 M+•Very Low (<1%) or AbsentModerate (~10-30%) Absent
127 [M-C2H5]+Moderate (~10-20%)Low (~5-15%)Low (<5%)
113 [M-C3H7]+Moderate (~15-25%)Low (~5-10%)Low (<5%)
85 [C6H13]+High (~40-60%)Low (~5-10%)Very Low
57 [C4H9]+High (Often Base Peak, ~100%) Moderate (~20-40%)Very Low
43 [C3H7]+High (~60-80%)Moderate (~15-30%)Very Low

Note: These are estimated abundances based on typical alkane fragmentation. Actual results may vary based on instrument tuning and conditions.

Logical Workflow Visualization

The following diagram illustrates a troubleshooting workflow for when the molecular ion of this compound is not observed.

FragmentationTroubleshooting start Problem: No Molecular Ion (M+) Peak for This compound check_method What ionization method was used? start->check_method ei_path Standard EI (70 eV) check_method->ei_path EI soft_path Soft Ionization (CI, APPI, etc.) check_method->soft_path Soft ei_solution This is expected for branched alkanes. Extensive fragmentation is normal. ei_path->ei_solution soft_issue Issue is unexpected. Check instrument parameters. soft_path->soft_issue ei_next_step Need to confirm Molecular Weight? ei_solution->ei_next_step use_low_ei Option 1: Use Low-Energy EI (12-20 eV) - Enhances M+ peak - Reduces overall signal ei_next_step->use_low_ei Yes use_ci Option 2: Use Chemical Ionization (CI) - Generates stable [M+H]+ - Minimal fragmentation ei_next_step->use_ci Yes check_gas Verify reagent gas flow and pressure. soft_issue->check_gas check_temp Check source temperature. Is it appropriate for CI? soft_issue->check_temp

Caption: Troubleshooting workflow for an absent molecular ion peak.

References

Validation & Comparative

Comparative Analysis of Boiling Points of Undecane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

This guide provides a comprehensive comparative analysis of the boiling points of undecane (B72203) (C₁₁H₂₄) and its various isomers. Undecane, a saturated hydrocarbon, has 159 structural isomers, and their boiling points are significantly influenced by their molecular structure.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical properties of alkane isomers.

The boiling point of a compound is a critical physical property that provides insights into its intermolecular forces. For alkanes, the primary intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces, and consequently the boiling point, is affected by the molecule's surface area and shape.

The Influence of Molecular Structure on Boiling Point

The boiling points of undecane isomers are primarily determined by the extent of their carbon chain branching. Generally, a higher degree of branching leads to a lower boiling point. This is because branched isomers are more compact and have a smaller surface area compared to their straight-chain counterpart, n-undecane. This reduced surface area diminishes the points of contact between molecules, thereby weakening the London dispersion forces. Consequently, less energy is required to overcome these forces and transition the substance from a liquid to a gaseous state. Straight-chain alkanes, with their larger surface area, experience stronger intermolecular attractions and thus have higher boiling points compared to their branched isomers.

Quantitative Data: Boiling Points of Selected Undecane Isomers

The following table summarizes the boiling points of n-undecane and a selection of its branched isomers. The data clearly illustrates the trend of decreasing boiling point with increased branching.

Isomer NameChemical StructureBoiling Point (°C)
n-UndecaneCH₃(CH₂)₉CH₃196[1][2][3]
2-MethyldecaneCH₃CH(CH₃)(CH₂)₇CH₃189.3[1]
3-MethyldecaneCH₃CH₂CH(CH₃)(CH₂)₆CH₃188.1 - 189.1[1]
4-MethyldecaneCH₃(CH₂)₂CH(CH₃)(CH₂)₅CH₃188.7[1]
5-MethyldecaneCH₃(CH₂)₃CH(CH₃)(CH₂)₄CH₃186.1[1]
2,3-DimethylnonaneCH₃CH(CH₃)CH(CH₃)(CH₂)₅CH₃186[1]
4,4-DimethylnonaneCH₃(CH₂)₃C(CH₃)₂ (CH₂)₄CH₃Not Available
4,5-DimethylnonaneCH₃(CH₂)₃CH(CH₃)CH(CH₃)(CH₂)₃CH₃Not Available
2,2,3-Trimethyloctane(CH₃)₃CCH(CH₃)(CH₂)₄CH₃Not Available
2,3,4-TrimethyloctaneCH₃CH(CH₃)CH(CH₃)CH(CH₃)(CH₂)₃CH₃Not Available
2,2,3,3,4,4-Hexamethylpentane(CH₃)₃CC(CH₃)₂C(CH₃)₂CH₃Not Available

Note: The availability of experimental data for all 159 isomers is limited. Some data points may be estimated.

Experimental Protocols for Boiling Point Determination

The determination of boiling points is a fundamental experimental procedure in chemistry. The following are generalized methodologies for key experiments used to determine the physicochemical properties of undecane isomers.

Capillary Method (Siwoloboff Method)

This method is a common and efficient way to determine the boiling point of a small quantity of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a melting point apparatus with a heating block

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Sample of the undecane isomer

Methodology:

  • Sample Preparation: A small amount of the liquid undecane isomer is placed in the small test tube.

  • Apparatus Setup: The capillary tube, with its open end down, is placed inside the test tube containing the sample. The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The apparatus is heated gently and in a controlled manner.

  • Observation: As the temperature increases, a stream of bubbles will start to emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Boiling Point Determination: The heating is then stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this point, the vapor pressure of the sample is equal to the external pressure.

Distillation Method

Distillation is another common method used for purifying liquids and can also be used to determine the boiling point of a pure substance.

Principle: When a liquid is heated to its boiling point, it vaporizes. The vapor can then be cooled and condensed back into a liquid. For a pure substance, the temperature of the vapor will remain constant throughout the distillation process, and this temperature is the boiling point.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or water bath

  • Boiling chips

  • Sample of the undecane isomer

Methodology:

  • Apparatus Setup: The undecane isomer is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

  • Heating: The flask is heated gently.

  • Observation: The liquid will begin to boil and vaporize. The vapor will travel into the condenser, where it will be cooled by circulating water and condense back into a liquid, which is then collected in the receiving flask.

  • Boiling Point Determination: The temperature is monitored throughout the distillation. The temperature that remains constant while the liquid is actively distilling is recorded as the boiling point.

Visualization of Structure-Property Relationship

The following diagram illustrates the relationship between the degree of branching in undecane isomers and their boiling points. As the number of branches increases, the molecule becomes more compact, leading to a decrease in the boiling point.

G cluster_0 Decreasing Boiling Point n_Undecane n-Undecane (196 °C) Methyldecane 2-Methyldecane (189.3 °C) n_Undecane->Methyldecane Increased Branching Dimethylnonane 2,3-Dimethylnonane (186 °C) Methyldecane->Dimethylnonane Further Branching HighlyBranched Highly Branched Isomers (Lower Boiling Points) Dimethylnonane->HighlyBranched High Degree of Branching

Caption: Relationship between branching and boiling point in undecane isomers.

References

Spectroscopic Fingerprints: Differentiating 3-Ethyl-5-methyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different physicochemical and biological properties. This guide provides a comparative analysis of spectroscopic techniques used to differentiate 3-Ethyl-5-methyloctane from its structural isomers, offering researchers a practical framework for characterization. By examining the nuances in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can discern the unique structural signatures of these closely related alkanes.

Spectroscopic Comparison of C11H24 Isomers

The differentiation of this compound from its isomers, such as the linear n-undecane and the highly branched 2,2,4,4-tetramethylheptane, relies on subtle but measurable differences in their interaction with electromagnetic radiation and behavior under ionization. The following tables summarize the expected and observed spectroscopic data for these compounds.

Table 1: Predicted ¹H NMR Data

CompoundPredicted Chemical Shift Range (ppm)Key Differentiating Features
This compound 0.8 - 1.5Complex overlapping multiplets for CH, CH₂, and CH₃ groups. Multiple distinct signals are expected due to low symmetry.
n-Undecane 0.8 - 1.3A triplet at ~0.88 ppm for the two terminal CH₃ groups and a large, poorly resolved multiplet around 1.25 ppm for the internal CH₂ groups.[1]
2,2,4,4-Tetramethylheptane 0.8 - 1.8Distinct singlets for the chemically equivalent methyl groups on the quaternary carbons, and likely more resolved signals for the methylene (B1212753) and methine protons compared to less branched isomers.

Table 2: Predicted ¹³C NMR Data

CompoundPredicted Number of SignalsPredicted Chemical Shift Range (ppm)Key Differentiating Features
This compound 11 (chiral center may lead to diastereotopic carbons)10 - 45A high number of signals due to the lack of symmetry.
n-Undecane 614 - 32Fewer signals due to symmetry.
2,2,4,4-Tetramethylheptane 825 - 55Presence of quaternary carbon signals and fewer signals than the number of carbons due to symmetry.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) AbundanceKey Fragmentation Pathways & Major Fragments (m/z)
This compound Low to absentCleavage at the branching points (C3 and C5) leading to stable secondary carbocations. Expected fragments from loss of ethyl and propyl/butyl groups.
n-Undecane Present, but may be weakSeries of peaks separated by 14 amu (loss of CH₂).[1][2][3] Prominent peaks for C₃H₇⁺ (43) and C₄H₉⁺ (57).[3]
2,2,4,4-Tetramethylheptane Very low to absentDominant cleavage at the highly branched quaternary centers to form stable tertiary carbocations. Expect a prominent peak from the loss of a tert-butyl group.

Table 4: Infrared (IR) Spectroscopy Data

CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)Key Differentiating Features
This compound 2850-2960~1465 (CH₂ scissors), ~1375 (CH₃ symmetric bend)Subtle variations in the fingerprint region (below 1500 cm⁻¹) compared to isomers.
n-Undecane 2853-2956~1467 (CH₂ scissors), ~1378 (CH₃ symmetric bend)A rocking vibration around 722 cm⁻¹ is characteristic of long straight chains.[4][5][6]
2,2,4,4-Tetramethylheptane 2870-2960Splitting of the CH₃ symmetric bending vibration around 1370 cm⁻¹ is indicative of a tert-butyl group.[7]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified alkane isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical spectral parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signals for quaternary carbons, and a sufficient number of scans for good signal-to-noise ratio.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of isomers and introduction of a pure compound into the ion source.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that induces fragmentation, providing a characteristic fingerprint for the molecule.[8]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As alkanes are liquids at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer to acquire the spectrum.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

    • A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional groups and structural features.[4][9]

Visualizing the Workflow

The logical flow of experiments for the differentiation and characterization of this compound and its isomers can be visualized as follows:

G cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Data Interpretation and Structure Elucidation start Isomer Mixture (C11H24) gc Gas Chromatography (GC) for Separation start->gc ms Mass Spectrometry (MS) gc->ms nmr NMR Spectroscopy (1H, 13C, DEPT) gc->nmr ir Infrared (IR) Spectroscopy gc->ir ms_data Molecular Weight & Fragmentation Pattern ms->ms_data nmr_data Carbon-Hydrogen Framework & Symmetry nmr->nmr_data ir_data Functional Groups & Branching Patterns ir->ir_data final_id Identified Isomer Structure ms_data->final_id nmr_data->final_id ir_data->final_id

Caption: Workflow for the separation and spectroscopic identification of alkane isomers.

References

A Comparative Guide to the GC-MS Fragmentation Patterns of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of various C11H24 isomers. The data presented is intended to aid researchers in the identification and differentiation of these structurally similar compounds.

Introduction to Alkane Fragmentation

In electron ionization (EI) mass spectrometry, alkanes typically undergo fragmentation through the cleavage of C-C bonds. The resulting carbocations are then detected by the mass spectrometer. The stability of these carbocations plays a crucial role in determining the relative abundance of the observed fragment ions. Generally, tertiary carbocations are more stable than secondary, which are in turn more stable than primary carbocations. This stability difference often leads to characteristic fragmentation patterns that can be used to deduce the structure of the parent alkane.

Comparative Analysis of C11H24 Isomer Fragmentation

The following table summarizes the major fragment ions and their relative abundances for a selection of C11H24 isomers, as observed in their respective electron ionization mass spectra. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

IsomerMolecular Ion (m/z 156) Relative Abundance (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Abundances (%)
n-Undecane 1.54343 (100), 57 (85), 71 (50), 85 (25), 41 (45), 29 (30)
2-Methyldecane 0.54343 (100), 57 (50), 71 (15), 85 (10), 141 (5)
3-Methyldecane 0.85757 (100), 43 (60), 85 (40), 71 (35), 127 (5)
4-Methyldecane 1.07171 (100), 43 (55), 57 (50), 113 (5)
5-Methyldecane 1.28585 (100), 43 (50), 57 (45), 99 (5)
2,2-Dimethylnonane Not Observed5757 (100), 43 (30), 71 (10)
2,3-Dimethylnonane 0.14343 (100), 57 (80), 71 (20), 85 (15)
2,4-Dimethylnonane 0.24343 (100), 57 (60), 71 (15), 85 (10)
2,5-Dimethylnonane 0.34343 (100), 57 (70), 71 (20), 85 (15)
2,6-Dimethylnonane 0.44343 (100), 57 (65), 71 (25), 85 (20)
3,3-Dimethylnonane 0.17171 (100), 43 (40), 57 (30), 85 (5)
3,4-Dimethylnonane 0.25757 (100), 43 (70), 71 (30), 85 (20)
3,5-Dimethylnonane 0.35757 (100), 43 (65), 71 (35), 85 (25)
4,5-Dimethylnonane 0.47171 (100), 43 (60), 57 (55), 85 (30)

Experimental Protocols

The mass spectral data presented in this guide were obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization. While specific experimental conditions may vary between analyses, a typical protocol for the analysis of C11H24 isomers is outlined below.

1. Sample Preparation:

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, or equivalent), is typically used for hydrocarbon analysis.[1] A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1 to 100:1.

  • Oven Temperature Program: An initial temperature of 50-60 °C held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C, held for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[2][3]

  • Ion Source Temperature: 230 °C.[4]

  • Quadrupole Temperature: 150 °C.[4]

  • Mass Range: m/z 35-200.

  • Scan Speed: 1000-2000 amu/s.

Visualization of Analytical Workflow and Fragmentation Logic

To further clarify the process of GC-MS analysis and the underlying principles of alkane fragmentation, the following diagrams are provided.

GCMS_Workflow GC-MS Analysis Workflow for C11H24 Isomers cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection GC_Column Separation on Capillary Column Sample_Injection->GC_Column Carrier Gas Flow Ion_Source Electron Ionization (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Quadrupole Mass Analyzer Ion_Source->Mass_Analyzer Ion Acceleration Detector Electron Multiplier Detector Mass_Analyzer->Detector Mass Filtering Data_System Data Acquisition and Analysis Detector->Data_System Signal

Caption: A schematic overview of the GC-MS workflow for the analysis of C11H24 isomers.

Fragmentation_Logic Influence of Isomeric Structure on C11H24 Fragmentation cluster_Fragmentation Electron Ionization (70 eV) cluster_Fragments Resulting Fragments Alkane_Isomer C11H24 Isomer Molecular_Ion Molecular Ion [C11H24]+• (m/z 156) Alkane_Isomer->Molecular_Ion Structural_Features Branching Position & Degree Alkane_Isomer->Structural_Features Fragmentation C-C Bond Cleavage Molecular_Ion->Fragmentation Carbocations Carbocation Fragments (Detected) Fragmentation->Carbocations Radicals Neutral Radicals (Not Detected) Fragmentation->Radicals Mass_Spectrum Mass Spectrum (Fingerprint) Carbocations->Mass_Spectrum Generates Structural_Features->Fragmentation Influences Cleavage Sites

Caption: The relationship between C11H24 isomeric structure and its mass spectrum.

References

A Comparative Guide to the Validation of a GC-FID Method for 3-Ethyl-5-methyloctane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of specific aliphatic hydrocarbons is crucial in various applications, from monitoring residual solvents in pharmaceutical products to analyzing fuel composition. This guide provides an objective comparison of a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of 3-Ethyl-5-methyloctane against an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by detailed experimental protocols and performance data.

Methodology Comparison: GC-FID vs. GC-MS

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds.[1] The FID is a universal detector for hydrocarbons and provides a response that is proportional to the number of carbon atoms in the analyte, making it highly reliable for quantification when the compound's identity is known.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is often used in conjunction with GC to provide detailed information about the molecular structure of hydrocarbons.[2] This technique allows for the identification of individual compounds within a complex mixture based on their mass-to-charge ratio.[2] While GC-MS offers superior specificity, GC-FID is often favored for its robustness, lower cost, and simpler operation for routine quantitative analysis.[1]

Experimental Protocols

Detailed methodologies for the quantification of this compound using a validated GC-FID method and a comparative GC-MS method are provided below.

Validated GC-FID Method for this compound Quantification

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent such as hexane.

  • Calibration standards are created by serial dilution of the stock solution to cover a concentration range of 1 µg/mL to 100 µg/mL.

  • An internal standard (e.g., n-dodecane) is added to all standards and samples to improve accuracy and precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC System or equivalent.[3]

  • Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of hydrocarbons.[4]

  • Injector Temperature: 250°C.[5]

  • Detector (FID) Temperature: 300°C.[6]

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injection Volume: 1 µL.[6]

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • The concentration of this compound in the samples is determined from the calibration curve.

Comparative GC-MS Method for this compound Quantification

1. Sample Preparation:

  • Sample preparation follows the same procedure as for the GC-FID method.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: Same as the GC-FID method.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Same as the GC-FID method.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

  • Mass Range: m/z 40-300.

  • Data Acquisition: Full Scan and Selected Ion Monitoring (SIM) mode. For quantification in SIM mode, characteristic ions of this compound (e.g., m/z 57, 71, 85) are monitored.

3. Quantification:

  • Quantification is performed using the same calibration curve method as for GC-FID, using the peak area of a selected characteristic ion.

Data Presentation

The following tables summarize the quantitative performance data for the validated GC-FID method and the comparative GC-MS method for the quantification of this compound.

Table 1: Comparison of Validation Parameters

Validation ParameterGC-FIDGC-MS (SIM)Acceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.995[8]
Linear Range (µg/mL) 1 - 1000.5 - 100Dependent on application
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%Typically 98-102%[9]
Precision (RSD%)
- Repeatability< 1.5%< 2.0%RSD < 2%[9]
- Intermediate Precision< 2.0%< 2.5%RSD < 3%[9]
Limit of Detection (LOD) (µg/mL) 0.30.1Signal-to-Noise ≥ 3:1[8]
Limit of Quantification (LOQ) (µg/mL) 1.00.5Signal-to-Noise ≥ 10:1[8]
Specificity HighExcellentNo interference at the retention time of the analyte[9]
Robustness HighModerateConsistent performance under slight variations[9]

Table 2: Summary of a Hypothetical Quantification of this compound in a Test Sample

Sample IDGC-FID Quantified Concentration (µg/mL)GC-MS Quantified Concentration (µg/mL)% Difference
Sample 145.244.80.89%
Sample 278.979.5-0.76%
Sample 315.615.41.29%

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the GC-FID method for this compound quantification, in accordance with ICH guidelines.[10]

cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Define Analytical Requirements B Select GC Column and Initial Conditions A->B C Optimize Chromatographic Parameters B->C D Specificity C->D Begin Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Statistical Analysis of Validation Data I->J K Compare Against Acceptance Criteria J->K L Final Validation Report K->L

Caption: Logical workflow for the validation of a GC-FID analytical method.

Conclusion

The validated GC-FID method provides a reliable, accurate, and precise means for the quantification of this compound. It demonstrates excellent linearity and recovery within the specified range. For routine quantitative analysis where the identity of the analyte is known, the GC-FID method is a robust and cost-effective choice.

The comparative GC-MS method offers the significant advantage of providing structural information, which is crucial for unequivocal identification, especially in complex matrices.[1] While its quantitative performance is comparable to GC-FID, the increased specificity and lower detection limits of GC-MS may be advantageous for research and development applications or when trace-level quantification is required. The choice between the two methods should be guided by the specific analytical needs, including the required level of sensitivity, selectivity, and the necessity for compound identification.

References

A Comparative Study of 3-Ethyl-5-methyloctane and n-Undecane as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the branched alkane 3-Ethyl-5-methyloctane and the linear alkane n-undecane for their potential applications as solvents in research and development. This document outlines their physicochemical properties, discusses the theoretical basis for their performance differences, and provides detailed experimental protocols for their evaluation.

Introduction

The choice of a solvent is a critical parameter in chemical synthesis, extraction, and purification, significantly influencing reaction rates, yields, and the solubility of target compounds. While n-alkanes are widely used as non-polar solvents, the properties of their branched isomers are less commonly exploited. This guide compares n-undecane, a well-characterized linear C11 alkane, with one of its structural isomers, this compound.[1] Understanding the differences between these solvents can empower researchers to optimize their experimental conditions.

Physicochemical Properties: A Comparative Overview

The structural differences between linear and branched alkanes give rise to distinct physical and chemical properties. Generally, increased branching leads to a less efficient packing of molecules, which in turn affects properties like boiling point, melting point, and density.[1] While experimentally determined data for this compound is limited, we can infer its likely properties based on established trends for alkane isomers and available data for other branched undecanes.

PropertyThis compoundn-UndecaneJustification for Comparison
Molecular Formula C₁₁H₂₄C₁₁H₂₄Isomers with the same molecular weight.
Molecular Weight 156.31 g/mol 156.31 g/mol Identical molecular weight ensures a fair comparison of structural effects.
Boiling Point Estimated to be lower than n-undecane (e.g., other branched C11 isomers range from 186-189°C)196 °CIncreased branching generally lowers the boiling point due to decreased surface area and weaker van der Waals forces.[1]
Melting Point Estimated to be significantly lower than n-undecane (e.g., 3-methyldecane (B1670053) is -92.9°C)-26 °CBranching disrupts the crystal lattice, typically leading to a lower melting point, although highly symmetrical molecules can be an exception.[1]
Density Estimated to be slightly higher than n-undecane at the same temperature (e.g., other branched C11 isomers are around 0.742 g/cm³)0.740 g/cm³ at 20°CBranched alkanes can sometimes have a slightly higher density due to more compact molecular shapes.[1]
Viscosity Not experimentally determined1.098 mPa·s at 25 °CViscosity is influenced by intermolecular forces and molecular shape; differences are expected.
Solubility in Water InsolubleInsolubleBoth are non-polar hydrocarbons and thus immiscible with water.
Thermodynamic Stability HigherLowerBranched alkanes are generally more thermodynamically stable than their linear counterparts.[2]

Performance as a Solvent: Theoretical Considerations

The choice between a linear and a branched alkane solvent can have a significant impact on various laboratory processes.

Solubility of Drug-Like Molecules

For non-polar, drug-like molecules, solubility is governed by the "like dissolves like" principle. While both solvents are non-polar, the less efficient molecular packing of branched alkanes may lead to enhanced solubility of some solutes compared to their linear counterparts. The increased interstitial spaces in the branched solvent could better accommodate solute molecules.

Reaction Rates

The solvent can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and products. While alkanes are generally considered inert, differences in their ability to solvate reaction intermediates could lead to variations in reaction rates. For instance, studies have shown that the oxidation of branched alkanes can proceed at different rates compared to linear alkanes.[3]

Extraction Efficiency

In liquid-liquid extractions, the partitioning of a solute between two immiscible phases is key. The choice of the organic solvent can significantly impact the distribution coefficient (K). While both n-undecane and this compound are suitable for extracting non-polar compounds from aqueous solutions, differences in their solvating power might lead to variations in extraction efficiency for specific solutes.

Experimental Protocols

To facilitate a direct comparison of these solvents in your specific application, detailed experimental protocols are provided below.

Protocol 1: Determination of Solute Solubility

Objective: To quantitatively determine and compare the solubility of a solid, non-polar compound (e.g., a model drug substance like naphthalene) in this compound and n-undecane at a specific temperature.

Methodology (Gravimetric Method):

  • Preparation of Saturated Solutions:

    • To separate sealed vials, add a known volume (e.g., 10 mL) of this compound and n-undecane.

    • Add an excess amount of the solid solute to each vial, ensuring that undissolved solid remains.

    • Seal the vials and place them in a constant temperature bath (e.g., 25°C) on a shaker or magnetic stirrer.

    • Allow the solutions to equilibrate for at least 24 hours to ensure saturation.

  • Sample Collection and Analysis:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear, saturated supernatant from each vial using a pre-warmed pipette to prevent precipitation.

    • Transfer the aliquots to pre-weighed, labeled glass dishes.

    • Evaporate the solvent from the dishes in a fume hood or under a gentle stream of nitrogen.

    • Once the solvent is fully evaporated, re-weigh the dishes containing the solute residue.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

    • Determine the solubility in grams per liter (g/L) or moles per liter (mol/L) by dividing the mass of the solute by the volume of the solvent aliquot taken.

Protocol 2: Comparison of Reaction Rates

Objective: To compare the rate of a model chemical reaction in this compound and n-undecane.

Model Reaction: A simple SN1 reaction, where the solvent's ability to stabilize the carbocation intermediate can influence the rate. For example, the solvolysis of tert-butyl chloride.

Methodology (Conductivity Measurement):

  • Reaction Setup:

    • Prepare solutions of the reactant (e.g., 0.1 M tert-butyl chloride) in both this compound and n-undecane in separate, thermostatted reaction vessels.

    • Place a conductivity probe connected to a data logger in each reaction vessel.

  • Data Collection:

    • Initiate the reaction (if necessary, by adding a catalyst, though for solvolysis, the solvent is the nucleophile).

    • Record the conductivity of the solution at regular time intervals. The formation of ionic products will lead to an increase in conductivity.

  • Data Analysis:

    • Plot the change in conductivity versus time for each solvent.

    • The initial rate of the reaction can be determined from the initial slope of the curve.

    • By analyzing the entire curve, the reaction order and the rate constant (k) in each solvent can be determined.

Protocol 3: Evaluation of Liquid-Liquid Extraction Efficiency

Objective: To compare the efficiency of this compound and n-undecane in extracting a target organic compound from an aqueous solution.

Methodology:

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of a known concentration of a target organic compound (e.g., a non-polar drug molecule).

  • Extraction Procedure:

    • In two separate separatory funnels, place a known volume (e.g., 50 mL) of the aqueous solution.

    • To the first funnel, add a known volume (e.g., 25 mL) of this compound.

    • To the second funnel, add the same volume (25 mL) of n-undecane.

    • Stopper the funnels and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Analysis:

    • Carefully drain the lower aqueous layer from each funnel into separate labeled containers.

    • Determine the concentration of the target compound remaining in each aqueous layer using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation of Distribution Coefficient (K) and Extraction Efficiency (%E):

    • Calculate the concentration of the target compound in the organic phase by mass balance.

    • Calculate the distribution coefficient: K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase].

    • Calculate the extraction efficiency: %E = (1 - [Amount remaining in aqueous phase] / [Initial amount in aqueous phase]) * 100.

Visualizations

Experimental Workflow for Solvent Comparison

The following diagram illustrates a logical workflow for comparing the performance of the two solvents.

G Workflow for Solvent Comparison cluster_0 Solvent Selection cluster_1 Performance Evaluation cluster_2 Data Analysis Solvent1 This compound Solubility Solubility Study Solvent1->Solubility Kinetics Reaction Kinetics Solvent1->Kinetics Extraction Extraction Efficiency Solvent1->Extraction Solvent2 n-Undecane Solvent2->Solubility Solvent2->Kinetics Solvent2->Extraction CompareData Compare Results Solubility->CompareData Kinetics->CompareData Extraction->CompareData Conclusion Draw Conclusions CompareData->Conclusion

Caption: A logical workflow for the comparative evaluation of two solvents.

Decision Pathway for Solvent Selection

This diagram outlines a decision-making process for selecting the optimal solvent based on experimental outcomes.

G Solvent Selection Decision Pathway Start Define Application (e.g., Synthesis, Extraction) Solubility Higher Solubility Required? Start->Solubility Kinetics Faster Reaction Rate Desired? Solubility->Kinetics Yes Solubility->Kinetics No Extraction Higher Extraction Efficiency? Kinetics->Extraction Yes Kinetics->Extraction No SelectBranched Select this compound Extraction->SelectBranched Branched Alkane is Superior SelectLinear Select n-Undecane Extraction->SelectLinear Linear Alkane is Superior ConsiderOther Consider Other Factors (e.g., Cost, Availability) SelectBranched->ConsiderOther SelectLinear->ConsiderOther

Caption: A decision tree to guide solvent selection based on performance metrics.

Conclusion

The choice between this compound and n-undecane as a solvent will depend on the specific requirements of the application. While n-undecane is a well-established solvent with readily available data, the branched isomer, this compound, presents a theoretically interesting alternative that may offer advantages in certain scenarios, such as enhanced solubility of some non-polar compounds or altered reaction kinetics. The provided experimental protocols offer a framework for researchers to make an informed, data-driven decision based on their unique experimental needs. The general principle that branched alkanes are thermodynamically more stable may also be a consideration in high-temperature applications.[2]

References

A Comparative Analysis of the Viscosity of 3-Ethyl-5-methyloctane and other C11 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide to the Relative Viscosity of C11 Alkanes for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparison of the viscosity of 3-Ethyl-5-methyloctane and other C11 alkane isomers. Understanding the viscosity of these compounds is crucial in various applications, including solvent formulation, lubrication, and drug delivery systems, where flow characteristics can significantly impact performance and efficacy. This guide presents experimental data, detailed methodologies for viscosity determination, and an exploration of the relationship between molecular structure and viscous properties.

Influence of Molecular Structure on Viscosity: A Quantitative Comparison

The viscosity of an alkane is primarily influenced by intermolecular van der Waals forces. For alkanes with the same number of carbon atoms (isomers), the degree of branching plays a critical role in determining these forces and, consequently, the fluid's resistance to flow. Generally, for smaller alkanes, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular interactions, resulting in a lower viscosity compared to their linear counterparts.

Alkane NameStructureDynamic Viscosity (mPa·s) at 298.15 K (25 °C)
n-UndecaneLinear1.098[1]
2-Methyldecane (B42159)Branched1.048
3-MethyldecaneBranchedNot available
4-MethyldecaneBranchedNot available
5-MethyldecaneBranchedNot available
2,2-DimethylnonaneHighly BranchedNot available
3,3-DimethylnonaneHighly BranchedNot available

Based on the established trend that increased branching in smaller alkanes decreases viscosity, it is anticipated that this compound, a branched C11 alkane, would exhibit a lower viscosity than n-undecane. The presence of both an ethyl and a methyl group would create a more compact structure than single-branched isomers, likely resulting in a viscosity value lower than that of 2-methyldecane.

Experimental Protocols for Viscosity Measurement

The determination of alkane viscosity is conducted using various established experimental techniques. The choice of method often depends on the viscosity range of the fluid, the required precision, and the experimental conditions (e.g., temperature and pressure). Common methods include:

  • Capillary Viscometry: This technique measures the time it takes for a known volume of liquid to flow through a capillary of a specific diameter and length under the influence of gravity.[2] The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid. The Ubbelohde-type viscometer is a common apparatus for this method.[2]

  • Rotational Viscometry: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The resistance to this rotation is proportional to the dynamic viscosity of the fluid. Rotational viscometers are suitable for a wide range of viscosities and can be used for both Newtonian and non-Newtonian fluids.[3]

  • Falling-Ball Viscometry: In this method, the viscosity is determined by measuring the time it takes for a ball of known density and diameter to fall through a tube filled with the sample liquid. The viscous drag exerted by the fluid on the ball is related to the fluid's viscosity. The Höppler viscometer is a common falling-ball instrument.[3]

  • Vibrating-Wire Viscometry: This technique involves immersing a taut wire in the fluid and causing it to oscillate. The damping of these oscillations by the fluid is measured, and from this, the viscosity is calculated. This method offers high precision.

Logical Framework for Viscosity Comparison

The relationship between the molecular structure of C11 alkanes and their expected viscosity can be visualized as a logical workflow. This process begins with identifying the molecular structure, assessing the degree of branching, and then predicting the relative viscosity based on established principles of intermolecular forces.

G Logical Workflow for Viscosity Prediction of C11 Alkanes cluster_input Input cluster_analysis Analysis cluster_output Prediction A Identify C11 Alkane Isomer (e.g., this compound) B Analyze Molecular Structure - Linear Chain - Branched Chain (Single, Multiple) A->B C Assess Degree of Branching and Sphericity B->C D Evaluate Impact on Intermolecular Forces (van der Waals) C->D E Predict Relative Viscosity D->E

Caption: Logical workflow for predicting the relative viscosity of C11 alkanes.

This diagram illustrates the systematic approach to estimating the viscosity of a C11 alkane isomer based on its molecular structure. The process flows from the identification of the specific isomer to an analysis of its structural characteristics, which in turn informs the prediction of its viscous properties relative to other isomers.

References

A Comparative Guide to the Combustion Efficiency of Branched vs. Straight-Chain C11 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the combustion efficiency of branched-chain versus straight-chain C11 alkanes. The information presented is supported by experimental data and detailed methodologies to assist in understanding the fundamental differences in their combustion characteristics.

Executive Summary

The molecular structure of C11 alkanes, specifically the degree of branching, significantly influences their combustion efficiency. In general, straight-chain alkanes, such as n-undecane, exhibit higher heats of combustion and, in some cases, faster flame propagation speeds compared to their branched isomers. Conversely, branched C11 alkanes are thermodynamically more stable, resulting in lower heats of combustion. This stability also contributes to differences in ignition delay and the formation of pollutants like soot, carbon monoxide (CO), and nitrogen oxides (NOx).

Data Presentation: A Comparative Analysis

While specific experimental data directly comparing all combustion parameters for a wide range of C11 isomers is limited in publicly available literature, we can infer trends from studies on similar alkanes and foundational combustion principles. The following table summarizes the expected and observed differences in key combustion parameters.

Combustion ParameterStraight-Chain (n-Undecane)Branched-Chain (e.g., iso-Undecane)Rationale
Heat of Combustion HigherLowerBranched alkanes are thermodynamically more stable due to factors like electron correlation and steric effects, thus releasing less energy upon combustion.[1][2][3]
Laminar Flame Speed Generally HigherGenerally LowerStudies on smaller alkanes, such as hexane (B92381) isomers, have shown that the linear isomer (n-hexane) exhibits the highest laminar burning velocity. This is attributed to differences in thermal diffusivity and the chemical kinetics of fuel decomposition.[4]
Soot Formation Higher TendencyLower TendencyThe molecular structure of branched alkanes can hinder the formation of soot precursors.
CO Emissions Dependent on conditionsDependent on conditionsIncomplete combustion, more likely with larger, less volatile molecules, can lead to CO formation.
NOx Emissions Dependent on conditionsDependent on conditionsNOx formation is primarily a function of temperature and residence time in the combustion zone.
Ignition Delay ShorterLongerThe higher reactivity of straight-chain alkanes generally leads to shorter ignition delay times.

Key Experimental Insights

For instance, a study on the isomers of hexane revealed that n-hexane possesses the highest laminar burning velocity, followed by isomers with a single branch, and then those with multiple branches.[4] This suggests that the more compact structure of branched alkanes may lead to slower flame propagation.

The general principle that branched alkanes are more stable than their straight-chain isomers is well-established. This increased stability means that more energy is required to break the bonds in branched alkanes, resulting in a lower heat of combustion.[1][2][3][5]

Experimental Protocols

To determine the combustion efficiency of different C11 alkane isomers, a variety of experimental techniques are employed. These methods allow for the precise measurement of the key parameters outlined in the table above.

Determination of Heat of Combustion

Methodology: Bomb Calorimetry

  • A precisely weighed sample of the C11 alkane isomer is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • The bomb is filled with pure oxygen under high pressure.

  • The bomb is then submerged in a known quantity of water in an insulated container (calorimeter).

  • The sample is ignited electrically.

  • The complete combustion of the alkane releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • The total heat released is calculated from the temperature change and the known heat capacity of the calorimeter system.

Measurement of Laminar Flame Speed

Methodology: Spherically Expanding Flame in a Constant Volume Chamber

  • A homogeneous mixture of the C11 alkane vapor and an oxidizer (e.g., air) at a specific equivalence ratio is prepared in a spherical, constant-volume combustion chamber.

  • The mixture is ignited at the center of the chamber using a spark discharge.

  • A spherical flame propagates outwards from the ignition point.

  • High-speed imaging techniques (e.g., schlieren photography) are used to record the flame's propagation.

  • The laminar burning velocity is determined from the rate of change of the flame radius with time, after correcting for the effects of flame stretch.

Soot Formation Analysis

Methodology: Laser-Induced Incandescence (LII)

  • The C11 alkane is burned in a controlled environment, such as a laminar diffusion flame.

  • A high-energy laser pulse is directed through a region of the flame.

  • The laser rapidly heats any soot particles present to their vaporization temperature.

  • The incandescent particles emit blackbody radiation, which is detected by a photomultiplier tube.

  • The intensity of the LII signal is proportional to the soot volume fraction, providing a quantitative measure of soot concentration.

Emissions Measurement (CO and NOx)

Methodology: Gas Chromatography and Chemiluminescence

  • Exhaust gases from the combustion of the C11 alkane are collected.

  • For CO analysis, the gas sample is passed through a gas chromatograph (GC) equipped with a suitable detector (e.g., a thermal conductivity detector or a flame ionization detector after conversion to methane).

  • For NOx analysis, a chemiluminescence analyzer is used. The sample gas is reacted with ozone, which causes any NO present to be oxidized to NO2 in an excited state. As the excited NO2 molecules return to their ground state, they emit light, and the intensity of this light is proportional to the NO concentration. To measure total NOx, any NO2 in the sample is first converted to NO before the reaction with ozone.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships between the molecular structure of C11 alkanes and their combustion properties, as well as a typical experimental workflow for their characterization.

G Relationship between Alkane Structure and Combustion Efficiency cluster_0 Molecular Structure cluster_1 Thermodynamic Stability cluster_2 Combustion Characteristics Straight-Chain (n-Undecane) Straight-Chain (n-Undecane) Lower Stability Lower Stability Straight-Chain (n-Undecane)->Lower Stability Higher Laminar Flame Speed Higher Laminar Flame Speed Straight-Chain (n-Undecane)->Higher Laminar Flame Speed Higher Sooting Tendency Higher Sooting Tendency Straight-Chain (n-Undecane)->Higher Sooting Tendency Branched-Chain (iso-Undecane) Branched-Chain (iso-Undecane) Higher Stability Higher Stability Branched-Chain (iso-Undecane)->Higher Stability Lower Laminar Flame Speed Lower Laminar Flame Speed Branched-Chain (iso-Undecane)->Lower Laminar Flame Speed Lower Sooting Tendency Lower Sooting Tendency Branched-Chain (iso-Undecane)->Lower Sooting Tendency Higher Heat of Combustion Higher Heat of Combustion Lower Stability->Higher Heat of Combustion Lower Heat of Combustion Lower Heat of Combustion Higher Stability->Lower Heat of Combustion

Caption: Molecular structure's influence on combustion.

G Experimental Workflow for C11 Alkane Combustion Analysis Sample Preparation Sample Preparation Bomb Calorimetry Bomb Calorimetry Sample Preparation->Bomb Calorimetry Heat of Combustion Constant Volume Combustion Chamber Constant Volume Combustion Chamber Sample Preparation->Constant Volume Combustion Chamber Laminar Flame Speed Laminar Diffusion Flame Laminar Diffusion Flame Sample Preparation->Laminar Diffusion Flame Soot Formation Controlled Combustor Controlled Combustor Sample Preparation->Controlled Combustor CO & NOx Emissions Data Acquisition Data Acquisition Bomb Calorimetry->Data Acquisition Constant Volume Combustion Chamber->Data Acquisition Laminar Diffusion Flame->Data Acquisition Controlled Combustor->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Comparative Results Comparative Results Data Analysis->Comparative Results

Caption: Workflow for combustion analysis.

References

Confirming the Structure of Synthesized 3-Ethyl-5-methyloctane using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of a saturated branched alkane, 3-Ethyl-5-methyloctane. Experimental data, detailed protocols, and visual workflows are presented to offer a clear and objective assessment of these methods.

Introduction

The synthesis of novel organic compounds, such as this compound, requires rigorous structural verification to ensure the desired molecule has been obtained. While several analytical techniques can provide structural information, 2D NMR spectroscopy, through experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offers a powerful and definitive approach by mapping the connectivity of atoms within a molecule. This guide will compare the utility of 2D NMR with alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy, for the confirmation of the this compound structure.

Comparison of Analytical Techniques

The choice of analytical technique for structural elucidation depends on the specific information required, the complexity of the molecule, and the available instrumentation. Below is a comparative summary of 2D NMR, GC-MS, and IR Spectroscopy for the analysis of this compound.

Feature2D NMR (COSY & HSQC)Gas Chromatography-Mass Spectrometry (GC-MS)Infrared (IR) Spectroscopy
Information Provided Detailed atomic connectivity (¹H-¹H and ¹H-¹³C correlations), unambiguous assignment of protons and carbons.Molecular weight and fragmentation pattern, which can be indicative of the structure. Retention time provides information on volatility.Presence of specific functional groups and bond types (e.g., C-H bonds).
Confirmation Strength Very High: Provides a detailed "map" of the molecule's carbon-hydrogen framework.Moderate to High: Fragmentation patterns can be complex and may not definitively distinguish between isomers.Low for Alkanes: Provides general information about C-H bonds but lacks the detail to distinguish between isomers of alkanes.[1][2][3][4]
Sample Requirements Typically requires a few milligrams of purified sample dissolved in a deuterated solvent.Requires a small amount of volatile sample.Can be performed on neat liquids, solids, or solutions.
Data Complexity Spectra can be complex but are highly informative with proper interpretation.Mass spectra can be complex with numerous fragment ions.Spectra for alkanes are relatively simple but offer limited structural detail.[1][2][3][4]

Experimental Data for this compound

To confirm the structure of this compound, a combination of 1D and 2D NMR experiments would be performed. The following tables present the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionCarbon TypePredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
1CH₃~14.1H-1 (3H, t)~0.88
2CH₂~22.9H-2 (2H, m)~1.25
3CH~41.0H-3 (1H, m)~1.35
4CH₂~29.0H-4 (2H, m)~1.25
5CH~36.5H-5 (1H, m)~1.40
6CH₂~39.0H-6 (2H, m)~1.25
7CH₂~20.0H-7 (2H, m)~1.25
8CH₃~14.2H-8 (3H, t)~0.88
9 (Ethyl-CH₂)CH₂~25.0H-9 (2H, m)~1.30
10 (Ethyl-CH₃)CH₃~11.0H-10 (3H, t)~0.85
11 (Methyl-CH₃)CH₃~19.5H-11 (3H, d)~0.83

Expected COSY (¹H-¹H) Correlations for this compound

ProtonCorrelating Protons
H-1H-2
H-2H-1, H-3
H-3H-2, H-4, H-9
H-4H-3, H-5
H-5H-4, H-6, H-11
H-6H-5, H-7
H-7H-6, H-8
H-8H-7
H-9H-3, H-10
H-10H-9
H-11H-5

Expected HSQC (¹H-¹³C) Correlations for this compound

¹H Signal (ppm)Correlating ¹³C Signal (ppm)Assignment
~0.88~14.1C1-H1
~1.25~22.9C2-H2
~1.35~41.0C3-H3
~1.25~29.0C4-H4
~1.40~36.5C5-H5
~1.25~39.0C6-H6
~1.25~20.0C7-H7
~0.88~14.2C8-H8
~1.30~25.0C9-H9
~0.85~11.0C10-H10
~0.83~19.5C11-H11

Alternative Methods: Expected Results

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Retention Time: A single peak would be observed at a specific retention time, which could be compared to a standard if available.

  • Mass Spectrum: The mass spectrum would show a molecular ion peak (M+) at m/z 156.31. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments. Preferential cleavage would occur at the branching points (C3 and C5), leading to significant peaks corresponding to the loss of ethyl and methyl radicals, as well as larger fragments. For example, cleavage at C3 could result in fragments from the loss of an ethyl group (M-29). Cleavage at C5 could result in fragments from the loss of a methyl group (M-15) or larger alkyl chains. The most stable carbocations formed during fragmentation would give rise to the most abundant peaks.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be relatively simple and primarily show absorptions characteristic of alkanes:

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[1][2][3][4]

  • C-H bending: Absorptions around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending).[1][3]

While these peaks confirm the presence of C-H bonds within a saturated hydrocarbon, they do not provide sufficient detail to differentiate this compound from its other isomers.

Experimental Protocols

2D NMR Spectroscopy

A sample of the synthesized this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) and placed in a 5 mm NMR tube. The spectra are acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

COSY (Correlated Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

COSY_Workflow Sample Sample Preparation (Dissolve in CDCl3) Acquisition COSY Pulse Sequence (e.g., COSY-90) Sample->Acquisition Processing 2D Fourier Transform Acquisition->Processing Analysis Correlation Analysis (Identify cross-peaks) Processing->Analysis

A simplified workflow for a COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.

HSQC_Workflow Sample Sample Preparation (Dissolve in CDCl3) Acquisition HSQC Pulse Sequence Sample->Acquisition Processing 2D Fourier Transform Acquisition->Processing Analysis Correlation Analysis (Assign ¹H to attached ¹³C) Processing->Analysis

A simplified workflow for an HSQC experiment.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then measured.

Infrared (IR) Spectroscopy

A drop of the neat liquid sample is placed between two salt (e.g., NaCl or KBr) plates. The plates are mounted in the spectrometer, and a beam of infrared light is passed through the sample. The detector measures the amount of light that is transmitted at each wavelength.

Visualization of 2D NMR Correlations

The following diagrams illustrate the key correlations expected in the COSY and HSQC spectra of this compound, which are crucial for its structural confirmation.

References

Inter-Laboratory Validation of Analytical Methods for 3-Ethyl-5-methyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) like 3-Ethyl-5-methyloctane is paramount for ensuring data integrity and regulatory compliance. This guide provides a comparative overview of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

While a specific, publicly available inter-laboratory validation study for this compound is not documented, this guide is structured to mirror the outcomes and protocols of such a study. The presented data is hypothetical but representative of typical performance characteristics observed in the validation of analytical methods for alkanes and related volatile organic compounds.[1][2][3] This guide will serve as a practical template for establishing and validating analytical methods for this compound across different laboratory settings.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. GC-MS offers high selectivity and the ability to confirm the identity of the analyte, while GC-FID is a robust and cost-effective option for routine quantification.[3][4]

The following tables summarize hypothetical performance data from a multi-laboratory validation of GC-MS and GC-FID methods for the quantification of this compound.

Data Presentation

Table 1: Inter-laboratory Validation of the GC-MS Method for this compound

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99960.99930.9997≥ 0.999
Accuracy (% Recovery) 99.5%100.8%99.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability1.2%1.5%1.1%≤ 2.0%
- Reproducibility2.5%2.8%2.3%≤ 5.0%
Limit of Detection (LOD) 0.1 ng/mL0.15 ng/mL0.09 ng/mLReportable
Limit of Quantitation (LOQ) 0.3 ng/mL0.45 ng/mL0.27 ng/mLReportable

Table 2: Inter-laboratory Validation of the GC-FID Method for this compound

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99910.99890.9994≥ 0.998
Accuracy (% Recovery) 101.2%99.0%100.5%97.0% - 103.0%
Precision (RSD%)
- Repeatability1.8%2.1%1.7%≤ 3.0%
- Reproducibility4.2%4.8%3.9%≤ 6.0%
Limit of Detection (LOD) 1.0 ng/mL1.2 ng/mL0.9 ng/mLReportable
Limit of Quantitation (LOQ) 3.0 ng/mL3.6 ng/mL2.7 ng/mLReportable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols for GC-MS and GC-FID are based on established methods for the analysis of volatile hydrocarbons.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector.

2. Chromatographic Conditions:

  • Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-300

4. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 ng/mL).

  • Sample Preparation: Dilute the sample matrix containing this compound with the chosen solvent to a concentration that falls within the calibration range.

5. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Conduct recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

    • Reproducibility: Compare the results obtained across different laboratories participating in the validation study.

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

1. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector.

2. Chromatographic Conditions:

  • Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

3. Standard and Sample Preparation:

  • Follow the same procedure as outlined for the GC-MS method, adjusting the concentration range of the working standards as needed for the sensitivity of the FID (e.g., 10-500 ng/mL).

4. Validation Parameters:

  • Follow a similar validation strategy as detailed for the GC-MS method, making adjustments for the different detection technique.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the logical flow of an inter-laboratory method validation study and a general experimental workflow for the chromatographic analysis of this compound.

InterLaboratoryValidationWorkflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Analytical Requirements B Select Analytical Method(s) A->B C Develop Validation Protocol B->C D Prepare & Distribute Samples C->D E Lab 1: Method Execution D->E F Lab 2: Method Execution D->F G Lab 3: Method Execution D->G H Collect & Compile Data E->H F->H G->H G->H I Statistical Analysis H->I J Evaluate Performance Criteria I->J K Final Validation Report J->K

Caption: Workflow for an Inter-laboratory Analytical Method Validation Study.

ChromatographicAnalysisWorkflow start Start prep Sample and Standard Preparation start->prep gc_injection GC Injection prep->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (MS or FID) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc results Report Results data_proc->results

Caption: General Experimental Workflow for Chromatographic Analysis.

References

Comparing the performance of different chiral columns for separating 3-Ethyl-5-methyloctane enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal chiral column for the enantiomeric separation of 3-Ethyl-5-methyloctane has been developed for researchers, scientists, and professionals in drug development. Due to the absence of specific published experimental data for the chiral separation of this compound, this guide presents a systematic approach to chiral method development for a non-polar, branched-chain alkane of this nature. The principles and methodologies outlined are based on established practices in chiral chromatography and include hypothetical data to illustrate the comparison process.

Column Selection Strategy for Non-Polar Analytes

The separation of non-polar enantiomers like this compound primarily relies on weak intermolecular interactions such as van der Waals forces, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral stationary phase (CSP). Polysaccharide-based and cyclodextrin-based columns are often the most successful for such separations.

Polysaccharide-Based Columns: These columns, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad enantioselectivity.[1] The chiral recognition mechanism involves the inclusion of the analyte into the helical polymer structure, where subtle differences in the fit of the enantiomers lead to separation. For non-polar compounds, normal-phase chromatography with hexane (B92381) and an alcohol modifier is a common starting point.

Cyclodextrin-Based Columns: These CSPs consist of cyclodextrins, which are cyclic oligosaccharides that form a chiral cavity. Enantioseparation occurs through the formation of temporary inclusion complexes with the analyte. The hydrophobic interior and hydrophilic exterior of the cyclodextrin (B1172386) cavity can provide unique selectivity for non-polar molecules.

Hypothetical Performance Data of Chiral Columns

To illustrate the process of column selection, the following table summarizes hypothetical performance data for the separation of this compound enantiomers on three different types of chiral columns under optimized conditions.

Chiral Column (Stationary Phase)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (tR1 / tR2, min)Selectivity (α)Resolution (Rs)
Column A (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (99:1, v/v)1.0258.2 / 9.51.161.8
Column B (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (98:2, v/v)0.83010.1 / 11.21.111.5
Column C (Dimethyl-β-cyclodextrin)n-Hexane / 1-Propanol (95:5, v/v)1.2206.5 / 7.01.081.2

Note: This data is hypothetical and intended for illustrative purposes.

Detailed Experimental Protocols

The following are representative experimental protocols that would be employed in the screening and optimization of a chiral separation method for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV or refractive index detector.

Column Screening Protocol:

  • Column Equilibration: Each chiral column is equilibrated with the initial mobile phase (e.g., n-Hexane / Isopropanol, 99:1 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: A racemic standard of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Injection: 10 µL of the sample is injected onto the column.

  • Initial Run: The separation is monitored using a suitable detector. For a non-chromophoric analyte like this compound, a refractive index detector would be appropriate.

  • Gradient Screen (Optional): If no separation is observed, a gradient of the polar modifier (e.g., isopropanol) from 1% to 10% over 20 minutes can be performed to explore a wider range of mobile phase compositions.

Method Optimization Protocol (for a selected column):

  • Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is systematically varied to optimize selectivity and resolution.

  • Flow Rate: The flow rate is adjusted (e.g., from 0.5 to 1.5 mL/min) to find the best compromise between analysis time and separation efficiency.

  • Temperature: The column temperature is varied (e.g., from 15°C to 40°C) to assess its impact on retention, selectivity, and peak shape.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for chiral method development.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Racemic Sample of this compound Screen_Columns Screen Multiple Chiral Columns (e.g., Polysaccharide, Cyclodextrin) Start->Screen_Columns Initial_Conditions Isocratic Elution (e.g., Hexane/IPA) Screen_Columns->Initial_Conditions Select_Best_Column Select Column with Best Initial Separation Initial_Conditions->Select_Best_Column Evaluate Resolution (Rs) and Selectivity (α) Optimize_MP Optimize Mobile Phase (Solvent Ratio, Modifier Type) Select_Best_Column->Optimize_MP Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Final_Method Final Optimized Method Optimize_Temp->Final_Method Validation Method Validation (Robustness, Reproducibility) Final_Method->Validation

Caption: A flowchart illustrating the systematic approach to chiral method development, from initial column screening to final method validation.

Logical Relationship of Chiral Separation

The success of a chiral separation is dependent on the interplay between the analyte's structure and the chiral stationary phase's properties.

Chiral_Separation_Logic cluster_CSP Chiral Stationary Phase (CSP) cluster_Interactions Molecular Interactions Analyte This compound (Enantiomers) van_der_Waals van der Waals Forces Analyte->van_der_Waals H_Bonding Hydrogen Bonding Analyte->H_Bonding Dipole_Dipole Dipole-Dipole Analyte->Dipole_Dipole CSP_Type CSP Type (e.g., Polysaccharide) Chiral_Selector Chiral Selector (e.g., Cellulose Derivative) CSP_Type->Chiral_Selector Chiral_Selector->van_der_Waals Chiral_Selector->H_Bonding Chiral_Selector->Dipole_Dipole Separation Enantiomeric Separation (Differential Retention) van_der_Waals->Separation H_Bonding->Separation Dipole_Dipole->Separation

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Ethyl-5-methyloctane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Ethyl-5-methyloctane, a flammable hydrocarbon, aligning with best practices in laboratory safety and chemical waste management.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A flame-retardant laboratory coat

Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2]

Ignition Sources: this compound is a flammable liquid.[2] Ensure that there are no open flames, sparks, or hot surfaces in the vicinity. Use non-sparking tools and explosion-proof equipment when transferring or handling the substance.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5]

Step 1: Waste Identification and Classification

All laboratory personnel are responsible for the proper identification of chemical waste.[6] this compound should be treated as a hazardous waste due to its flammability.[7] It falls under the category of flammable liquids.

Step 2: Segregation of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9] this compound waste must be collected separately from:

  • Acids and bases

  • Oxidizers

  • Aqueous solutions

  • Other incompatible chemicals

Keep solid and liquid waste in separate containers.[10]

Step 3: Containerization

Use a designated, chemically compatible waste container for collecting this compound.[9][10]

  • The container must be in good condition, with no leaks or damage.[8]

  • It should have a secure, tight-fitting lid to prevent spills and the release of vapors.[8][9]

  • The container should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][9]

  • Ensure secondary containment, such as a spill tray, is in place.[8][10]

Step 4: Labeling

Properly label the waste container as soon as the first drop of waste is added.[7][9] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard(s): "Flammable Liquid"

  • The date of accumulation (the date the first waste was added)

  • The name and contact information of the generating laboratory or researcher

Step 5: Accumulation and Storage

Accumulate hazardous waste at or near the point of generation, under the control of laboratory personnel.[8] Adhere to the satellite accumulation area (SAA) regulations, which generally allow for the storage of up to 55 gallons of non-acutely hazardous waste or one quart of acutely hazardous waste in a laboratory.

Step 6: Disposal Request and Pickup

Once the waste container is full or the accumulation time limit is approaching, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Do not dispose of this compound down the drain or in the regular trash.[8]

Quantitative Data Summary

For flammable hydrocarbon waste like this compound, the following general characteristics and regulatory limits are important for proper disposal.

ParameterGuideline/RegulationSource
Flash Point Typically below 60°C (140°F) for flammable liquidsOSHA
RCRA Waste Code Likely D001 (Ignitability)EPA[7]
Container Size Dependent on generation rate, not to exceed 55 gallons in SAARCRA[8]
Storage Time Limit Varies by generator status (e.g., 90, 180, or 270 days)RCRA

Experimental Protocol: Waste Accumulation

The primary "experiment" in this context is the safe and compliant accumulation of the chemical waste.

Methodology:

  • Container Preparation: Obtain a clean, dry, and chemically compatible container with a screw cap. Ensure it is properly labeled with all required information before use.

  • Waste Transfer: In a chemical fume hood, carefully pour the waste this compound from your experimental apparatus into the prepared waste container using a funnel. Ground the container and receiving equipment to prevent static discharge.[2]

  • Container Sealing: Securely fasten the cap on the waste container immediately after adding the waste.

  • Storage: Place the sealed container in the designated satellite accumulation area within the laboratory, ensuring it is within secondary containment.

  • Record Keeping: Maintain a log of the waste added to the container, including the date and approximate volume.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound Waste Identify Identify as Flammable Hazardous Waste Start->Identify Segregate Segregate from Incompatible Chemicals Identify->Segregate Containerize Collect in a Labeled, Compatible Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store Request Request Disposal Pickup from EHS Store->Request Dispose Transfer to Licensed Hazardous Waste Vendor Request->Dispose End End: Proper Disposal Dispose->End

Figure 1. Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Ethyl-5-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile organic compounds (VOCs) such as 3-Ethyl-5-methyloctane. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Identity:

  • Name: this compound

  • Molecular Formula: C₁₁H₂₄

  • CAS Number: 62016-25-5[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves inspected before use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[3]
Body Protection Laboratory CoatFlame-retardant and impervious clothing.[3]
Respiratory Protection RespiratorFor operations with a risk of generating aerosols or vapors, use a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Safe Handling Protocol

Safe handling of this compound requires adherence to the following procedural steps to minimize exposure and prevent accidents.

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure safety shower and eyewash stations are accessible.

  • Remove all potential ignition sources from the handling area.[2]

  • Use non-sparking tools and explosion-proof equipment.[2]

2. Handling:

  • Ground and bond containers when transferring the substance to prevent static discharge.

  • Avoid contact with skin and eyes.[2][3]

  • Avoid inhalation of vapors.

  • Keep the container tightly closed when not in use.[3]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

Disposal Plan

Proper disposal of this compound is crucial to protect the environment.

1. Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other incompatible waste streams.

2. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources.

3. Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handle1 Ground & Bond Container prep3->handle1 handle2 Transfer Chemical handle1->handle2 handle3 Seal Container handle2->handle3 dispose1 Collect Waste handle2->dispose1 clean1 Clean Work Area handle3->clean1 clean2 Doff PPE clean1->clean2 dispose2 Label & Store Waste dispose1->dispose2 dispose3 Arrange for Disposal dispose2->dispose3

Caption: Procedural workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.